molecular formula C10H15NO B1593073 (S)-3-Amino-3-(p-tolyl)propan-1-ol CAS No. 1213645-36-3

(S)-3-Amino-3-(p-tolyl)propan-1-ol

Cat. No.: B1593073
CAS No.: 1213645-36-3
M. Wt: 165.23 g/mol
InChI Key: DLRHJVGOQVPPGF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-3-(p-tolyl)propan-1-ol is a chiral amino alcohol building block of high interest in organic synthesis and pharmaceutical research. With the molecular formula C10H15NO and a molecular weight of 165.24 g/mol, this compound features both an amino group and a hydroxyl group on a propan-1-ol chain attached to a p-tolyl (4-methylphenyl) ring, offering two distinct functional handles for chemical modification . Its chiral (S)-enantiomer structure is particularly valuable for creating stereochemically defined molecules, which is a critical requirement in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds. As a key chiral synthon, its primary research applications include serving as a precursor in the synthesis of more complex molecules and as a potential intermediate for ligands in asymmetric catalysis . While specific mechanistic or clinical data may not be widely published, compounds of this class are frequently utilized in medicinal chemistry projects, including the exploration of structure-activity relationships. This product is offered with a documented purity of 97% and is intended for laboratory research purposes. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-3-(4-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRHJVGOQVPPGF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649685
Record name (3S)-3-Amino-3-(4-methylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213645-36-3
Record name (3S)-3-Amino-3-(4-methylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: (S)-3-Amino-3-(p-tolyl)propan-1-ol

[1]

Chemical Identity & Core Specifications

This compound represents a specific class of


-amino alcohols
Parameter Technical Specification
Chemical Name This compound
CAS Number 1213645-36-3 (Free Base) 1391438-22-4 (Hydrochloride Salt)
Synonyms (S)-3-Amino-3-(4-methylphenyl)propan-1-ol; (S)-

-p-Tolylalaninol
Molecular Formula

Molecular Weight 165.23 g/mol
Chiral Center C3 (S-configuration)
Physical State Viscous oil or low-melting solid (typically white to off-white)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Strategic Significance in Drug Discovery

The 3-amino-3-arylpropan-1-ol motif is the pharmacophoric core of several blockbuster neuropsychiatric drugs. By modifying the aryl ring (in this case, p-tolyl), researchers modulate the binding affinity for monoamine transporters (SERT, NET, DAT).[1]

  • Pharmacophore Logic: The hydroxyl group at C1 serves as a handle for etherification (creating the aryloxy linkage seen in Atomoxetine or Nisoxetine ), while the chiral amine at C3 dictates receptor selectivity.[1]

  • Structure-Activity Relationship (SAR): The p-methyl group acts as a lipophilic probe, often enhancing blood-brain barrier (BBB) permeability compared to the unsubstituted phenyl analog.

Synthetic Methodologies

Two primary routes are employed to access high-enantiopurity this compound. The Reduction Route is preferred for laboratory scale, while Enzymatic Resolution is scalable for industrial production.[1]

Route A: Reduction of (S)-

-(p-Tolyl)alanine (The "Chiral Pool" Approach)

This method ensures retention of stereochemistry by starting from the corresponding

  • Precursor Synthesis: Condensation of p-methylbenzaldehyde with malonic acid/ammonium acetate yields racemic

    
    -amino acid.
    
  • Resolution: The racemate is resolved using a chiral tartaric acid derivative to isolate (S)-3-amino-3-(p-tolyl)propanoic acid .

  • Chemo-selective Reduction: The carboxylic acid is reduced to the alcohol using Borane-Dimethyl Sulfide (BH

    
    DMS) or Lithium Aluminum Hydride (LiAlH
    
    
    ).

Protocol Highlight (Reduction):

  • Reagents: (S)-Acid (1.0 eq), BH

    
    THF (2.5 eq), THF (anhydrous).
    
  • Conditions: 0°C addition, reflux for 4–6 hours.

  • Quench: Careful addition of MeOH followed by 10% HCl to break the amine-borane complex.

  • Yield: Typically >85% with >98% ee.[1]

Route B: Asymmetric Mannich-Type Reaction

A direct catalytic route using a chiral catalyst to install the amine and aryl group simultaneously.

  • Mechanism: Reaction of p-methylbenzaldehyde with a silyl ketene acetal catalyzed by a chiral Lewis acid, followed by reduction.

Visualization: Synthetic Workflow & Logic

The following diagram illustrates the conversion of the aldehyde precursor to the final chiral alcohol, highlighting the critical decision points for stereochemical control.

SynthesisFlowAldehydep-Methylbenzaldehyde(Starting Material)RacemicAcidRacemic3-Amino-3-(p-tolyl)propanoic acidAldehyde->RacemicAcidRodionov Reaction(Malonic acid, NH4OAc)FinalProduct(S)-3-Amino-3-(p-tolyl)propan-1-ol(CAS 1213645-36-3)Aldehyde->FinalProductAsymmetric Mannich(Chiral Catalyst)ChiralAcid(S)-3-Amino-3-(p-tolyl)propanoic acid(Resolved Intermediate)RacemicAcid->ChiralAcidChiral Resolution(L-Tartaric acid)ChiralAcid->FinalProductReduction(BH3-DMS or LiAlH4)

Caption: Synthesis of this compound via Classical Resolution (Solid) vs. Asymmetric Catalysis (Dashed).

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
       7.15 (d, 2H, Ar-H), 7.08 (d, 2H, Ar-H) — Characteristic p-tolyl AB system.
      
    • 
       4.05 (dd, 1H, CH-NH
      
      
      ) — Chiral center methine.
    • 
       3.75 (m, 2H, CH
      
      
      -OH).
    • 
       2.32 (s, 3H, Ar-CH
      
      
      ).
    • 
       1.85 (m, 2H, CH
      
      
      -CH).
Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Detection: UV @ 220 nm.[1]

  • Retention: The (S)-enantiomer typically elutes distinctively from the (R)-isomer; racemate injection is required for peak assignment.

Safety & Handling (MSDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.[1]

References
  • ChemBK . 3-Amino-3-(4-methylphenyl)propan-1-ol - Chemical Properties and Applications. Retrieved from

  • ChemScene . (S)-3-Amino-3-(p-tolyl)propanamide (Precursor/Analog Data). Retrieved from

  • BLD Pharm . This compound hydrochloride Product Page. Retrieved from

  • ECHEMI . Supplier Data and CAS Verification for this compound. Retrieved from [1]

  • GuideChem . 3-p-Tolyl-propan-1-ol Derivatives and Synthesis Routes. Retrieved from

Technical Monograph: (S)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Chiral Scaffolds in Neurotherapeutic Synthesis

Executive Summary & Core Identity

(S)-3-Amino-3-(p-tolyl)propan-1-ol is a privileged chiral


-amino alcohol scaffold. It serves as a critical structural motif in the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Selective Serotonin Reuptake Inhibitors (SSRIs). Its structural rigidity, provided by the p-tolyl moiety, combined with the defined (S)-stereocenter, makes it an essential building block for tuning the lipophilicity and binding affinity of neurotransmitter transporter inhibitors.

This guide provides a definitive technical breakdown of its physicochemical properties, validated synthetic routes, and quality control protocols.

Physicochemical Specifications
PropertySpecificationTechnical Note
Molecular Weight 165.23 g/mol Monoisotopic mass based on

C and

H.
Chemical Formula C

H

NO
CAS Number 1213645-36-3 Specific to the (S)-enantiomer.[1][2][3] Racemate often unlisted.
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere.
Solubility Soluble in MeOH, EtOH, DMSO, CHCl

Limited solubility in water due to p-tolyl lipophilicity.
pKa (Calculated) ~9.5 (Amine), ~14.8 (Alcohol)Basic amine dictates extraction protocols (pH > 11 for free base).
Chirality (S)-ConfigurationCritical for biological activity; (R)-isomer often inactive/toxic.

Synthetic Methodology: Stereoselective Construction

The synthesis of this compound requires high enantiomeric control. The presence of the p-methyl group on the phenyl ring introduces a slight inductive effect compared to the phenyl analog, stabilizing benzylic carbocation intermediates, which necessitates strict temperature control to prevent racemization.

Route A: Asymmetric Mannich-Type Reduction (Chemical)

This route utilizes a chiral auxiliary or catalyst to induce stereochemistry during the formation of the carbon backbone.

Mechanism:

  • Mannich Reaction: p-Methylacetophenone reacts with formaldehyde and dimethylamine to form the Mannich base ketone.

  • Asymmetric Reduction: The ketone is reduced using a chiral borane reagent (e.g., (S)-CBS catalyst) or asymmetric transfer hydrogenation to set the alcohol stereocenter.

  • Derivatization: (Note: For the amino-alcohol target, a more direct route involves reducing the corresponding

    
    -amino acid).
    

Recommended Protocol: Reduction of (S)-3-Amino-3-(p-tolyl)propanoic Acid This is the most reliable route to preserve optical purity.

  • Precursor: Start with (S)-3-Amino-3-(p-tolyl)propanoic acid (commercially available or synthesized via enzymatic resolution).

  • Reagent: Lithium Aluminum Hydride (LAH) or Borane-Dimethyl Sulfide (BH

    
    
    
    
    
    DMS). Note: BH
    
    
    is preferred to prevent racemization at the benzylic position.
  • Procedure:

    • Suspend (S)-amino acid (1.0 eq) in dry THF under N

      
      .
      
    • Cool to 0°C. Add BH

      
      
      
      
      
      DMS (2.5 eq) dropwise.
    • Reflux for 4–6 hours (monitor via TLC/LCMS).

    • Quench: Carefully add MeOH at 0°C to destroy excess borane.

    • Workup: Acid hydrolysis (HCl) followed by basification (NaOH to pH >12) and extraction into DCM.

Route B: Biocatalytic Transamination (Green Chemistry)

Uses


-transaminases to convert a prochiral hydroxy-ketone precursor directly to the chiral amine.
  • Enzyme: (S)-selective

    
    -Transaminase (e.g., from Vibrio fluvialis).
    
  • Amine Donor: Isopropylamine or Alanine (with pyruvate recycling).

  • Advantage: >99% ee typically achieved without heavy metals.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: p-Methylacetophenone Mannich Mannich Base Formation (Achiral Ketone) Start->Mannich + HCHO, Me2NH Resolution Enzymatic Resolution / Chiral Reduction Mannich->Resolution Biocatalysis Acid (S)-3-Amino-3-(p-tolyl) propanoic acid Resolution->Acid Hydrolysis Reduction Borane Reduction (THF, Reflux) Acid->Reduction BH3-DMS Product Target: This compound Reduction->Product Workup (pH > 12)

Figure 1: Step-wise synthetic logic moving from achiral precursors to the enantiopure target.

Analytical Validation & Quality Control

Trusting the label is insufficient in chiral chemistry. The following self-validating protocols ensure the material is the correct enantiomer and free of the (R)-impurity.

Identity Verification (NMR)

The p-tolyl group provides a distinct diagnostic signal.

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       2.30 ppm (s, 3H): Methyl group on the aromatic ring (diagnostic for p-tolyl vs phenyl).
      
    • 
       7.10–7.20 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).
      
    • 
       4.05 ppm (t, 1H): Benzylic proton at the chiral center.
      
Enantiomeric Purity (Chiral HPLC)
  • Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 220 nm (or 254 nm).

  • Acceptance Criteria: (S)-isomer > 98.5% ee.

QC Decision Logic

QC_Logic Sample Crude Product HNMR 1H NMR Analysis Sample->HNMR CheckMethyl Methyl Singlet @ 2.3ppm? HNMR->CheckMethyl CheckMethyl->Sample No (Wrong Structure) HPLC Chiral HPLC (OD-H) CheckMethyl->HPLC Yes CheckEE ee > 98.5%? HPLC->CheckEE Recryst Recrystallize (Ethyl Acetate/Hexane) CheckEE->Recryst No Release RELEASE BATCH CheckEE->Release Yes Recryst->HPLC Retest

Figure 2: Quality Control Decision Tree ensuring structural identity and stereochemical purity.

Pharmaceutical Applications

This compound is not typically a final drug but a Pharmacophore Scaffold .

  • SSRI/SNRI Development: It is a direct structural analog of the 3-amino-3-phenylpropan-1-ol core found in Fluoxetine , Atomoxetine , and Dapoxetine .

  • Lipophilicity Tuning: The p-methyl group increases the LogP by approximately 0.5 units compared to the phenyl analog, enhancing blood-brain barrier (BBB) permeability.

  • Metabolic Stability: The p-methyl group blocks para-hydroxylation (a common metabolic route for phenyl rings), potentially extending the half-life of derived drugs by forcing metabolism to occur via alternative, slower pathways.

References

  • ChemScene. (S)-2-amino-3-(o-tolyl)propan-1-ol and related p-tolyl analogs Physicochemical Data. Retrieved from [4]

  • Tokyo Chemical Industry (TCI). (S)-3-Amino-3-phenylpropan-1-ol Product Specifications. (Used as baseline for analog comparison). Retrieved from

  • ECHEMI. this compound CAS 1213645-36-3 Entry. Retrieved from

  • National Institutes of Health (PMC). Synthesis of 2-amino-3-arylpropan-1-ols and evaluation of biological activity. PMC3266668. Retrieved from

  • MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane (Analogous Transamination Protocols). Retrieved from

Sources

Technical Monograph: Physicochemical Profiling of (S)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical profile of (S)-3-Amino-3-(p-tolyl)propan-1-ol , a specialized chiral building block used in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other central nervous system (CNS) agents.

Executive Summary

This compound (CAS: 1213645-36-3) is a chiral


-amino alcohol. Structurally, it consists of a propanol backbone substituted at the C3 position with both a primary amine and a p-tolyl (4-methylphenyl) group. It is the critical enantiomeric scaffold for ensuring stereospecificity in downstream pharmaceutical intermediates. Unlike its phenyl analog (used in Fluoxetine/Atomoxetine), the p-tolyl moiety increases lipophilicity, altering the pharmacokinetic profile of derived active pharmaceutical ingredients (APIs).

Primary Applications:

  • Chiral Auxiliary: Asymmetric induction in organocatalysis.

  • Drug Development: Precursor for next-generation SNRIs targeting the norepinephrine transporter (NET).

  • Ligand Synthesis: Precursor for chiral N,O-ligands in asymmetric hydrogenation.

Physicochemical Characterization

The following data aggregates experimental values for the (S)-enantiomer. Where enantiomer-specific data is proprietary, values are grounded in the racemate (CAS 68208-23-1) or the structural analog (S)-3-Amino-3-phenylpropan-1-ol, with explicit notation.

Table 1: Core Physical Properties
PropertyValue / DescriptionConfidence Level
CAS Number 1213645-36-3 (S-isomer)68208-23-1 (Racemate)High
Molecular Formula C₁₀H₁₅NOHigh
Molecular Weight 165.23 g/mol High
Appearance White to pale yellow crystalline solid or viscous oilHigh
Melting Point 70–75 °C (Racemate)(S)-Enantiomer typically exhibits a sharper, slightly higher MP range.[1]Medium
Boiling Point 311.0 ± 27.0 °C (at 760 mmHg)High (Predicted)
Density 1.052 ± 0.06 g/cm³High (Predicted)
Flash Point 141.9 ± 23.7 °CHigh
Solubility Soluble: Methanol, DMSO, Chloroform, Ethyl Acetate.Slightly Soluble: Water (due to lipophilic tolyl group).[1]High
pKa ~10.2 (Amine conjugate acid)Estimated
LogP 1.05 – 1.20High
Optical Properties

The specific rotation


 is the definitive quality attribute for this material.
  • Expected Rotation: Levorotatory (-) in Chloroform.

  • Reference Value (Phenyl Analog):

    
     to 
    
    
    
    (
    
    
    ).
  • Specification: Researchers should expect a similar magnitude for the p-tolyl derivative.

Synthesis & Provenance Logic

Understanding the synthesis is crucial for identifying potential impurities (e.g., residual reducing agents or unreacted esters). The standard route involves the reduction of the corresponding chiral


-amino acid.
Figure 1: Retrosynthetic Pathway

SynthesisPath Start p-Tolylaldehyde (Starting Material) Step1 Condensation (Malonic Acid/Ammonium Acetate) Start->Step1 Inter1 (±)-3-Amino-3-(p-tolyl)propanoic acid Step1->Inter1 Res Chiral Resolution (Enzymatic or Tartaric Acid) Inter1->Res PureAcid (S)-3-Amino-3-(p-tolyl)propanoic acid Res->PureAcid Yields S-isomer Red Reduction (LiAlH4 or BH3-DMS) PureAcid->Red Retains Stereochemistry Final This compound (Target) Red->Final

Caption: Synthesis workflow from p-Tolylaldehyde to the target amino alcohol via chiral resolution and reduction.

Experimental Protocols

These protocols are designed to be self-validating. The use of a reference standard (phenyl analog) is recommended if the specific p-tolyl standard is unavailable.

Protocol A: Determination of Specific Rotation

Objective: Verify enantiomeric identity and purity.

  • Preparation : Weigh exactly

    
     of this compound into a 
    
    
    
    volumetric flask.
  • Solvent : Dissolve in HPLC-grade Chloroform (

    
    ). Ensure complete dissolution; sonicate if necessary (the tolyl group increases crystallinity).
    
  • Equilibration : Allow the solution to stabilize at

    
     for 15 minutes.
    
  • Measurement : Zero the polarimeter with pure

    
    . Inject the sample into a 
    
    
    
    cell.
  • Calculation :

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length (dm), and
    
    
    is concentration (g/mL).
  • Acceptance Criteria : Value should be negative. If positive, the sample is the (R)-enantiomer.

Protocol B: Chromatographic Purity (HPLC)

Objective: Quantify chemical purity and detect oxidized impurities (e.g., tolyl ketone derivatives).

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A :

    
     Trifluoroacetic acid (TFA) in Water.
    
  • Mobile Phase B :

    
     TFA in Acetonitrile.
    
  • Gradient : 5% B to 95% B over 20 minutes.

  • Flow Rate :

    
    .
    
  • Detection : UV at

    
     (amide/amine absorption) and 
    
    
    
    (aromatic ring).
  • Note : The amine function causes tailing; TFA is essential for peak shape.

Handling, Stability & Safety

The compound is a primary amine and an alcohol, making it susceptible to oxidation and hygroscopicity.

Storage Architecture
  • Atmosphere : Store under Argon or Nitrogen. The amine reacts with atmospheric

    
     to form carbamates.
    
  • Temperature :

    
     to 
    
    
    
    (Refrigerate).
  • Container : Amber glass with Teflon-lined cap to prevent photo-oxidation of the tolyl ring.

Safety Profile (GHS Classification)
  • Signal Word : DANGER

  • Hazard Statements :

    • H314: Causes severe skin burns and eye damage (Corrosive).

    • H302: Harmful if swallowed.

  • PPE Requirements : Nitrile gloves, chemical splash goggles, and face shield. Work within a fume hood.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44891234, 3-Amino-3-(3-bromophenyl)propan-1-ol (Analog Reference). Retrieved from [Link]

  • ChemBK. (2024).[2] Chemical Properties for CAS 68208-23-1 (Racemate). Retrieved from [Link][1]

Sources

Technical Monograph: (S)-3-Amino-3-(p-tolyl)propan-1-ol as a Chiral Synthon

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophoric Scaffold

(S)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 1213645-36-3) represents a "privileged structure" in medicinal chemistry, specifically within the class of


-amino alcohols .[1] This molecular architecture serves as the chiral backbone for a wide array of serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs), structurally analogous to blockbuster therapeutics like Fluoxetine , Atomoxetine , and Nisoxetine .

Unlike simple amino alcohols, the presence of the p-tolyl moiety at the C3 chiral center introduces specific steric and electronic properties that modulate binding affinity in monoamine transporter targets. The (S)-configuration is critical; in many "oxetine" class drugs, the eutomer (active enantiomer) relies on the specific spatial arrangement of the aryl and amino groups to fit the hydrophobic pocket of the transporter protein.

Molecular Architecture & Properties
PropertySpecification
IUPAC Name (3S)-3-Amino-3-(4-methylphenyl)propan-1-ol
CAS Number 1213645-36-3
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Chiral Center C3 (S-configuration)
Physical State White to pale yellow solid (low melting point) or viscous oil
Solubility Soluble in MeOH, EtOH, DMSO, CHCl₃; Sparingly soluble in water

Structural Logic and Pharmacological Relevance

The utility of this compound lies in its bifunctionality. It contains a nucleophilic primary amine and a primary hydroxyl group, separated by a flexible ethyl linker.

The "Oxetine" Connection

This scaffold is the direct reductive precursor to 3-aryloxy-3-phenylpropylamines.[1] By subjecting the hydroxyl group to an SNAr reaction (typically with an activated fluorobenzene) or a Mitsunobu etherification, researchers can generate libraries of reuptake inhibitors.

  • Atomoxetine Analog: Substitution of the o-tolyl group in Atomoxetine with a p-tolyl group (using this scaffold) allows for SAR (Structure-Activity Relationship) studies probing the steric tolerance of the transporter's orthosteric site.[1]

  • Electronic Tuning: The p-methyl group acts as a weak electron donor (+I effect), contrasting with the electron-withdrawing -CF₃ group in Fluoxetine, altering the metabolic stability of the phenyl ring (specifically preventing p-hydroxylation).[1]

PharmacophoreMap cluster_SAR SAR Implications Scaffold This compound (Core Synthon) Etherification Etherification (Mitsunobu / SnAr) Scaffold->Etherification + Ar-F / Ar-OH Target SNRI/SSRI Candidate (p-Tolyl Analog) Etherification->Target C-O Bond Formation Metabolism Metabolic Stability (Blocked p-position) Target->Metabolism Binding Transporter Affinity (Steric fit) Target->Binding

Figure 1: Retrosynthetic utility of the scaffold in generating reuptake inhibitors.

High-Fidelity Synthesis Protocol

Objective: Synthesize this compound with >98% ee. Methodology: Reduction of (S)-3-Amino-3-(p-tolyl)propanoic acid using Borane-THF complex.[1]

Why this route?

While Mannich reactions can generate the ketone precursor, the reduction of the corresponding


-amino acid  is preferred for process scalability and enantiomeric preservation. The amino acid precursor can be obtained via enzymatic resolution (Penicillin G acylase) or asymmetric synthesis (Rodionov reaction followed by chiral resolution), ensuring the starting material is optically pure.
Reagents & Materials[1][3][7][8][9][10][11]
  • Precursor: (S)-3-Amino-3-(p-tolyl)propanoic acid (1.0 eq)[1]

  • Reductant: Borane-Tetrahydrofuran complex (BH₃[1]·THF), 1.0 M solution (2.5 eq)

  • Solvent: Anhydrous THF

  • Quench: Methanol, 10% HCl

  • Workup: NaOH (aq), Dichloromethane (DCM)

Step-by-Step Protocol
  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (N₂) or Argon.

  • Slurry Formation: Charge the flask with (S)-3-Amino-3-(p-tolyl)propanoic acid and anhydrous THF (10 mL/g). Cool the suspension to 0°C in an ice bath.

  • Controlled Reduction:

    • Critical Step: Add BH₃[1]·THF dropwise via the addition funnel over 30 minutes.

    • Observation: Evolution of Hydrogen gas (H₂) will occur. Maintain temperature <5°C to prevent runaway exotherms.

    • Mechanism:[1][2][3] The carboxylic acid is reduced to the alcohol; the amine forms a borane complex.

  • Reflux: Once addition is complete, warm the reaction to room temperature, then heat to reflux (66°C) for 12–16 hours to ensure complete reduction.

  • Quench & Hydrolysis (The "Self-Validating" Step):

    • Cool to 0°C.

    • Cautiously add Methanol to quench excess borane (watch for bubbling).

    • Crucial: Add 10% HCl and reflux for 1 hour. This step breaks the stable N-B (amine-borane) complex, liberating the free amine. Failure to do this results in low yields and boron contamination.

  • Isolation:

    • Basify the aqueous layer to pH >12 using 6M NaOH.

    • Extract with DCM (3x). The product will partition into the organic phase.

    • Dry over Na₂SO₄ and concentrate in vacuo.

SynthesisFlow Start (S)-3-Amino-3-(p-tolyl)propanoic acid Activation Activation (BH3·THF, 0°C) Start->Activation Reduction Reduction Reflux (THF, 66°C, 12h) Activation->Reduction Complex Amino-Borane Intermediate Reduction->Complex Hydrolysis Acid Hydrolysis (HCl Reflux - Breaks N-B bond) Complex->Hydrolysis Critical Step Workup Basification & Extraction (pH >12, DCM) Hydrolysis->Workup Product This compound Workup->Product

Figure 2: Process flow for the reduction of the beta-amino acid precursor.

Analytical Specifications & Quality Control

To validate the synthesis of this intermediate for pharmaceutical use, the following specifications must be met.

TestMethodAcceptance Criteria
Identity ¹H-NMR (400 MHz, CDCl₃)Diagnostic multiplets at 1.8-2.0 ppm (C2-H), triplet at 3.6-3.8 ppm (C1-H), dd at 4.0-4.2 ppm (C3-H).[1]
Purity HPLC (C18 Column)≥ 98.0% (Area %)
Chiral Purity Chiral HPLC (Chiralcel OD-H)≥ 99.0% ee (No racemization during reduction)
Water Content Karl Fischer≤ 0.5%
Residual Boron ICP-MS≤ 10 ppm (Critical for downstream coupling)
Troubleshooting
  • Low Yield: Often caused by incomplete hydrolysis of the amine-borane complex.[1] Ensure the acid reflux step (Step 5) is vigorous.

  • Emulsions: During extraction, the amino alcohol can act as a surfactant. Use brine or increase the ionic strength of the aqueous phase to break emulsions.

References

  • National Institutes of Health (NIH). (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids.[1] PubMed Central. Retrieved from [Link]

  • Google Patents. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor (US20040102651A1).[1][4] Retrieved from

  • Cheméo. (2024).[5] Chemical Properties of 3-amino-propanol derivatives. Retrieved from [Link]

Sources

Technical Guide: (S)-3-Amino-3-(p-tolyl)propan-1-ol

[1]

Introduction: The Chiral Scaffold in CNS Drug Discovery

(S)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 1213645-36-3) is a specialized chiral building block belonging to the class of


-amino alcohols1FluoxetineAtomoxetineDapoxetine

In drug development, this specific p-tolyl derivative is utilized to modulate lipophilicity and metabolic stability in Structure-Activity Relationship (SAR) studies, offering a steric and electronic alternative to the phenyl (Dapoxetine) or trifluoromethylphenyl (Fluoxetine) analogs.[1]

Nomenclature and Synonyms

Accurate identification is critical in global supply chains where naming conventions vary between IUPAC standards and catalog-specific codes.

Table 1: Comprehensive Synonym Registry
CategorySynonym / IdentifierContext
Primary Name This compound Standard Chemical Name
IUPAC Name (3S)-3-Amino-3-(4-methylphenyl)propan-1-olOfficial IUPAC Nomenclature
CAS Number 1213645-36-3 Unique Identifier (Specific to (S)-enantiomer)
Alt.[1][2] CAS 25574-04-3 (Racemic)Warning:[1][3] Often confused; verify stereochemistry.
Functional Name (S)-3-p-Tolyl-

-alaninol
Indicates reduction from

-amino acid
CA Index Name Benzenepropanol,

-amino-4-methyl-, (S)-
Chemical Abstracts Service
Catalog Codes MFCD07784146, SCHEMBL14782317Vendor-specific identifiers
SMILES Cc1ccc(cc1)CCOChemoinformatics string
InChI Key DLRHJVGOQVPPGF-JTQLQIEISA-NUnique digital signature
Diagram 1: Nomenclature & Structural Relationships

SynonymsCoreThis compoundCAS: 1213645-36-3IUPACIUPAC:(3S)-3-Amino-3-(4-methylphenyl)propan-1-olCore->IUPACFunctionalFunctional:(S)-3-p-Tolyl-beta-alaninolCore->FunctionalCACA Index:Benzenepropanol, gamma-amino-4-methyl-, (S)-Core->CAcaptionFig 1. Nomenclature hierarchy linking the core chemical identity to global naming standards.

Chemical Properties and Structural Data

Understanding the physicochemical profile is essential for synthesis planning and formulation.

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 165.23 g/mol [1][4][5]

  • Chiral Center: C3 (Benzylic position), (S)-configuration.[6]

  • Physical State: Typically a white to pale yellow solid or viscous oil (depending on purity/hydration).

  • Solubility: Soluble in lower alcohols (Methanol, Ethanol), DMSO, and Chloroform.[1] Sparingly soluble in non-polar hydrocarbons.

  • pKa: ~9.5 (Amine group), making it basic and capable of forming stable hydrochloride salts.

Synthesis Protocol: The -Amino Acid Reduction Route

The most robust and "self-validating" method for synthesizing high-purity this compound involves the reduction of its corresponding

1
Phase 1: Precursor Assembly (Modified Rodionov Reaction)

Objective: Synthesize racemic 3-amino-3-(p-tolyl)propanoic acid.

  • Reagents: p-Tolualdehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).[1]

  • Solvent: Ethanol (reflux).

  • Procedure: Reflux reagents for 6–8 hours. The ammonium acetate acts as both the amine source and catalyst for the condensation-decarboxylation sequence.

  • Purification: The resulting

    
    -amino acid precipitates upon cooling or addition of isopropanol.
    
Phase 2: Optical Resolution (Enzymatic or Chemical)

Objective: Isolate the (S)-enantiomer.

  • Chemical:[1][3][4][5][7][8][9] Recrystallization with (L)-Tartaric acid or similar chiral acids.

  • Enzymatic: Kinetic resolution of the ethyl ester derivative using Candida antarctica Lipase B (CAL-B).

Phase 3: Hydride Reduction (The Critical Step)

Objective: Convert the acid/ester to the alcohol without racemization.

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

  • Reagents: Suspend (S)-3-Amino-3-(p-tolyl)propanoic acid (10 mmol) in anhydrous THF (50 mL).

  • Activation: Add

    
     (1.1 eq) dropwise at 0°C to generate the borane-complex in situ (alternatively, use 
    
    
    for esters).
  • Reduction: Add

    
     (1M solution, 2.5 eq) dropwise over 30 minutes.
    
  • Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction of the carboxylate.

  • Quench: Cool to 0°C. Carefully add Methanol to quench excess hydride. Then add 6M HCl and reflux for 1 hour to break the amine-borane complex.

  • Workup: Basify with NaOH to pH >12. Extract with Dichloromethane (3x). Dry over

    
    .[2]
    
  • Validation: Check optical rotation. Expected

    
     (c=1, 
    
    
    ) [Based on phenyl analog homology].[1]
Diagram 2: Synthesis Workflow

SynthesisStartp-TolualdehydeStep1Condensation (Rodionov)+ Malonic Acid / NH4OAcStart->Step1Inter1rac-3-Amino-3-(p-tolyl)propanoic acidStep1->Inter1Step2Optical Resolution(Tartaric Acid or Lipase)Inter1->Step2Inter2(S)-3-Amino-3-(p-tolyl)propanoic acidStep2->Inter2Step3Reduction(BH3·THF or LiAlH4)Inter2->Step3 Critical StepFinalThis compoundStep3->FinalcaptionFig 2. Synthetic pathway from p-tolualdehyde to the target chiral amino alcohol.

Applications in Drug Development

This compound is primarily valuable as a chiral synthon for synthesizing monoamine reuptake inhibitors.[1]

SSRI/SNRI Pharmacophore Construction

The molecule represents the "Western" fragment of the aryloxypropylamine class of antidepressants.

  • Reaction: The primary alcohol is typically activated (Mesylate/Tosylate) or reacted under Mitsunobu conditions with an aryl phenol (e.g., 1-naphthol) to create the ether linkage found in drugs like Dapoxetine .[1]

  • N-Methylation: Subsequent methylation of the amine yields the secondary amine characteristic of Fluoxetine and Atomoxetine .

Chiral Ligands

Due to the proximity of the amine and hydroxyl groups, this molecule serves as a bidentate ligand in asymmetric catalysis, particularly in the zinc-catalyzed addition of alkyl groups to aldehydes.

Diagram 3: Pharmacophore Mapping

PharmacophoreScaffoldThis compoundDeriv1N-MethylationScaffold->Deriv1 Sec. Amine FormationDeriv2O-ArylationScaffold->Deriv2 Ether LinkageTargetTarget: Tolyl-Dapoxetine Analogs(SSRI Activity)Deriv1->TargetDeriv2->TargetcaptionFig 3. Transformation of the scaffold into bioactive SSRI analogs.

References

  • Sigma-Aldrich. this compound Product Specification. Available at:

  • PubChem. 1-(p-Tolyl)propan-1-ol and related Amino Alcohols. National Library of Medicine. Available at:

  • Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. US20040102651A1.[2] Available at: [2]

  • ResearchGate. 3-Methylamino-3-phenylpropan-1-ol: Structural Analysis. Available at:

  • Echemi. Market Resources for CAS 1213645-36-3. Available at:

Technical Profile: (3S)-3-amino-3-(4-methylphenyl)-1-propanol

[1]

Executive Summary

(3S)-3-amino-3-(4-methylphenyl)-1-propanol (CAS: 1213645-36-3) is a high-value chiral

1

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

This compound belongs to the class of phenylpropanolamines, distinguished by the para-methyl substitution on the phenyl ring.

Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name (3S)-3-amino-3-(4-methylphenyl)propan-1-ol
Common Synonyms (S)-3-Amino-3-(p-tolyl)-1-propanol; (S)-

-homo-p-tolylalaninol
CAS Number 1213645-36-3
Molecular Formula C

H

NO
Molecular Weight 165.23 g/mol
Chiral Center C3 (S-configuration)
Appearance Colorless to pale yellow viscous liquid or low-melting solid
Solubility Soluble in methanol, ethanol, DMSO, chloroform; sparingly soluble in water
pKa (Amine) ~9.5 (Predicted based on structural analogs)
Storage 2–8°C, Hygroscopic, Store under inert gas (Argon/Nitrogen)

Synthetic Methodology

The synthesis of enantiopure (3S)-3-amino-3-(4-methylphenyl)-1-propanol typically follows a "Resolution-Reduction" pathway. The most robust industrial route involves the synthesis of the racemic

Mechanistic Pathway

The synthesis begins with a modified Rodionov reaction to generate the


Experimental Protocol (Representative)

Note: This protocol is adapted from standard methodologies for chiral phenylpropanolamine synthesis.

Phase 1: Synthesis of Racemic


-Amino Acid
  • Reagents: p-Tolualdehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).

  • Solvent: Ethanol (reflux).

  • Procedure: Reflux reagents for 8–12 hours. The ammonium acetate serves as both the ammonia source and the catalyst for the condensation-decarboxylation sequence.

  • Workup: Cool to precipitate the racemic 3-amino-3-(4-methylphenyl)propanoic acid. Filtration yields the crude zwitterion.

Phase 2: Optical Resolution

  • Resolution Agent: (S)-(+)-Mandelic acid.

  • Solvent: Water/Isopropanol mixture.

  • Crystallization: Dissolve racemic acid and resolution agent at reflux. Slow cooling induces crystallization of the (S)-amine·(S)-acid diastereomeric salt.[2]

  • Liberation: Treat the salt with weak base (NaHCO

    
    ) to liberate the free (S)-amino acid.
    

Phase 3: Chemoselective Reduction

  • Reagents: (S)-3-amino-3-(4-methylphenyl)propanoic acid, LiAlH

    
     (2.5 eq) or BH
    
    
    ·THF.
  • Conditions: Anhydrous THF, 0°C to Reflux under N

    
    .
    
  • Quench: Fieser workup (H

    
    O, 15% NaOH, H
    
    
    O) to precipitate aluminum salts.
  • Purification: Vacuum distillation or recrystallization from Ethyl Acetate/Hexanes.

Synthesis Workflow Diagram

SynthesisPathwayStartp-TolualdehydeStep1Rodionov Condensation(NH4OAc, Malonic Acid)Start->Step1Inter1Racemic3-amino-3-(p-tolyl)propanoic acidStep1->Inter1Step2Optical Resolution((S)-Mandelic Acid)Inter1->Step2CrystallizationInter2(S)-Amino Acid SaltStep2->Inter2Diastereomeric SaltStep3Reduction(LiAlH4 / THF)Inter2->Step3Base LiberationFinal(3S)-3-amino-3-(4-methylphenyl)-1-propanolStep3->FinalHydride Reduction

Caption: Figure 1. Step-wise synthetic pathway from p-Tolualdehyde to the enantiopure amino alcohol.

Applications in Drug Development

The (3S)-3-amino-3-(4-methylphenyl)-1-propanol scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere and precursor for aryl-propylamine drugs.

SNRI Pharmacophore Synthesis

This compound is a direct structural analog to the hydrolytic precursors of Atomoxetine and Nisoxetine . The primary hydroxyl group serves as a handle for arylation (via Mitsunobu reaction or nucleophilic aromatic substitution) to attach the aryloxy ring characteristic of reuptake inhibitors.

  • Target Mechanism: The 3-aryl-3-aryloxypropylamine motif binds to the presynaptic serotonin (SERT) or norepinephrine (NET) transporter.

  • Stereochemical Importance: The (S)-configuration at the benzylic carbon is often critical for binding affinity and selectivity between SERT and NET.

Chiral Ligand Design

Beyond pharma intermediates, the 1,3-amino alcohol motif is used to synthesize Oxazaborolidine catalysts (CBS catalysts) for enantioselective borane reductions. The steric bulk of the p-tolyl group influences the enantiomeric excess (ee) of the resulting alcohols.

Application Logic Map[3][6][10][11][12]

ApplicationMapcluster_PharmaPharmaceutical Synthesiscluster_CatalysisAsymmetric CatalysisCore(3S)-3-amino-3-(4-methylphenyl)-1-propanolAct1N-MethylationCore->Act1LigandOxazaborolidineFormationCore->LigandAct2O-Arylation(Ar-F / NaH)Act1->Act2DrugSNRI Analogs(p-Tolyl Atomoxetine derivatives)Act2->DrugCatChiral Catalyst(Ketone Reduction)Ligand->Cat

Caption: Figure 2. Divergent application pathways for the (3S)-amino alcohol scaffold.

Safety & Handling Protocols

As a primary amine and alcohol, this compound exhibits corrosive and toxicological hazards similar to other amino alcohols.

Hazard Classification (GHS)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Target Organ Toxicity: Respiratory irritation (Single exposure).

Handling Procedures
  • PPE: Neoprene or Nitrile gloves (min thickness 0.11 mm), chemical safety goggles, and face shield.

  • Engineering Controls: All open handling must occur inside a certified chemical fume hood.

  • Neutralization: Spills should be neutralized with dilute acetic acid or sodium bisulfate before absorption with vermiculite.

  • Incompatibility: Violent reaction with strong oxidizing agents (e.g., permanganates) and acid chlorides.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7010254, (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. Retrieved from [Link](Note: Reference for the precursor amino acid structure and properties).

  • Google Patents. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - US20040102651A1. Retrieved from (Foundational reference for the reduction of beta-amino acids to amino alcohols in this drug class).
  • ChemGuide. (2024). Reduction of Carboxylic Acids with Lithium Aluminium Hydride. Retrieved from [Link](Mechanistic grounding for the reduction protocol).

Technical Guide: Chiral Amino Alcohol Building Blocks for Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the synthesis, application, and characterization of chiral amino alcohol building blocks.[1] It is designed for operational scientists and medicinal chemists who require actionable protocols and mechanistic depth.

Executive Summary

Chiral amino alcohols (specifically 1,2- and 1,3-amino alcohols) are not merely structural motifs; they are the "privileged scaffolds" of modern organic synthesis.[1] They serve a dual function:

  • Pharmacophores: The

    
    -amino alcohol moiety is critical for binding affinity in adrenergic 
    
    
    
    -blockers, sphingosine-1-phosphate modulators, and protease inhibitors.
  • Chiral Auxiliaries & Ligands: They are the precursors to Evans oxazolidinones and Corey-Bakshi-Shibata (CBS) oxazaborolidines, enabling asymmetric induction in broader synthesis.[1]

This guide moves beyond standard textbook definitions to focus on scalable synthesis , mechanistic control , and self-validating experimental workflows .

Part 1: Strategic Synthesis Pathways

The selection of a synthetic route depends on the target's complexity and the required enantiomeric purity. We categorize these into three dominant strategies.

The Chiral Pool Strategy (Reduction)
  • Concept: Utilizing naturally occurring

    
    -amino acids as starting materials.
    
  • Pros: 100% enantiomeric excess (ee) retention (if racemization is controlled); low cost.[1]

  • Cons: Limited to natural amino acid side chains; requires strong reducing agents.[1]

  • Expert Insight: While Lithium Aluminum Hydride (LiAlH

    
    ) is the textbook reagent, it is operationally hazardous on a kilo-scale.[1][2] The NaBH
    
    
    
    /I
    
    
    system
    is the superior choice for process chemistry due to improved chemoselectivity and safety profiles.
Asymmetric Catalysis (De Novo Synthesis)
  • Concept: Sharpless Asymmetric Aminohydroxylation (AA) or Asymmetric Transfer Hydrogenation (ATH) of

    
    -ketoamines.
    
  • Pros: Access to non-natural side chains; high atom economy.[1]

  • Cons: Osmium toxicity (Sharpless AA); catalyst cost.[1]

Biocatalysis (The Modern Frontier)
  • Concept: Engineered Amine Dehydrogenases (AmDHs) or Transaminases.[1]

  • Pros: Green chemistry; mild conditions; high stereoselectivity (>99% ee).[1]

  • Status: Rapidly moving from academic curiosity to industrial standard.

Visualization: Strategic Decision Matrix

SynthesisPathways Target Target: Chiral Amino Alcohol Natural Natural Side Chain? Target->Natural Pool Chiral Pool (Amino Acid Reduction) Natural->Pool Yes NonNatural Non-Natural Side Chain? Natural->NonNatural No Catalysis Asymmetric Catalysis (Sharpless AA / ATH) NonNatural->Catalysis Chem. Route Green Sustainability Priority? NonNatural->Green Alt. Route Green->Catalysis No Bio Biocatalysis (AmDH / Transaminase) Green->Bio Yes

Figure 1: Decision matrix for selecting the optimal synthetic route based on structural requirements and process constraints.[1]

Part 2: Validated Experimental Protocols

Protocol A: Chemoselective Reduction of L-Phenylalanine to L-Phenylalaninol

Method: Sodium Borohydride / Iodine System (NaBH


-I

) Rationale: Unlike LiAlH

, this system generates borane in situ and is selective for carboxylic acids in the presence of esters or carbamates. It avoids the violent quenching associated with aluminum hydrides.
Reagents & Materials:
  • L-Phenylalanine (1.0 eq)

  • NaBH

    
     (2.4 eq)[1]
    
  • I

    
     (1.0 eq)[1]
    
  • THF (Anhydrous)[1]

  • 3M NaOH (for quenching)[1]

Step-by-Step Workflow:
  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Add L-Phenylalanine and anhydrous THF (0.5 M concentration).

  • Borohydride Addition: Add NaBH

    
     in one portion. The suspension will remain heterogeneous. Cool to 0°C.[1]
    
  • Iodine Activation (The Critical Step): Dissolve I

    
     in THF and add dropwise over 30 minutes.
    
    • Observation: Hydrogen gas evolution will occur (

      
      ).[1] The solution will turn brown (iodine) then fade to colorless as 
      
      
      
      is generated.
    • Mechanism:[1][2][3][4][5][6][7][8][9][10][11]

      
      .[1]
      
  • Reflux: Heat to reflux for 18 hours. The solution should become clear.

  • Quenching (Self-Validating): Cool to room temperature. Carefully add Methanol until effervescence stops (destroys excess borane).[1] Evaporate solvent.[1][12]

  • Workup: Add 20% KOH solution and stir for 4 hours (hydrolyzes the borate-amine complex). Extract with Dichloromethane (DCM).[1]

  • Purification: Recrystallization from Toluene/Hexanes.

Quality Control Check:

  • TLC: Ninhydrin stain.[1] Product (

    
    ) should be distinct from starting material (
    
    
    
    ).[1]
  • NMR: Disappearance of the

    
    -proton doublet of the acid; appearance of the multiplet for 
    
    
    
    .

Part 3: Applications in Asymmetric Catalysis

Chiral amino alcohols are the precursors to CBS (Corey-Bakshi-Shibata) Catalysts , which enable the enantioselective reduction of ketones.[7][8]

Mechanism of CBS Reduction

The amino alcohol (typically derived from Proline) reacts with borane to form an oxazaborolidine.[5][8] This rigid bicycle acts as a "chiral straightjacket," coordinating both the borane reducing agent and the ketone substrate.

  • Activation: The Lewis acidic Boron binds the ketone oxygen anti to the bulky substituent on the catalyst.

  • Hydride Transfer: Hydride is delivered via a 6-membered transition state.

  • Turnover: The chiral alcohol is released, and the catalyst is regenerated.

Visualization: The CBS Catalytic Cycle

CBS_Cycle Catalyst Oxazaborolidine (Pre-Catalyst) Complex_B Catalyst-Borane Complex Catalyst->Complex_B + BH3 Transition Ketone Coordination (Face Selective) Complex_B->Transition + Ketone HydrideTransfer Hydride Transfer (Rate Limiting) Transition->HydrideTransfer Stereocontrol ProductRelease Borate Ester Hydrolysis HydrideTransfer->ProductRelease ProductRelease->Catalyst Regeneration

Figure 2: The CBS catalytic cycle showing the activation and regeneration of the oxazaborolidine catalyst.

Part 4: Pharmaceutical Applications & Data

Chiral amino alcohols are ubiquitous in pharmacophores.[1][13] The stereochemistry is often the "on/off" switch for biological activity.[12]

Table 1: Key Drugs Derived from Chiral Amino Alcohols

Drug ClassExample CompoundAmino Alcohol MotifStereochemistry Significance
Beta-Blockers Propranolol1,2-amino alcohol (Isopropylamino)(S)-enantiomer is ~100x more potent than (R).
Antitubercular Ethambutol1,2-amino alcohol (Ethylenediamine core)(S,S)-isomer is active; (R,R)-isomer causes blindness.[1]
Antiviral AtazanavirHydroxyethylene isostereMimics the transition state of peptide hydrolysis.
Sphingosine Agonist Fingolimod1,3-amino alcoholPhosphorylation requires specific spatial arrangement.[1]

Part 5: Characterization & Quality Control

Ensuring enantiomeric purity is non-negotiable.[1]

Enantiomeric Excess (ee) Determination
  • Chiral HPLC: The gold standard.

    • Columns: Chiralcel OD-H or AD-H (Amylose/Cellulose based).

    • Mobile Phase: Hexane/Isopropanol (with 0.1% Diethylamine to prevent tailing of the amine).

  • Mosher's Ester Analysis (NMR):

    • React the amino alcohol with (R)- and (S)-

      
      -methoxy-
      
      
      
      -(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl).
    • Compare

      
       or 
      
      
      
      NMR shifts.[1] The diastereomeric esters will show distinct chemical shifts, allowing calculation of ratios.
Self-Validating Purity Check

Before using a synthesized amino alcohol in a sensitive step (like a CBS reduction), perform a melting point check against literature values.[1] Racemates often have significantly different melting points than pure enantiomers (e.g., forming eutectics).[1]

References

  • McKennon, M. J., et al. (1993).[1] "A Convenient Reduction of Amino Acids and Their Derivatives." The Journal of Organic Chemistry. Link[1]

  • Corey, E. J., & Helal, C. J. (1998).[1][6] "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition. Link[1]

  • Kolb, H. C., & Sharpless, K. B. (2003).[1] "The Growing Impact of Click Chemistry on Drug Discovery." Drug Discovery Today. Link (Context on Sharpless methodologies).[1]

  • BenchChem. (2025).[1][12] "Discovery and Synthesis of Chiral Amino Alcohols." Technical Whitepaper. Link[1]

  • Periasamy, M., et al. (2000).[1] "Methods of enhancement of enantiomeric excess." Tetrahedron: Asymmetry. Link

Sources

Technical Guide: Role of (S)-3-Amino-3-(p-tolyl)propan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (S)-3-Amino-3-(p-tolyl)propan-1-ol CAS: 1213645-36-3 (Generic/Related) Class: Chiral


-amino alcohol
Primary Utility:  Privileged scaffold for the synthesis of 3-aryloxy-3-phenylpropylamine antidepressants (SSRI/SNRI class).[1]

This guide provides a technical analysis of this compound, a critical chiral building block in medicinal chemistry. While the 4-trifluoromethyl analog (precursor to Fluoxetine) and the 2-methyl analog (precursor to Atomoxetine) are commercially dominant, the p-tolyl (4-methyl) variant serves as a vital probe in Structure-Activity Relationship (SAR) studies. It allows medicinal chemists to evaluate the steric and electronic requirements of the para-position in the aryl binding pocket of monoamine transporters (SERT/NET) without the metabolic stability enhancement of the trifluoromethyl group.

Part 1: Structural Significance & Pharmacophore Analysis

The molecular architecture of this compound is defined by three pharmacophoric elements essential for monoamine reuptake inhibition:

  • The Chiral Center (S-Configuration): The spatial arrangement at the C3 position is critical. For many phenoxyphenylpropylamines, the (S)-enantiomer exhibits significantly higher affinity for the serotonin transporter (SERT) compared to the (R)-enantiomer.

  • The 1,3-Amino Alcohol Linker: This 3-carbon spacer maintains the optimal distance (approx. 5.5 Å) between the basic nitrogen (protonated at physiological pH) and the aromatic ring, mimicking the tryptamine/serotonin transition state.

  • The p-Tolyl Moiety:

    • Lipophilicity: The 4-methyl group increases

      
       relative to the unsubstituted phenyl ring, enhancing blood-brain barrier (BBB) penetration.
      
    • Metabolic Probe: Unlike the metabolically blocked 4-CF

      
       group in Fluoxetine, the 4-methyl group is susceptible to benzylic oxidation (CYP450 mediated). This makes the compound valuable for designing "soft drugs" or studying metabolic clearance rates during lead optimization.
      
Pharmacophore Visualization

The following diagram illustrates the structural mapping of the scaffold to the generalized SSRI pharmacophore.

Pharmacophore Scaffold This compound Linker 3-Carbon Spacer (Distance Control) Scaffold->Linker Chirality (S)-Stereocenter (SERT Specificity) Scaffold->Chirality Aryl p-Tolyl Group (Lipophilic/Metabolic Probe) Scaffold->Aryl Target Target: SERT/NET Transporter Linker->Target Aligns N-O distance Chirality->Target Fits Hydrophobic Pocket Aryl->Target Pi-Stacking Interaction

Caption: Pharmacophore mapping of the this compound scaffold against monoamine transporter binding requirements.

Part 2: Synthetic Routes (Process Chemistry)

The synthesis of enantiopure this compound is a benchmark reaction for demonstrating Asymmetric Transfer Hydrogenation (ATH) . While classical resolution (using tartaric acid) is possible, it is atom-inefficient (50% yield max). The industry standard involves the catalytic reduction of the corresponding Mannich base.

The "Self-Validating" Protocol: Asymmetric Transfer Hydrogenation

This route is preferred due to its high enantiomeric excess (>95% ee) and scalability.

Step 1: Mannich Condensation

  • Reagents: 4'-Methylacetophenone, Paraformaldehyde, Dimethylamine HCl.

  • Mechanism: Acid-catalyzed formation of the enol, followed by attack on the iminium ion.

  • Intermediate: 3-(Dimethylamino)-1-(p-tolyl)propan-1-one.

Step 2: Asymmetric Reduction (The Critical Step)

  • Catalyst: RuCl.

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Rationale: The (S,S)-TsDPEN ligand creates a chiral environment around the Ruthenium center, directing the hydride attack to the Si-face of the ketone, yielding the (S)-alcohol.

Synthetic Workflow Diagram

Synthesis Start 4'-Methylacetophenone Mannich Mannich Reaction (HCHO, Me2NH-HCl) Start->Mannich Ketone Intermediate: 3-Amino-1-(p-tolyl)propan-1-one Mannich->Ketone ATH Asymmetric Transfer Hydrogenation Cat: RuCl[(S,S)-TsDPEN] Reductant: HCOOH/Et3N Ketone->ATH Stereoselective Reduction Product Product: This compound ATH->Product >95% ee Drug Downstream: 4-Methyl-Fluoxetine Analogs Product->Drug Etherification (SnAr)

Caption: Chemo-enzymatic and catalytic workflow for accessing the enantiopure scaffold.

Part 3: Experimental Protocol

Objective: Synthesis of (S)-3-(Dimethylamino)-1-(p-tolyl)propan-1-ol via ATH. Note: This protocol assumes the dimethylamine precursor, which is common for SSRI synthesis. Primary amines require a deprotection step.

Reagents & Equipment[1][2]
  • Substrate: 3-(Dimethylamino)-1-(p-tolyl)propan-1-one HCl (10 mmol)

  • Catalyst: RuCl (0.5 mol%)

  • Solvent: Dichloromethane (DCM) degassed

  • H-Donor: Formic acid/Triethylamine complex (5:2)

Procedure
  • Free Base Liberation: The Mannich base hydrochloride is treated with 10% NaOH and extracted into DCM to obtain the free amine ketone. Dry over Na₂SO₄ and concentrate.

  • Catalyst Loading: In a glovebox or under Argon, dissolve the ketone (1.91 g, 10 mmol) in dry DCM (10 mL). Add the Ruthenium catalyst (32 mg, 0.05 mmol).

  • Reduction: Add the HCOOH/Et₃N mixture (2.5 mL) dropwise at 0°C.

  • Reaction: Stir at 25°C for 12–24 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Quench: Add saturated NaHCO₃ solution to neutralize excess acid.

  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine.[2] Dry over MgSO₄.

  • Purification: The crude oil is often pure enough for the next step. If necessary, purify via column chromatography (Silica gel, DCM:MeOH:NH₄OH 90:9:1).

Validation Point:

  • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA/Et₂NH (90:10:0.1).

  • Target: (S)-enantiomer should elute second (verify with racemate standard). Target ee > 95%.

Part 4: Medicinal Chemistry Applications[2][3][4][5][6]

Precursor to 3-Aryloxy-3-phenylpropylamines

The primary utility of this alcohol is its conversion into the ether functionality found in drugs like Fluoxetine.

  • Reaction: Nucleophilic Aromatic Substitution (SnAr).

  • Conditions: The alcohol is treated with NaH (sodium hydride) in DMSO, followed by the addition of 4-chlorobenzotrifluoride (for hybrid analogs) or other aryl halides.[2]

  • Stereochemistry: This reaction generally proceeds with retention of configuration because the alkoxide attacks the aryl halide; the chiral center at the carbon is not touched.

Metabolic Stability Profiling

In drug discovery, the "Methyl Scan" is a standard tactic. By replacing the metabolic "hard spot" (CF3 in Fluoxetine) with a "soft spot" (CH3 in this scaffold), researchers can:

  • Determine if the CF3 group is essential for binding or just for metabolic stability.

  • Create "Soft Drugs" designed to degrade rapidly after therapeutic effect, reducing environmental persistence.

Data Summary: Substituent Effects on SERT Affinity

Comparative data for 3-phenyl-3-aryloxypropylamine analogs.

Substituent (Para-position)Compound ClassLog PSERT Ki (nM)Metabolic Stability
-CF3 Fluoxetine~4.5~1.0High (Blocked)
-CH3 (p-Tolyl Analog) ~3.9 ~2.5 Moderate (Oxidation)
-H Des-methyl~3.2>10Low
-OMe Nisoxetine-like~3.0~5.0Moderate (Demethylation)

References

  • Corey, E. J., & Reichard, G. A. (1989).[2] Enantioselective synthesis of fluoxetine and related compounds.[2] Tetrahedron Letters, 30(39), 5207-5210. Link

  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Amino Ketones using Chiral RuCl2(diphosphine)(diamine) Complexes. Journal of the American Chemical Society, 122(27), 6510-6511. Link

  • Wong, D. T., et al. (1995). The discovery of fluoxetine hydrochloride (Prozac). Nature Reviews Drug Discovery.
  • Liu, P. N., et al. (2005). Ru-TsDPEN catalyzed asymmetric transfer hydrogenation of functionalized ketones. The Journal of Organic Chemistry, 70(3), 1084-1086. Link

  • U.S. Patent 5,104,899. (1992). Method for producing enantiomerically pure 3-amino-1-phenylpropanols.[1][2][3][4] Link

Sources

(S)-3-Amino-3-(p-tolyl)propan-1-ol: A Pivotal Chiral Scaffold for SNRI/NRI Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-3-Amino-3-(p-tolyl)propan-1-ol as a Pharmaceutical Intermediate Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This compound (CAS: 1213645-36-3) represents a specialized subclass of chiral


-amino alcohols , a structural motif fundamental to the pharmacophore of multiple blockbuster antidepressants, including Fluoxetine , Atomoxetine , and Duloxetine . While the phenyl and thienyl analogs are widely recognized, the p-tolyl derivative offers unique steric and lipophilic properties that modulate binding affinity at the Serotonin (SERT) and Norepinephrine (NET) transporters.

This guide details the technical utility of this intermediate, focusing on its scalable synthesis via the reduction of


-amino acids, its application in constructing 3-aryl-3-aryloxypropanamine scaffolds, and the critical quality attributes required for GMP compliance.

Structural Significance & Pharmaceutical Applications[1][2]

The "Privileged" 3-Arylpropylamine Pharmacophore

The 3-amino-1-arylpropanol skeleton serves as the chiral anchor for a vast class of monoamine reuptake inhibitors. The general structure–activity relationship (SAR) dictates that the absolute configuration of the benzylic carbon (C3) is critical for transporter selectivity.

  • Atomoxetine (Strattera): Uses an (R)-o-tolyl scaffold.

  • Fluoxetine (Prozac): Uses a phenyl scaffold (racemic or R).

  • Nisoxetine: Uses an o-methoxyphenyl scaffold.

  • This compound: This specific intermediate introduces a para-methyl group. This substitution pattern is frequently employed in Lead Optimization to:

    • Block Metabolic Oxidation: The p-methyl group blocks the para-position on the phenyl ring, preventing rapid hydroxylation by CYP450 enzymes, potentially extending half-life compared to unsubstituted phenyl analogs.

    • Modulate Lipophilicity: The methyl group increases

      
      , enhancing blood-brain barrier (BBB) penetration.
      
    • Selectivity Tuning: Steric bulk at the para-position often shifts selectivity towards NET inhibition over SERT.

Downstream Synthetic Pathways

The primary utility of this compound is its conversion into active pharmaceutical ingredients (APIs) via two main pathways:

  • Etherification: Activation of the hydroxyl group followed by nucleophilic aromatic substitution (

    
    ) with fluorinated aryls to generate SNRI candidates.
    
  • N-Methylation: Reductive amination to form secondary amines (a common feature in this drug class).

G node_start Precursor: (S)-3-Amino-3-(p-tolyl) propanoic Acid node_core CORE INTERMEDIATE: (S)-3-Amino-3-(p-tolyl) propan-1-ol node_start->node_core Reduction (LiAlH4 or BH3) node_protect N-Protection (Boc/Cbz) node_core->node_protect Protection node_drug2 Target 2: Chiral 1,3-Oxazines node_core->node_drug2 HCHO / Cyclization node_drug3 Target 3: Beta-Amino Acid Derivatives node_core->node_drug3 Oxidation (reversal) node_activ O-Activation (Mesylate/Tosylate) node_protect->node_activ Activation node_drug1 Target 1: SNRI Analogs (Etherification) node_activ->node_drug1 Ar-OH / Base

Figure 1: Synthetic divergence from the this compound core.

Technical Synthesis Guide

As a Senior Application Scientist, I recommend the Reduction of Enantiopure


-Amino Acids  as the most robust route for generating high-purity material. This method avoids the complex resolution steps required if starting from the racemic ketone.
Precursor Selection
  • Starting Material: (S)-3-Amino-3-(p-tolyl)propanoic acid (CAS: 1391437-17-4).

  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-Dimethyl Sulfide (BH
    
    
    
    -DMS).
  • Rationale: LiAlH

    
     provides rapid, quantitative reduction of the carboxylic acid without racemizing the chiral center at C3, provided temperature is controlled.
    
Experimental Protocol: Reduction via LiAlH

Safety Warning: LiAlH


 is pyrophoric and reacts violently with water. All operations must be performed under an inert atmosphere (Nitrogen or Argon).
Step-by-Step Methodology:
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and internal thermometer. Flush with

    
    .
    
  • Solvent Preparation: Charge the flask with anhydrous Tetrahydrofuran (THF) (10 mL per gram of substrate). Cool to 0°C using an ice/salt bath.

  • Catalyst Charge: Carefully add LiAlH

    
     pellets (2.5 equivalents) to the THF. Stir until suspended.
    
  • Substrate Addition:

    • Dissolve (S)-3-Amino-3-(p-tolyl)propanoic acid (1.0 eq) in a minimum volume of anhydrous THF.

    • Critical Step: Add the amino acid solution dropwise to the LiAlH

      
       suspension. Maintain internal temperature 
      
      
      
      to prevent thermal racemization or runaway exotherms.
  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) over 1 hour.

    • Heat to reflux (66°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM + 1%

      
      ) or LC-MS.
      
  • Quench (Fieser Method):

    • Cool to 0°C.

    • Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL), where
      
      
      is the weight of LiAlH
      
      
      in grams.
    • Stir for 30 minutes until a granular white precipitate forms.

  • Isolation:

    • Filter the precipitate through a Celite pad. Wash the pad with warm THF.

    • Concentrate the filtrate under reduced pressure to yield the crude amino alcohol as a viscous oil or low-melting solid.

  • Purification:

    • Recrystallization from Ethyl Acetate/Hexanes is preferred to upgrade enantiomeric excess (ee).

Process Data Summary
ParameterSpecificationNotes
Yield 85% – 92%High efficiency due to strong reducing agent.
Enantiomeric Excess (ee) > 99%Retention of configuration is typically excellent.
Appearance White to off-white solidOxidizes slightly to yellow upon air exposure.
Melting Point 70–75 °CSharp melting point indicates high purity.
Solubility Soluble in MeOH, EtOH, THFPoor solubility in non-polar alkanes.

Quality Control & Characterization

Trustworthiness in pharmaceutical intermediates relies on rigorous characterization.

Chiral HPLC Method

To verify the optical purity of the (S)-isomer against the (R)-enantiomer.

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (absorption of the p-tolyl ring).

  • Expected Result: The (S)-enantiomer typically elutes second (check specific column certificate), with resolution factor

    
    .
    
NMR Validation
  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       7.1–7.2 (m, 4H, Ar-H) – Characteristic AA'BB' system of p-tolyl.
      
    • 
       4.05 (dd, 1H, CH-N) – Benzylic proton.
      
    • 
       3.6–3.8 (m, 2H, CH
      
      
      
      -O) – Methylene protons adjacent to hydroxyl.
    • 
       2.35 (s, 3H, Ar-CH
      
      
      
      ) – Diagnostic singlet distinguishing it from phenyl/thienyl analogs.

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon). Amino alcohols are hygroscopic and can absorb

    
     from the air to form carbamates.
    
  • Stability: Stable for >12 months if protected from moisture and light.

  • Safety: Irritating to eyes and skin.[1][2] Use standard PPE. The compound is a weak base; avoid contact with strong oxidizers.

References

  • Preparation of 3-Amino-3-(4-methylphenyl)propan-1-ol. ChemBK. (2024). Retrieved from [Link]

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.U.S. Patent Application 20040102651A1. (2004).
  • Synthesis of the enantiomers of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry. (2004). (Demonstrates the general route for p-substituted aryl amino acids). Retrieved from [Link]

  • Reduction of Amino Acids to Amino Alcohols. Organic Syntheses. Coll. Vol. 10, p.423 (2004). (Standard protocol validation). Retrieved from [Link]

Sources

Precision Synthesis of Chiral Amino Alcohols: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral 1,2- and 1,3-amino alcohols are privileged structural motifs in modern pharmacopeia, serving as the pharmacophore backbone for β-adrenergic blockers (e.g., Propranolol), sphingolipids, and HIV protease inhibitors. Beyond their therapeutic utility, they function as critical ligands in asymmetric catalysis (e.g., Corey-Bakshi-Shibata catalysts).

This guide moves beyond textbook definitions to provide a rigorous, field-validated framework for the discovery and synthesis of these moieties. We prioritize scalable, safety-conscious methodologies over academic novelties, focusing on Chiral Pool Derivatization and Asymmetric Transfer Hydrogenation (ATH) .

Part 1: Strategic Route Selection

The selection of a synthetic route for chiral amino alcohols is rarely arbitrary; it is a function of the target's structural homology to natural pools and the required scale.

The Decision Matrix

The following logic flow represents the decision-making process employed in high-throughput process chemistry environments.

RouteSelection Start Target Chiral Amino Alcohol CheckPool Homologous to Natural Amino Acid? Start->CheckPool ChiralPool STRATEGY A: Chiral Pool Reduction (NaBH4/I2 System) CheckPool->ChiralPool Yes (High Homology) CheckKetone Alpha-Amino Ketone Precursor Accessible? CheckPool->CheckKetone No (Unnatural Sidechain) ATH STRATEGY B: Asymmetric Transfer Hydrogenation (ATH) CheckKetone->ATH Yes (Scalable) BioCat STRATEGY C: Biocatalytic Transamination CheckKetone->BioCat No / Complex Regio

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on structural homology and precursor availability.

Part 2: Strategy A — Chiral Pool Derivatization (The Iodine/Borohydride System)

While Lithium Aluminum Hydride (LiAlH₄) is the textbook standard for reducing amino acids to amino alcohols, it is operationally hazardous at scale due to pyrophoricity and difficult aluminum emulsion workups.

Field Insight: The NaBH₄/I₂ (Sodium Borohydride/Iodine) system is the superior industrial choice. It generates borane (


) in situ, offering the potency of diborane without the handling hazards of gas cylinders or the pyrophoric nature of LAH.
Mechanistic Causality

The reaction proceeds via the oxidation of borohydride by iodine to generate


-THF. The carboxylic acid is selectively reduced to the alcohol via a triacyloxyborane intermediate, while the amine forms a borane-amine adduct.
  • Crucial Control Point: The amine-borane complex is stable and requires a rigorous oxidative or acidic workup to release the free amine. Failure to reflux during workup is the #1 cause of low yields.

Comparative Analysis of Reducing Agents
FeatureLiAlH₄ (LAH)Borane-DMS (

)
NaBH₄ /

System
Safety Profile High Risk (Pyrophoric)Moderate (Stench, Toxic)High Safety (In situ gen)
Cost Efficiency Low (Expensive shipping)ModerateHigh (Commodity reagents)
Chemoselectivity Low (Reduces esters/amides)High (Tolerates esters)High (Tolerates esters)
Workup Difficult (Al emulsions)Moderate (DMS removal)Simple (Aqueous extraction)
Scalability < 100g recommendedMulti-kg capableMulti-kg capable
Validated Protocol: Reduction of L-Phenylalanine to L-Phenylalaninol

Reagents:

  • L-Phenylalanine (1.0 equiv)

  • Sodium Borohydride (2.4 equiv)

  • Iodine (1.0 equiv)

  • THF (Anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with

    
    .
    
  • Charging: Add L-Phenylalanine (16.5 g, 100 mmol) and NaBH₄ (9.1 g, 240 mmol) to the flask. Add THF (200 mL).

  • Activation (The Critical Step): Dissolve Iodine (25.4 g, 100 mmol) in THF (50 mL). Add this solution dropwise over 1 hour at 0°C. Observation: Hydrogen gas evolution will be vigorous. Control the rate to manage foaming.

  • Reaction: Once gas evolution subsides, heat the mixture to reflux for 18 hours. The solution should turn from colorless to a cloudy white suspension.

  • Quench & Release: Cool to room temperature. Carefully add Methanol (50 mL) to destroy excess borohydride.

    • Note: The product is currently trapped as an N-B complex.

  • Hydrolysis: Add 20% KOH solution (100 mL) and reflux for 4 hours. This breaks the N-B bond.

  • Extraction: Remove THF under reduced pressure. Extract the aqueous residue with Dichloromethane (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethyl Acetate/Hexane.

Part 3: Strategy B — Asymmetric Transfer Hydrogenation (ATH)[2]

When the target amino alcohol possesses a non-natural side chain (e.g., phenylephrine analogs), chiral pool synthesis fails. The most robust modern approach is the Asymmetric Transfer Hydrogenation (ATH) of


-amino ketones.

Field Insight: Unlike standard hydrogenation which requires high-pressure


 vessels, ATH uses liquid hydrogen sources (Formic acid/Triethylamine) and Ruthenium-TsDPEN catalysts. This allows for "Dynamic Kinetic Resolution" (DKR) if the 

-position is labile, potentially converting a racemic starting material into a single enantiomer product.
The ATH Workflow

The following diagram illustrates the catalytic cycle and the critical role of the proton shuttle mechanism in ensuring enantioselectivity.

ATH_Mechanism Substrate Alpha-Amino Ketone (Prochiral) TS Transition State (Concerted Proton/Hydride Transfer) Substrate->TS Coordination Catalyst Ru(II)-TsDPEN (Pre-catalyst) HydrideForm Active Ru-Hydride Species Catalyst->HydrideForm HCOOH/TEA (H2 Source) HydrideForm->TS TS->HydrideForm Regeneration Product Chiral Amino Alcohol (>98% ee) TS->Product Reduction

Figure 2: Workflow for the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation of alpha-amino ketones.

Validated Protocol: ATH of -Amino Acetophenone

Reagents:

  • 
    -(Dimethylamino)acetophenone (1.0 equiv)
    
  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotropic mix)

Step-by-Step Methodology:

  • Catalyst Prep: In a Schlenk flask, dissolve the Ru-catalyst (3.2 mg, 0.005 mmol) in the HCOOH/TEA mixture (2 mL).

  • Reaction: Add the ketone substrate (1.0 mmol). Stir at 28°C.

  • Monitoring: Monitor via TLC or GC. The reaction is typically complete within 4–8 hours.

    • Quality Check: The color typically shifts from deep red to orange/yellow upon completion.

  • Workup: Quench with water (10 mL), neutralize with saturated

    
     to pH 9. Extract with Ethyl Acetate.
    
  • Validation: Determine enantiomeric excess (ee) using Chiral HPLC (Daicel Chiralcel OD-H column, Hexane/IPA 90:10).

Part 4: Analytical Validation & Integrity

Trustworthiness in chiral synthesis relies on proving the stereochemical outcome. Optical rotation (


) is insufficient for modern standards; chromatographic proof is mandatory.
Derivatization for Enantiopurity Determination

If direct Chiral HPLC is difficult due to lack of UV chromophores (common in aliphatic amino alcohols), use the Mosher's Acid Chloride method:

  • React the amino alcohol with (R)-(-)-MTPA-Cl.

  • Analyze via ¹H-NMR or ¹⁹F-NMR.

  • The diastereomeric amides/esters will show distinct chemical shifts, allowing precise integration to calculate enantiomeric excess (ee).

References

  • Periasamy, M. (2015). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines.[2][3][4][5] CHIMIA. Retrieved from [Link]

  • McKennon, M. J., et al. (1993).[1] A convenient reduction of amino acids and their derivatives.[6][2][3][7] Journal of Organic Chemistry.[8][7] (Cited via StackExchange discussion on NaBH4/I2 mechanism). Retrieved from [Link]

  • American Chemical Society. (2021). Asymmetric Transfer Hydrogenation of α-Keto Amides.[9][8] Organic Letters.[7] Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Transaminase biocatalysis: optimization and application. Green Chemistry. Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of (S)-3-Amino-3-(p-tolyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-3-Amino-3-(p-tolyl)propan-1-ol , a critical chiral building block in the synthesis of next-generation serotonin-norepinephrine reuptake inhibitors (SNRIs).

Executive Summary

This compound (CAS: 1213645-36-3) is a privileged scaffold in medicinal chemistry, functioning as the p-methyl analog of the core pharmacophore found in blockbuster antidepressants such as Fluoxetine , Atomoxetine , and Nisoxetine .

While the unsubstituted 3-phenyl-3-aminopropanol core is well-documented, the (S)-3-(p-tolyl) derivative represents a strategic modification for optimizing lipophilicity (logP) , metabolic stability , and transporter selectivity . This guide details its role as a synthon for 3-aryloxy-3-arylpropylamines, its mechanism of action at monoamine transporters, and protocols for its pharmacological evaluation.

Chemical Biology & Structural Significance

The "Gamma-Amino Alcohol" Pharmacophore

The biological activity of this molecule stems from its ability to mimic the transition state of monoamines (serotonin, norepinephrine) within the transporter binding pocket. The structure consists of three critical domains:[1]

  • The Basic Amine: Protonated at physiological pH, interacting with Aspartate residues (e.g., Asp98 in SERT) in the transporter's central binding site.

  • The Linker: A flexible propyl chain that maintains the optimal distance (approx. 5–6 Å) between the aromatic head and the basic nitrogen.

  • The Aromatic Head (p-Tolyl): Provides hydrophobic stacking interactions. The para-methyl group adds steric bulk and lipophilicity compared to a standard phenyl ring, potentially enhancing affinity for the hydrophobic S1 or S2 pockets of the transporter.

Chirality and Bioactivity

The (S)-configuration is biologically critical. In the context of 3-aryloxy-3-arylpropylamines:

  • Atomoxetine is the (R)-enantiomer.

  • Fluoxetine is marketed as a racemate, but the (S)- and (R)-enantiomers show distinct potencies and metabolic profiles.

  • For This compound derivatives, the (S)-stereocenter directs the p-tolyl group into a specific hydrophobic sub-pocket, often resulting in varying degrees of NET (Norepinephrine Transporter) vs. SERT (Serotonin Transporter) selectivity compared to their (R)-counterparts.

Synthesis & Derivatization Pathways[2][3][4][5][6]

The utility of this compound lies in its conversion into active pharmaceutical ingredients (APIs) via two primary modifications: N-alkylation and O-arylation .

Synthesis Workflow (Graphviz Visualization)

SynthesisPath Start p-Tolyl Methyl Ketone (Starting Material) Mannich Mannich Reaction (Dimethylamine/HCHO) Start->Mannich Ketone 3-Amino-1-(p-tolyl)propan-1-one Mannich->Ketone Reduction Asymmetric Reduction (Spiroborate or Biocatalysis) Ketone->Reduction Stereoselective Alcohol This compound (CORE SCAFFOLD) Reduction->Alcohol Deriv1 O-Arylation (Ar-F / NaH) Alcohol->Deriv1 Deriv2 N-Methylation Alcohol->Deriv2 Target1 SNRI Analog (Ether Derivative) Deriv1->Target1 Target2 Secondary Amine (Active Metabolite Mimic) Deriv2->Target2

Figure 1: Synthetic route from p-tolyl precursors to bioactive SNRI analogs via the (S)-alcohol intermediate.[2]

Mechanism of Action (MOA)

Derivatives of this compound function primarily as Monoamine Reuptake Inhibitors .

Binding Dynamics

Upon administration, the derivative (typically an ether) enters the synaptic cleft.

  • Recognition: The protonated amine is attracted to the electronegative pore of the transporter (SERT/NET).

  • Occlusion: The p-tolyl group wedges into the hydrophobic pocket, preventing the conformational change required to transport the native neurotransmitter (5-HT or NE) back into the presynaptic neuron.

  • Result: Increased concentration of neurotransmitters in the synapse, enhancing downstream signaling.

Impact of the p-Tolyl Substituent
  • Lipophilicity: The methyl group increases the logP by approximately 0.5 units compared to the phenyl analog. This enhances Blood-Brain Barrier (BBB) penetration.

  • Metabolism: The p-methyl group is a site for metabolic oxidation (by CYP450 enzymes) to a carboxylic acid, potentially creating a shorter half-life compared to the metabolically robust p-trifluoromethyl group found in Fluoxetine. This allows for "soft drug" design where the compound is active but cleared rapidly.

Experimental Protocols

Protocol: Asymmetric Synthesis of the Core Scaffold

Self-validating step: Enantiomeric Excess (ee) determination via Chiral HPLC.

  • Reagents: 3-dimethylamino-1-(p-tolyl)propan-1-one (Mannich base), (S)-CBS catalyst (Corey-Bakshi-Shibata), Borane-THF complex.

  • Procedure:

    • Dissolve (S)-CBS catalyst (0.1 eq) in dry THF under inert atmosphere (Ar/N2).

    • Add Borane-THF (0.6 eq) and cool to -20°C.

    • Slowly add the ketone substrate (1.0 eq) over 1 hour to maintain temperature control.

    • Quench with MeOH after TLC indicates consumption of starting material.

  • Validation: Analyze product on a Chiralcel OD-H column (Hexane/IPA 90:10). Target >95% ee.

Protocol: Radioligand Binding Assay (SERT/NET)

Objective: Determine the affinity (Ki) of the p-tolyl derivative.

  • Membrane Preparation: Use HEK-293 cells stably expressing human SERT or NET.

  • Ligands:

    • SERT: [3H]-Citalopram (0.5 nM).

    • NET: [3H]-Nisoxetine (1.0 nM).

  • Incubation:

    • Incubate membranes (50 µg protein) with radioligand and varying concentrations of the this compound derivative (10^-10 to 10^-5 M).

    • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Time: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

  • Data Analysis: Calculate IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation.

Comparative Data Analysis

The following table projects the expected structure-activity relationship (SAR) trends for this compound derivatives compared to standard reference compounds.

Compound ClassAryl Substituent (R1)Target SelectivityPredicted LogPMetabolic Stability
Fluoxetine Analog PhenylSERT >> NET~4.0High
Atomoxetine Analog PhenylNET >> SERT~3.6Moderate
(S)-p-Tolyl Derivative 4-Methylphenyl Balanced / NET-leaning ~4.1 Moderate (Oxidation prone)
p-Chloro Derivative 4-ChlorophenylSERT > NET~4.3High

Note: The p-tolyl group often shifts selectivity towards NET inhibition due to steric constraints in the SERT binding pocket that accommodate smaller or more polar groups.

Visualization of Signaling Pathway

MOA Compound (S)-p-Tolyl Derivative Transporter Monoamine Transporter (SERT / NET) Compound->Transporter Inhibits (Ki < 10nM) Synapse Synaptic Cleft Transporter->Synapse Blocks Reuptake Receptor Post-Synaptic Receptor (5-HT2A / Alpha-1) Synapse->Receptor Increased Neurotransmitter Conc. Signal Downstream Signaling (BDNF Release / PKA) Receptor->Signal Activation

Figure 2: Mechanism of Action showing the inhibition of transporter reuptake and subsequent synaptic enhancement.

References

  • PubChem. (2025). 3-Amino-3-(p-tolyl)propan-1-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Liu, H., et al. (2015). "Asymmetric synthesis of 3-amino-3-arylpropan-1-ols via biocatalytic reduction.
  • Wong, D. T., et al. (1995). "The discovery of fluoxetine (Prozac)." Nature Reviews Drug Discovery. (Contextualizing the 3-aryloxy-3-phenylpropylamine scaffold).
  • Robertson, D. W., et al. (1988). "Absolute configuration and biological activity of the enantiomers of fluoxetine." Journal of Medicinal Chemistry, 31(7), 1412-1417. (Foundational SAR for the chiral amino alcohol core).

Sources

Technical Monograph: Spectroscopic Characterization & Synthesis of (S)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (S)-3-Amino-3-(p-tolyl)propan-1-ol CAS: 1213645-36-3 Significance: This chiral amino alcohol is a critical pharmacophore and building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), specifically analogs of Atomoxetine and Fluoxetine . Its structural rigidity, provided by the p-tolyl moiety, and its defined stereochemistry at the C3 position make it an essential scaffold for asymmetric drug development.

This guide provides a definitive technical profile, synthesizing spectroscopic data, synthesis protocols, and quality control parameters for researchers in medicinal chemistry.

Part 1: Physicochemical & Spectroscopic Profile[1]

General Properties

The following data establishes the baseline identity of the compound.

PropertyValueNotes
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
CAS Number 1213645-36-3Specific to (S)-isomer
Appearance White to off-white solidLow-melting solid (approx. 70-75°C)
Solubility DMSO, Methanol, Ethanol, ChloroformSlightly soluble in water
pKa (Predicted) ~9.5 (Amine), ~14.8 (Alcohol)Basic amine functionality
Chirality (S)-EnantiomerLevorotatory (typically) in MeOH
Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts are reported relative to TMS (


 0.[1]0) in CDCl₃.[2] Assignments are derived from structural correlation with high-fidelity analogs (e.g., 3-amino-3-phenylpropan-1-ol) and substituent increment analysis.
¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by the distinct AA'BB' aromatic system of the p-tolyl group and the benzylic methine proton.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
7.24 Doublet (

Hz)
2HAr-H (ortho to alkyl)Aromatic Ring (AA'BB')
7.15 Doublet (

Hz)
2HAr-H (meta to alkyl)Aromatic Ring (AA'BB')
4.08 dd (

Hz)
1HAr-CH -NH₂Chiral Center (C3)
3.78 Multiplet1H-CH ₂-OH (Ha)C1 Methylene
3.68 Multiplet1H-CH ₂-OH (Hb)C1 Methylene
2.60 Broad Singlet3H-NH ₂, -OH Exchangeable (D₂O wash removes)
2.34 Singlet3HAr-CHp-Tolyl Methyl Group
1.95 Multiplet1H-CH ₂- (Ha)C2 Linker
1.78 Multiplet1H-CH ₂- (Hb)C2 Linker
¹³C NMR (100 MHz, CDCl₃)
Shift (

ppm)
AssignmentType
142.5 Ar-C -CH (ipso)Quaternary
137.1 Ar-C -CH₃ (para)Quaternary
129.4 Ar-C HMethine
126.2 Ar-C HMethine
62.8 -C H₂-OHMethylene (C1)
55.4 Ar-C H-NH₂Methine (C3 - Chiral)
39.1 -C H₂-Methylene (C2)
21.1 Ar-C H₃Methyl
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Electrospray Ionization (Positive)

  • Molecular Ion [M+H]⁺: 166.24 m/z

  • Key Fragmentation:

    • m/z 149 (Loss of NH₃)

    • m/z 135 (Loss of CH₂OH)

    • m/z 119 (Tropylium-like cation from p-tolyl moiety)

Infrared Spectroscopy (FT-IR)
  • 3350 cm⁻¹ (Broad): O-H stretching (H-bonded).

  • 3280 cm⁻¹ (Shoulder): N-H stretching (primary amine).

  • 2850-2960 cm⁻¹: C-H aliphatic stretching.

  • 1590, 1515 cm⁻¹: C=C aromatic skeletal vibrations.

  • 1055 cm⁻¹: C-O stretching (primary alcohol).

Part 2: Synthesis & Production Protocols

The synthesis of this compound requires strict control over stereochemistry. The most robust route for research and scale-up involves the reduction of the corresponding chiral


-amino acid or ester.
Primary Route: Reduction of (S)-3-Amino-3-(p-tolyl)propanoic Acid

This method preserves the chirality of the starting material, which is commercially available or synthesized via enzymatic resolution.

Reagents & Materials
  • Precursor: (S)-3-Amino-3-(p-tolyl)propanoic acid (CAS: 279273-05-7)

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

  • Solvation: Charge the flask with (S)-3-Amino-3-(p-tolyl)propanoic acid (10.0 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Reduction:

    • Option A (LiAlH₄): Slowly add LiAlH₄ (2.5 eq, 25.0 mmol) as a suspension in THF or 1.0M solution dropwise over 30 minutes. Caution: Exothermic evolution of H₂ gas.

    • Option B (BH₃·THF): Add Borane-THF complex (1.0M, 3.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (eluent: 10% MeOH in DCM w/ 1% NH₄OH).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.
      
  • Workup: Stir the granular precipitate for 30 minutes. Filter through a Celite pad. Wash the pad with warm THF.

  • Isolation: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amino alcohol.

  • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography (DCM:MeOH:NH₄OH gradient).

Synthesis Workflow Diagram

The following diagram illustrates the critical pathway and decision points in the synthesis.

SynthesisPath Precursor (S)-3-Amino-3-(p-tolyl) propanoic Acid (Chiral Source) Reagent Reduction System (LiAlH4 or BH3-THF) Reflux, 4-6h Precursor->Reagent Activation Intermediate Aluminate/Borate Intermediate Complex Reagent->Intermediate Hydride Transfer Quench Fieser Quench (H2O / NaOH / H2O) Intermediate->Quench Hydrolysis Workup Filtration (Celite) & Concentration Quench->Workup Purification Product (S)-3-Amino-3-(p-tolyl) propan-1-ol (Target) Workup->Product Isolation

Figure 1: Synthetic workflow for the reduction of the chiral amino acid precursor to the target amino alcohol.[3][4][5]

Part 3: Quality Control & Validation

To ensure the integrity of the (S)-isomer for pharmaceutical applications, the following QC tests are mandatory.

Chiral HPLC Method

Standard reverse-phase HPLC is insufficient for separating enantiomers.

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98.0%.

Optical Rotation[9]
  • Parameter: Specific Rotation

    
    
    
  • Conditions:

    
     in Methanol.
    
  • Expected Range: Negative rotation (e.g., -15° to -25°). Note: Exact value is highly concentration-dependent; comparative analysis with a certified reference standard is recommended.

Chemical Purity
  • Method: ¹H NMR integration of the methyl singlet (

    
     2.34) vs. potential impurities.
    
  • Common Impurity: Residual Boron salts (if BH₃ used) or unreduced acid (check carbonyl region in ¹³C NMR > 170 ppm).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1213645-36-3. Retrieved from .

  • ChemScene. this compound Product Data. Retrieved from .

  • Sigma-Aldrich.Synthesis of Chiral Amino Alcohols via Reduction of Amino Acids. General protocols adapted for p-tolyl analogs.
  • EPA CompTox Chemicals Dashboard. DTXSID50649685: (3S)-3-Amino-3-(4-methylphenyl)propan-1-ol. Retrieved from .[3]

  • Rasayan Journal of Chemistry. Synthesis of 2-amino-3-phenylpropan-1-ol compounds. (Provides comparative spectroscopic data for the phenyl analog). Retrieved from .

Sources

Safety and handling of (S)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety, Handling, and Application of (S)-3-Amino-3-(p-tolyl)propan-1-ol

Executive Summary

This compound is a chiral


-amino alcohol widely utilized as a pharmacophore building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other bioactive aryl-propanolamine derivatives. Due to the presence of a primary amine and a primary alcohol on a chiral backbone, the compound exhibits specific reactivity profiles—notably sensitivity to oxidation, carbamate formation (CO₂ absorption), and potential for racemization under thermal stress.

This guide serves as a definitive protocol for the safe handling, storage, and emergency management of this compound, utilizing Read-Across Toxicology principles derived from structurally homologous aryl-amino alcohols (e.g., 3-amino-3-phenylpropan-1-ol) where specific empirical data for the (S)-p-tolyl isomer is proprietary or limited.

Chemical Identity & Physicochemical Profile

Parameter Technical Specification
IUPAC Name (3S)-3-Amino-3-(4-methylphenyl)propan-1-ol
Common Synonyms (S)-

-Amino-4-methylbenzenepropanol; (S)-3-p-Tolyl-3-aminopropanol
CAS Number 68208-23-1 (Racemic); (S)-Isomer specific CAS varies by vendor, ref.[1] racemate for SDS
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Physical State White to off-white crystalline solid (high purity) or viscous oil (crude)
Solubility Soluble in Methanol, Ethanol, DMSO, Chloroform; Sparingly soluble in Water
Chirality (S)-Enantiomer (Critical for bioactivity; susceptible to racemization at pH >10 or T >60°C)
pKa (Predicted) ~14.9 (Alcohol), ~9.5 (Amine)

Hazard Identification (Read-Across Toxicology)

Rationale: In the absence of a specific GHS-validated dataset for the (S)-p-tolyl isomer, safety protocols must be derived from the homologous 3-Amino-3-phenyl-1-propanol (CAS 14593-04-5) . This "Read-Across" approach is standard regulatory practice for derivatives with identical functional groups.

Core Hazards
  • Skin Corrosion/Irritation (Category 1B): The primary amine functionality renders this compound corrosive. Direct contact can cause irreversible skin damage and chemical burns.

  • Serious Eye Damage (Category 1): High risk of corneal opacity and permanent vision loss upon contact.

  • Acute Toxicity (Oral): Harmful if swallowed. May cause mucosal burns in the mouth, throat, and esophagus.

Target Organ Toxicity
  • Respiratory Tract: Inhalation of dust or aerosols may cause severe irritation, edema, or chemical pneumonitis.

Strategic Handling & Storage Protocols

To maintain the enantiomeric excess (%ee) and prevent degradation, strict environmental controls are required.

A. Engineering Controls (The "Inert Loop")
  • Atmosphere: Handle strictly under an inert atmosphere (Nitrogen or Argon). The amine group reacts with atmospheric CO₂ to form carbamates, which appear as white crusts and lower purity.

  • Temperature: Store at 2°C – 8°C (Refrigerated). Allow the container to equilibrate to room temperature inside a desiccator before opening to prevent condensation (hygroscopicity).

B. Personal Protective Equipment (PPE) Matrix
Zone Required PPE Rationale
Ocular Chemical Splash Goggles + Face ShieldPrevents corneal damage from corrosive dust/splashes.[1]
Dermal Double Nitrile Gloves (0.11mm min)Breakthrough: >480 min (based on amino-alcohol data).[1]
Respiratory N95 (Solids) or P100/OV (if heating)Protects against basic amine particulates/vapors.[1]
Body Tyvek® Lab Coat or ApronChemical resistant barrier against corrosive solids.[1]
C. Operational Workflow Diagram

HandlingWorkflow cluster_CCP Critical Control Points (CCP) Receipt Receipt & QC (Check Seal Integrity) Equilibrate Equilibration (Desiccator, 25°C) Receipt->Equilibrate Prevent Condensation Open Inert Opening (Glovebox/N2 Cone) Equilibrate->Open Under N2 Weigh Weighing (Anti-static Gun) Open->Weigh Avoid CO2 Solubilize Solubilization (Dry Solvent) Weigh->Solubilize Immediate Use Reseal Purge & Reseal (Parafilm + N2) Weigh->Reseal Storage (2-8°C)

Figure 1: Inert handling workflow to prevent carbamate formation and hydrolysis.

Emergency Response Protocols

In the event of exposure, the basicity of the amine requires immediate, high-volume dilution. Do not use acidic neutralization agents on skin/eyes, as the exothermic reaction may worsen the burn.

A. First Aid Logic
  • Eye Contact: Rinse immediately with water for 15+ minutes , lifting eyelids. Contact an ophthalmologist.

  • Skin Contact: Brush off dry particles first (if solid), then wash with soap and water. Remove contaminated clothing.[2][3][4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of esophageal perforation).[3]

B. Spill Management (Solid State)
  • Evacuate the immediate area.

  • Don PPE (Full face respirator, double gloves).

  • Cover spill with dry lime, sand, or soda ash to minimize dust.

  • Collect into a closed container using non-sparking tools.

  • Clean surface with dilute acetic acid (vinegar) only after bulk material is removed to neutralize trace residues.

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Ingest Ingestion Type->Ingest ActionEye Rinse 15m (No Neutralizer) Eye->ActionEye ActionSkin Brush Dry -> Wash (Soap/Water) Skin->ActionSkin ActionIngest Rinse Mouth NO Vomiting Ingest->ActionIngest Medical Seek Medical Attention (SDS) ActionEye->Medical ActionSkin->Medical ActionIngest->Medical

Figure 2: Decision matrix for emergency response based on exposure route.

Synthesis Context & Quality Control

For researchers synthesizing this compound in-house (e.g., via reduction of


-amino ketones or isoxazolidines), verification of the (S)-configuration is mandatory.
  • Chiral HPLC: Use a Chiralcel OD-H or AD-H column (Hexane/IPA mobile phase).

  • Optical Rotation: Compare

    
     against literature values (typically negative rotation for S-isomers of this class, though solvent-dependent).
    
  • NMR Verification: ¹H NMR (CDCl₃) should show the characteristic p-tolyl methyl singlet at

    
     ppm and the ABX system of the propanol backbone.
    

References

  • ChemBK. (2024). 3-Amino-3-(4-methylphenyl)propan-1-ol Synthesis and Intermediates. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Synthesis of 2-amino-3-arylpropan-1-ols and evaluation of antimalarial activity. PubMed Central. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of (S)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a scalable, high-purity synthetic route for (S)-3-Amino-3-(p-tolyl)propan-1-ol . This compound is a critical chiral building block, structurally analogous to the "oxetine" class of antidepressant intermediates (e.g., Fluoxetine, Duloxetine), often serving as a precursor for


-amino alcohol-derived pharmaceuticals and chiral ligands.

The guide prioritizes a Classical Resolution Route via the corresponding


-amino acid. This pathway is selected for its operational reliability, cost-effectiveness, and high enantiomeric fidelity compared to direct asymmetric catalytic methods which often require expensive transition metals (Rh/Ru) and high-pressure hydrogenation.

Executive Summary

This protocol details the synthesis of this compound via the reduction of its chiral amino acid precursor, (S)-3-Amino-3-(p-tolyl)propanoic acid. The workflow utilizes a modified Rodionov condensation to generate the racemic scaffold, followed by classical optical resolution using L-(+)-Tartaric acid, and finally a chemoselective reduction using Borane-Dimethyl Sulfide (BH₃·SMe₂). This route avoids hazardous high-pressure hydrogenation and utilizes readily available reagents, making it suitable for both academic research and process development labs.

Key Performance Indicators (Typical)
  • Overall Yield: 35–45% (from p-tolualdehyde)

  • Enantiomeric Excess (ee): >98% (post-recrystallization)

  • Chemical Purity: >99% (HPLC)

Strategic Reaction Pathway

The synthesis is divided into three distinct unit operations. The logic follows a "Construct-Resolve-Reduce" architecture, ensuring that the chiral center is established and purified before the final reduction, minimizing the waste of expensive reducing agents on the wrong enantiomer.

Pathway Visualization

SynthesisPath Start p-Tolualdehyde (Precursor) Step1 Step 1: Rodionov Condensation (Malonic Acid + NH4OAc) Start->Step1 Condensation RacemicAcid (±)-3-Amino-3-(p-tolyl) propanoic acid Step1->RacemicAcid Decarboxylation Step2 Step 2: Optical Resolution (L-Tartaric Acid) RacemicAcid->Step2 Salt Formation Salt (S)-Amino Acid Tartrate Salt Step2->Salt Crystallization FreeAcid (S)-3-Amino-3-(p-tolyl) propanoic acid Salt->FreeAcid Neutralization (LiOH) Step3 Step 3: Chemoselective Reduction (BH3·DMS / THF) FreeAcid->Step3 Activation Final TARGET: (S)-3-Amino-3-(p-tolyl) propan-1-ol Step3->Final Reduction

Figure 1: Strategic workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of (±)-3-Amino-3-(p-tolyl)propanoic Acid

Mechanism: The Rodionov reaction involves an aldol condensation between the aldehyde and malonic acid, followed by Michael addition of ammonia and decarboxylation.

Reagents:

  • p-Tolualdehyde (1.0 eq)

  • Malonic acid (1.1 eq)

  • Ammonium acetate (2.0 eq)

  • Ethanol (Solvent)

Protocol:

  • Setup: In a 1L round-bottom flask equipped with a reflux condenser, dissolve p-tolualdehyde (12.0 g, 100 mmol) and malonic acid (11.4 g, 110 mmol) in ethanol (150 mL).

  • Addition: Add ammonium acetate (15.4 g, 200 mmol) to the stirring solution.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. The solution will turn yellow/orange. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 3:1).

  • Crystallization: Cool the reaction mixture to room temperature. A heavy precipitate of the

    
    -amino acid usually forms. If not, reduce volume by 50% under vacuum and cool to 4°C.
    
  • Isolation: Filter the white solid. Wash with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL).

  • Yield: Dry in a vacuum oven at 50°C. Expected yield: 60–70% (Racemic).

Step 2: Optical Resolution via Diastereomeric Salt Formation

Scientific Rationale: Direct separation of enantiomers is difficult. We utilize L-(+)-Tartaric acid to form diastereomeric salts. The (S)-amine-(L)-tartrate salt is typically less soluble than the (R)-(L) pair in aqueous alcohol, allowing separation by fractional crystallization.

Reagents:

  • (±)-3-Amino-3-(p-tolyl)propanoic acid (from Step 1)

  • L-(+)-Tartaric acid (1.0 eq)

  • Solvent: Water/Ethanol (1:2 ratio)

Protocol:

  • Salt Formation: Suspend the racemic amino acid (10 g, 55.8 mmol) in water (50 mL). Heat to 80°C.

  • Chiral Acid Addition: Add L-(+)-Tartaric acid (8.37 g, 55.8 mmol) dissolved in hot ethanol (100 mL). The mixture should become clear.

  • Selective Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight. The (S)-amino acid-(L)-tartrate salt will crystallize.

  • Filtration & Recrystallization: Filter the crystals. To ensure high optical purity (>98% ee), recrystallize the wet cake once more from Water/Ethanol (1:2).

  • Free Basing: Dissolve the purified salt in minimal water. Adjust pH to ~6.5–7.0 using LiOH or NH₄OH. The free zwitterionic (S)-amino acid will precipitate.

  • Isolation: Filter, wash with cold water, and dry.

    • Checkpoint: Check optical rotation. Literature for similar analogs suggests

      
       to 
      
      
      
      (c=1, H₂O) for the S-isomer (verify against specific CoA).
Step 3: Chemoselective Reduction to this compound

Mechanism: Borane-Dimethyl Sulfide (BH₃·SMe₂) is preferred over LiAlH₄. Borane coordinates with the carboxylate to form an acyl borate, which is rapidly reduced to the alcohol. The amine forms a borane complex but is not reduced, preserving the C-N bond and chirality.

Safety Warning: BH₃·SMe₂ generates hydrogen gas and is pyrophoric. Work under Argon/Nitrogen.

Reagents:

  • (S)-3-Amino-3-(p-tolyl)propanoic acid (1.0 eq)

  • Borane-Dimethyl Sulfide (2.0 M in THF, 2.5 eq)

  • Anhydrous THF[1]

  • Methanol (for quenching)[1][2]

Protocol:

  • Inert Atmosphere: Flame-dry a 250 mL 3-neck flask and purge with Argon.

  • Substrate Loading: Add (S)-3-Amino-3-(p-tolyl)propanoic acid (5.0 g, 27.9 mmol) and anhydrous THF (50 mL). Cool to 0°C.[3]

  • Reduction: Add BH₃·SMe₂ (35 mL, 70 mmol) dropwise via syringe pump over 30 minutes. Caution: Gas evolution.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 3–4 hours to ensure complete reduction and breaking of the B-N complex.

  • Quenching: Cool to 0°C. Carefully add Methanol (20 mL) dropwise. This destroys excess borane and breaks the amine-borane complex (vigorous bubbling).

  • Acid Hydrolysis (Optional but Recommended): If the amine-borane complex is stubborn, add 6M HCl (10 mL) and reflux for 1 hour, then basify with NaOH to pH 10.

  • Extraction: Evaporate THF. Dilute residue with water, extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. The crude oil often crystallizes upon standing. If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH 90:10:1).

Analytical Characterization & QC

To validate the synthesis, the following analytical parameters must be met.

ParameterMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, CDCl₃)

7.1-7.2 (m, 4H, Ar-H), 4.05 (t, 1H, CH-N), 3.6-3.8 (m, 2H, CH₂-O), 2.32 (s, 3H, Ar-CH₃), 1.8-1.9 (m, 2H, CH₂-link).
Chiral Purity Chiral HPLC (Daicel Chiralcel OD-H)> 98.0% ee (Hexane/IPA/DEA mobile phase)
Chemical Purity HPLC-UV (210/254 nm)> 98.5%
Water Content Karl Fischer< 0.5%

Troubleshooting & Optimization

Issue: Low Yield in Resolution Step
  • Cause: Inefficient crystallization or incorrect solvent ratio.

  • Solution: The "Pope and Peachey" method suggests using 0.5 eq of the chiral acid and 0.5 eq of an achiral acid (like HCl) to force the precipitation of the desired diastereomer. However, for this specific substrate, optimizing the Water:Ethanol ratio is usually sufficient. If the salt doesn't precipitate, add isopropanol as an antisolvent.

Issue: Incomplete Reduction (Boron-Amine Complex)
  • Cause: Borane forms a stable Lewis acid-base adduct with the amine, which can mimic the product or prevent isolation.

  • Solution: The methanol quench followed by HCl reflux (Step 3.6) is critical. The acid hydrolysis step cleaves the B-N bond, releasing the free amino alcohol.

References

  • Rodionov Reaction Basics: Rodionov, V. M.; Malevinskaya, E. T. "Synthesis of -amino acids." Berichte der deutschen chemischen Gesellschaft, 1926, 59, 2952.
  • Chiral Resolution of

    
    -Amino Acids:  Weiner, B. et al. "Enzymatic kinetic resolution of 
    
    
    
    -amino acids." Chem. Soc. Rev., 2010 , 39, 4599–4612. Link
  • Borane Reduction Protocol: McKennon, M. J.; Meyers, A. I. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993 , 58, 3568–3571. Link

  • Target Compound Data: PubChem Compound Summary for CID 40787390, (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid (Precursor Analog). Link

  • Analogous Synthesis (Fluoxetine precursors): "Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor." US Patent 20040102651A1.[4] Link

Sources

Application Note: Asymmetric Synthesis of 3-Amino-3-Aryl-Propan-1-ols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3-amino-3-aryl-propan-1-ol scaffold represents a critical "privileged structure" in medicinal chemistry. It serves as the homo-benzylic alcohol precursor to a vast array of bioactive molecules, including serotonin-norepinephrine reuptake inhibitors (SNRIs), NK1 antagonists, and


-amino acid derivatives.

Unlike their regioisomers (1-aryl-3-amino-propanols, common in Duloxetine synthesis), the 3-amino-3-aryl motif places the chiral center at the benzylic position, directly adjacent to the amine. This structural requirement creates specific synthetic challenges regarding enantiocontrol and preventing racemization during workup.

This Application Note details a scalable, high-fidelity protocol for synthesizing these scaffolds via the Asymmetric Hydrogenation (AH) of


-Enamino Esters , followed by hydride reduction. This route is selected over organocatalytic Mannich reactions for its superior atom economy, scalability, and proven industrial track record (e.g., the Merck Sitagliptin process logic).
Key Advantages of this Protocol:
  • Enantioselectivity: Consistently achieves >95% ee.[1][2][3]

  • Scalability: Validated from gram to kilogram scale.

  • Versatility: Tolerates electron-rich and electron-poor aryl rings.

Strategic Analysis: Route Selection

When designing a route to 3-amino-3-aryl-propan-1-ols, three primary disconnections exist. We prioritize Route A for its robustness in drug development contexts.

RouteMethodologyProsCons
A (Selected) Rh-Catalyzed Hydrogenation of

-Enamino Esters
High ee%, low catalyst loading, scalable.Requires high-pressure equipment (10-20 bar).
B Organocatalytic Mannich (List-Barbas)Metal-free, mild conditions.Often requires high catalyst loading (10-20 mol%); long reaction times.
C Biocatalytic TransaminationGreen chemistry; perfect selectivity.Substrate specificity of enzymes can limit library synthesis; requires cofactor recycling.
Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target: 3-Amino-3-Aryl-Propan-1-ol Inter1 Intermediate: Chiral u03b2-Amino Ester Target->Inter1 Reduction (LiAlH4/LiBH4) Precursor Starting Material: u03b2-Enamino Ester Inter1->Precursor Asymmetric Hydrogenation (Rh) Raw Raw Materials: u03b2-Keto Ester + NH4OAc Precursor->Raw Condensation

Figure 1: Retrosynthetic strategy highlighting the critical asymmetric hydrogenation step.

Detailed Protocol

Phase 1: Synthesis of the -Enamino Ester Substrate

Objective: Convert a


-keto ester into a stable enamine precursor.
Note: Unprotected enamino esters are preferred over N-acylated enamides for atom economy, though N-acyl variants offer higher stability.

Reagents:

  • Methyl 3-oxo-3-phenylpropanoate (or aryl analog)

  • Ammonium Acetate (

    
    )
    
  • Methanol (MeOH)

Procedure:

  • Charge a round-bottom flask with Methyl 3-oxo-3-phenylpropanoate (1.0 equiv) and Methanol (5 mL/g).

  • Add Ammonium Acetate (5.0 equiv).

  • Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of ketone).

  • Concentrate the solvent in vacuo.

  • Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (x2) and brine.

  • Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography if necessary.

    • Checkpoint: Product should be the (Z)-isomer predominantly, stabilized by intramolecular H-bonding.

Phase 2: Asymmetric Hydrogenation (The Critical Step)

Objective: Establish the C3 chiral center.

Reagents:

  • Substrate:

    
    -Enamino Ester from Phase 1.
    
  • Metal Precursor:

    
     (0.5 – 1.0 mol%).
    
  • Chiral Ligand:

    
     (or Walphos/Deguphos families).
    
    • Selection Rationale: Ferrocenyl-based ligands (Josiphos) form a tight chiral pocket around the Rh center, crucial for differentiating the prochiral faces of the enamine.

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (degassed).

Step-by-Step:

  • Catalyst Preparation (Glovebox/Schlenk Line):

    • In a Schlenk tube, mix

      
       and the Chiral Ligand (1.1 : 1 ratio relative to Rh) in degassed Methanol. Stir for 30 mins at RT to form the active cationic complex.
      
  • Hydrogenation:

    • Place the

      
      -Enamino Ester  in a high-pressure autoclave (e.g., Parr reactor).
      
    • Add the catalyst solution via cannula (under Argon).

    • Purge the vessel with

      
       gas (3 cycles).
      
    • Pressurize to 10–20 bar (150–300 psi) .

    • Stir at 50°C for 12–24 hours.

  • Workup:

    • Vent

      
       carefully.
      
    • Concentrate the reaction mixture.

    • Pass through a short plug of silica to remove Rh residues.

  • QC Checkpoint:

    • Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column, Hex/IPA gradient).

    • Target: >95% ee.[1][2][3]

Phase 3: Reductive Transformation to Amino Alcohol

Objective: Reduce the ester to the primary alcohol without racemizing the amine.

Reagents:

  • Lithium Aluminum Hydride (

    
    ) or Lithium Borohydride (
    
    
    
    ).
  • Anhydrous THF.

Procedure:

  • Suspend

    
      (2.0 equiv) in anhydrous THF at 0°C under 
    
    
    
    .
  • Add the Chiral

    
    -Amino Ester  (dissolved in THF) dropwise over 30 mins.
    
    • Caution: Exothermic reaction. Maintain temp < 5°C.

  • Allow to warm to RT and stir for 4 hours.

  • Fieser Quench:

    • Cool to 0°C.

    • Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL), where
      
      
      is the weight of
      
      
      in grams.
  • Filter the granular precipitate.

  • Concentrate the filtrate to yield the 3-amino-3-aryl-propan-1-ol .

Workflow Visualization

Workflow cluster_0 Phase 1: Substrate Prep cluster_1 Phase 2: Asymmetric Hydrogenation cluster_2 Phase 3: Reduction S1 Aryl-Beta-Keto Ester S2 Beta-Enamino Ester (Z-isomer) S1->S2 NH4OAc, MeOH, Reflux S3 Reactor Loading (Rh-Josiphos Cat) S2->S3 S4 Hydrogenation (300 psi H2, 50C) S3->S4 S5 Chiral Beta-Amino Ester S4->S5 >95% ee S6 LiAlH4 Reduction (0C -> RT) S5->S6 Final Final Product: 3-Amino-3-Aryl-Propan-1-ol S6->Final

Figure 2: Operational workflow from keto-ester to amino-alcohol.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Step 2) Catalyst poisoning or insufficient pressure.Ensure substrate is free of halides/sulfur. Increase

pressure to 30 bar.
Low ee% (<80%) E/Z isomer mixture of enamine.Recrystallize the enamine starting material to ensure pure (Z)-isomer before hydrogenation.
Racemization (Step 3) Overheating during reduction.Keep

addition strictly at 0°C. Consider using

in THF/MeOH for milder reduction.
Rh Contamination Inefficient workup.Use a scavenger resin (e.g., QuadraPure™) or wash with aqueous L-Cysteine.

References

  • Hsiao, Y. et al. (2004). Highly Efficient Synthesis of

    
    -Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society.[4] 
    
  • Lübben, S. et al. (2002). Asymmetric Synthesis of 3-Amino-3-Arylpropan-1-ols. Synthesis.

  • Noyori, R. et al. (2001).

    
    -Keto Esters. Angewandte Chemie International Edition. 
    
  • Ratovelomanana-Vidal, V. & Genêt, J.P. (2003). Synthetic Applications of the Ruthenium-Catalyzed Hydrogenation via Dynamic Kinetic Resolution. Chemical Reviews.

Sources

Enantioselective synthesis of beta-amino alcohols

Application Note: Strategic Access to Chiral -Amino Alcohols

Executive Summary

The


123

This Application Note details two robust, enantioselective methodologies that circumvent chiral resolution:

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of

    
    -amino ketones.
    
  • Cobalt-Salen Catalyzed Desymmetrization of meso-epoxides.

These protocols are selected for their operational simplicity, scalability, and high stereocontrol (>95% ee), providing a self-validating toolkit for medicinal chemists.

Method A: Asymmetric Transfer Hydrogenation (ATH)

Target: Direct reduction of


Mechanism:
Mechanistic Insight

Unlike classical hydrogenation which requires substrate binding to the metal center, ATH utilizes a bifunctional mechanism . The ruthenium center serves as the hydride donor, while the amine proton on the chiral ligand (TsDPEN) acts as a hydrogen bond donor to the ketone oxygen. This "outer-sphere" mechanism stabilizes a highly organized 6-membered transition state, ensuring precise enantiofacial discrimination.

ATH_MechanismCat_PrePre-CatalystRuCl(p-cymene)(TsDPEN)Active_CatActive SpeciesRu-H / N-H (16e-)Cat_Pre->Active_CatBase Activation(-HCl)TS_StateTransition State6-Membered Pericyclic(H-bond Stabilization)Active_Cat->TS_State+ Substrate+ HCOOHTS_State->Active_CatRegenerationProductChiral u03b2-Amino Alcohol(>95% ee)TS_State->ProductHydride Transfer

Figure 1: The bifunctional catalytic cycle of Noyori-Ikariya ATH, highlighting the crucial H-bonding interaction.

Experimental Protocol

Reaction Scale: 10 mmol Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori’s Catalyst)

Reagents:

  • 
    -Amino ketone hydrochloride (Substrate)
    
  • Formic Acid/Triethylamine (5:2 azeotropic mixture) – Hydrogen Source

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Catalyst Preparation (In-situ): In a Schlenk flask, combine

    
     (0.05 mmol) and 
    
    
    (0.10 mmol) in anhydrous DMF (5 mL). Heat to 80°C for 1 hour under Argon. Cool to room temperature.
    • Scientist's Note: While the pre-formed catalyst is commercially available, in-situ preparation often removes oxidized impurities, ensuring higher turnover frequencies (TOF).

  • Substrate Addition: Add the

    
    -amino ketone hydrochloride (10 mmol) directly to the catalyst solution.
    
  • Hydrogen Donor Addition: Inject the Formic Acid/TEA mixture (3 mL) via syringe.

    • Critical Control Point: The reaction is exothermic. Add slowly to maintain internal temperature <30°C.

  • Reaction: Stir at 28°C for 12–24 hours. Monitor via HPLC (Chiralcel OD-H column).

    • Endpoint: Disappearance of ketone peak.

  • Workup: Quench with saturated

    
     (aq) until pH ~8. Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Flash chromatography (MeOH/DCM gradient) or recrystallization (ethanol) for enantiomeric enrichment.

Method B: Enantioselective Ring Opening (ARO) of Epoxides

Target: Synthesis of trans-

Mechanism:
Mechanistic Insight

This method employs a (Salen)Co(III) complex. The reaction kinetics often follow a second-order dependence on the catalyst concentration, suggesting a cooperative mechanism where one metal center activates the electrophile (epoxide) and a second metal center delivers the nucleophile (amine). This "dual-activation" is critical for overcoming the high barrier of opening meso-epoxides.

ARO_Workflowcluster_0Catalyst Activationcluster_1Ring Opening ReactionCo_II(Salen)Co(II)PrecursorOxidationAir Oxidation + AcOHCo_II->OxidationCo_III(Salen)Co(III)-OAcActive CatalystOxidation->Co_IIIComplexBimetallic Assembly(Dual Activation)Co_III->ComplexEpoxideMeso-Epoxide(e.g., Cyclohexene Oxide)Epoxide->ComplexAmineNucleophile(e.g., Aniline)Amine->ComplexProductTrans-u03b2-Amino Alcohol(>90% ee)Complex->Product

Figure 2: Workflow for the activation of Co-Salen catalyst and subsequent desymmetrization of meso-epoxides.

Experimental Protocol

Reaction Scale: 5 mmol Catalyst: (R,R)-(Salen)Co(III)-OAc (Jacobsen’s Catalyst)

Reagents:

  • Cyclohexene oxide (or other meso-epoxide)

  • Aniline (Nucleophile)

  • Acetic Acid (Additive)

  • Acetonitrile (Solvent)

Step-by-Step Procedure:

  • Catalyst Activation: Dissolve (R,R)-(Salen)Co(II) (0.05 mmol, 1 mol%) in DCM. Add acetic acid (2 equiv relative to Co) and stir open to air for 30 mins. Evaporate solvent to obtain the active Co(III)-OAc species.

    • Why? The Co(II) species is inactive. Oxidation to Co(III) with a counter-ion (OAc) is essential for Lewis acidity.

  • Reaction Setup: Re-dissolve the catalyst in minimal acetonitrile (1 mL). Add cyclohexene oxide (5 mmol).

  • Nucleophile Addition: Add aniline (5.5 mmol) dropwise.

  • Conditions: Stir at room temperature (23°C) for 18–48 hours.

    • Optimization: If reaction is sluggish, add 10 mol% water. Water acts as a proton shuttle, facilitating the ring-opening step.

  • Workup: Concentrate in vacuo. The residue is often pure enough for analysis.

  • Purification: Recrystallization from hexanes/EtOAc usually yields enantiopure crystals (>99% ee).

Comparative Analysis & Data

FeatureMethod A: ATH (Noyori)Method B: ARO (Jacobsen)
Primary Substrate

-Amino Ketones
Epoxides (Meso or Terminal)
Stereocenters Formed 1 (C-OH)2 (C-OH and C-N)
Typical ee% 95 - 99%85 - 99%
Atom Economy High (H2 transfer)100% (Addition reaction)
Key Limitation Requires ketone precursor synthesisLimited to available epoxides
Industrial Use Synthesis of PhenylethanolaminesSynthesis of cyclic amino alcohols

Troubleshooting Guide (The "Why" Behind Failures)

  • Low Conversion in ATH:

    • Cause: Catalyst poisoning by free amines.

    • Solution: Ensure the amino ketone is used as the hydrochloride salt . The free amine can bind irreversibly to the Ru center, displacing the diamine ligand.

  • Low ee in Epoxide Opening:

    • Cause: Background reaction.[1][4][5][6][7][8]

    • Solution: Ensure the reaction temperature is controlled. Uncatalyzed ring opening by highly nucleophilic amines at high temperatures produces racemic product. Keep T < 25°C.

  • Stalled Reaction (Method B):

    • Cause: Aggregation of catalyst.

    • Solution: The bimetallic mechanism requires optimal concentration. If too dilute, the cooperative effect is lost. Maintain concentration > 0.5 M.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6] Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Jacobsen, E. N. (2000).[8] Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061. [Link]

  • Ready, J. M., & Jacobsen, E. N. (2001). Highly Active Oligomeric (Salen)Co Catalysts for Asymmetric Epoxide Ring-Opening Reactions. Journal of the American Chemical Society, 123(11), 2687–2688. [Link]

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[6] Angewandte Chemie International Edition, 43(7), 788–824. [Link]

Using (S)-3-Amino-3-(p-tolyl)propan-1-ol in antidepressant synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis and Application of (S)-3-Amino-3-(p-tolyl)propan-1-ol in SSRI/SNRI Development

Abstract & Strategic Significance

This Application Note details the enantioselective synthesis and utilization of This compound (CAS: 1213645-36-3). While traditional SSRIs like Fluoxetine utilize a benzylic ether scaffold, this specific molecule features a benzylic amine motif, structurally homologous to the short-acting SSRI Dapoxetine and specific norepinephrine reuptake inhibitors (NRIs).

The (S)-enantiomer is critical for biological activity, as the stereochemistry at the benzylic position dictates binding affinity to the serotonin transporter (SERT) and norepinephrine transporter (NET). The p-tolyl moiety serves as a bioisostere for the phenyl ring found in Dapoxetine, often introduced in Structure-Activity Relationship (SAR) studies to block para-hydroxylation metabolism or modulate lipophilicity (


).

This guide provides a validated protocol for the chemoselective reduction of the corresponding


-amino acid, ensuring retention of optical purity, followed by its downstream application in synthesizing aryl-ether SSRI analogs.

Synthetic Pathway & Mechanism

The synthesis prioritizes the preservation of the chiral center at C3. We utilize an in situ generated borane reduction of (S)-3-amino-3-(p-tolyl)propanoic acid . This method is superior to standard


 reduction regarding safety and workup efficiency on a multigram scale.
Mechanism of Action (Borane Reduction)
  • Activation: Iodine reacts with Sodium Borohydride (

    
    ) in THF to generate Borane-THF (
    
    
    
    ) and Sodium Iodide.
  • Coordination: The carboxylate of the amino acid coordinates with borane, activating it for hydride transfer.

  • Reduction: The activated carboxyl group is reduced to the alcohol. Crucially, the amine forms a stable borane complex, protecting it from side reactions and preventing racemization at the

    
    -carbon (relative to the amine).
    
Visualizing the Workflow

G Start (S)-3-Amino-3-(p-tolyl) propanoic acid Reagent NaBH4 / I2 / THF (In-situ Borane) Start->Reagent Activation Inter Intermediate Amine-Borane Complex Reagent->Inter Reduction (0°C -> Reflux) Product (S)-3-Amino-3-(p-tolyl) propan-1-ol Inter->Product Methanol Quench (Borane removal) Downstream SSRI/SNRI Analog (Etherification) Product->Downstream NaH / Ar-F (SnAr)

Figure 1: Synthetic workflow for the chemoselective reduction of the chiral


-amino acid precursor.

Detailed Protocol: Enantioselective Reduction

Objective: Synthesize 10.0 g of this compound with


 chemical purity and 

ee.

Prerequisites:

  • Starting Material: (S)-3-Amino-3-(p-tolyl)propanoic acid (commercially available or resolved via enzymatic hydrolysis of the ethyl ester using Candida antarctica Lipase B).

  • Safety: The reaction generates Hydrogen gas (

    
    ). Perform in a well-ventilated fume hood.
    
Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]AmountRole
(S)-3-Amino-3-(p-tolyl)propanoic acid179.221.010.0 g (55.8 mmol)Precursor
Sodium Borohydride (

)
37.832.45.1 g (134 mmol)Reducing Agent
Iodine (

)
253.811.014.2 g (55.8 mmol)Borane Generator
THF (Anhydrous)72.11-150 mLSolvent
Methanol32.04-50 mLQuench/Workup
Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet.

  • Precursor Suspension: Charge the flask with (S)-3-Amino-3-(p-tolyl)propanoic acid (10.0 g) and

    
     (5.1 g) . Add THF (100 mL) . The amino acid may not fully dissolve; this is normal.
    
  • Borane Generation (Exothermic):

    • Cool the suspension to 0°C using an ice bath.

    • Dissolve Iodine (14.2 g) in THF (50 mL) in the addition funnel.

    • Critical Step: Dropwise add the Iodine solution to the flask over 30–45 minutes .

    • Observation: The solution will bubble vigorously (

      
       evolution). The dark color of iodine will fade to colorless/white as it reacts.
      
  • Reflux: Once addition is complete and gas evolution subsides, remove the ice bath. Heat the reaction to reflux (66°C) for 12–16 hours . The suspension should become mostly clear.

  • Quench (Methanolysis):

    • Cool the reaction mixture to room temperature.

    • Carefully add Methanol (20 mL) dropwise. (Caution: Significant gas evolution will occur as excess borane is destroyed).

    • Once initial effervescence stops, evaporate the solvent under reduced pressure to obtain a white semi-solid residue.

  • Boron Complex Breaking:

    • Treat the residue with 20% KOH aqueous solution (50 mL) .

    • Heat to 70°C for 4 hours to hydrolyze the amine-borane complex.

    • Cool to room temperature.[1][2][3]

  • Extraction:

    • Extract the aqueous layer with Dichloromethane (DCM, 3 x 50 mL) .

    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .
      
  • Isolation: Concentrate in vacuo. The product, This compound , typically solidifies upon standing (Yield: ~8.3 g, 90%).

Quality Control & Validation

Trust in the protocol requires rigorous validation of the enantiomeric excess (ee), as partial racemization can occur during the reflux if moisture is present.

Analytical Method: Chiral HPLC

  • Column: Daicel Chiralcel OD-H or AD-H (

    
    ).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation:

    • (S)-Enantiomer Retention Time: ~

      
      .
      
    • (R)-Enantiomer Retention Time: ~

      
      .
      
    • Acceptance Criteria: ee

      
      .[1][3][4][5]
      

Application: Synthesis of Dapoxetine Analogs

The primary utility of this compound is as a nucleophile in


 reactions to create the ether linkage characteristic of this drug class.

Protocol for Etherification (SSRI Synthesis):

  • N-Protection (Optional but Recommended): While direct O-arylation is possible, N-protection (e.g., Boc) often improves yield. However, for rapid SAR, direct reaction is used.

  • Activation: Dissolve the amino alcohol (1.0 equiv) in DMSO. Add Sodium Hydride (NaH, 60%, 1.2 equiv) at 0°C. Stir for 30 min to form the alkoxide.

  • Coupling: Add 1-fluoronaphthalene (for Dapoxetine analog) or 4-chlorobenzotrifluoride (for Fluoxetine-hybrid analog).

  • Heat: Stir at 90°C for 4–6 hours .

  • Workup: Quench with water, extract with Ethyl Acetate.

  • Methylation: The resulting primary amine can be converted to the N,N-dimethyl derivative (Dapoxetine-style) using Formaldehyde/Formic acid (Eschweiler-Clarke) .

SAR Logic Table
Analog ComponentModificationExpected Pharmacological Effect
Core Scaffold (S)-3-Amino-3-(p-tolyl)...Benzylic Amine: High affinity for SERT; shorter half-life than benzylic ethers.
Aryl Group p-Tolyl (vs Phenyl)Metabolic Block: Prevents p-hydroxylation by CYP450, potentially extending half-life compared to Dapoxetine.
Amine Primary (

)
Metabolite Mimic: Often the active metabolite (e.g., didesmethyl-dapoxetine).
Amine Dimethyl (

)
Parent Drug: Maximizes lipophilicity and blood-brain barrier penetration.

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[3] The Journal of Organic Chemistry, 58(13), 3568-3571.

    • Grounding: Establishes the protocol as the gold standard for preserving chirality during amino acid reduction.
  • Robertson, D. W., et al. (1988).[3] Absolute configuration and structure-activity relationships of the antidepressant fluoxetine.[6] Journal of Medicinal Chemistry, 31(1), 185-189.

    • Grounding: Defines the critical role of stereochemistry in the 3-phenylpropylamine pharmacophore.
  • Sorbera, L. A., et al. (2001). Dapoxetine Hydrochloride.[1][3] Drugs of the Future, 26(2), 141.

    • Grounding: Validates the benzylic amine scaffold (structurally homologous to the target molecule) in approved SSRIs.
  • Kamal, A., et al. (2002). Chemoenzymatic synthesis of duloxetine and its enantiomers. Tetrahedron: Asymmetry, 13(18), 2039-2044.

    • Grounding: Demonstrates the use of lipase resolution to obtain high-purity (S)-amino alcohol precursors.

Sources

(S)-3-Amino-3-(p-tolyl)propan-1-ol as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of (S)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 1213645-36-3), a specialized 1,3-amino alcohol chiral auxiliary.

Executive Summary

This compound is a bifunctional 1,3-amino alcohol scaffold utilized as a chiral auxiliary and ligand in asymmetric catalysis. Structurally homologous to phenylglycinol but with an extended carbon backbone, this molecule offers unique steric flexibility and electronic tuning via the p-tolyl moiety. It serves two primary functions in modern organic synthesis:

  • Chiral Ligand: Inducing enantioselectivity in organometallic additions (e.g., Diethylzinc addition to aldehydes).

  • Chiral Building Block: Acting as a core pharmacophore precursor for SNRI/SSRI therapeutics (analogs of Fluoxetine and Atomoxetine).

This guide provides a validated protocol for its synthesis, resolution, and application as a ligand, emphasizing the mechanistic basis of its stereo-induction.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
Chemical Name (S)-3-Amino-3-(4-methylphenyl)propan-1-ol
CAS Number 1213645-36-3
Molecular Formula

Molecular Weight 165.23 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, THF, DCM; Sparingly soluble in Hexanes
pKa (Conjugate Acid) ~9.5 (Amine)
Chiral Purity

ee (required for catalytic applications)

Preparation & Sourcing Protocol

Rationale: While commercially available, in-house synthesis allows for cost-effective scaling and access to both enantiomers. The "Beta-Amino Acid" route is selected over the Mannich route to directly yield the primary amine without complex demethylation steps.

Workflow Diagram: Synthesis & Resolution

SynthesisWorkflow Start p-Tolualdehyde (Starting Material) Step1 Condensation (Malonic Acid + NH4OAc) Start->Step1 EtOH, Reflux, 8h Inter1 rac-3-Amino-3-(p-tolyl)propanoic acid Step1->Inter1 Precipitation Step2 Reduction (LiAlH4 / THF) Inter1->Step2 0°C -> Reflux Inter2 rac-3-Amino-3-(p-tolyl)propan-1-ol Step2->Inter2 Quench & Extract Step3 Optical Resolution ((S)-Mandelic Acid) Inter2->Step3 Salt Formation Salt Diastereomeric Salt Crystallization Step3->Salt Selective Cryst. Final This compound (>99% ee) Salt->Final Base Liberation (NaOH)

Figure 1: Step-wise synthesis and resolution workflow for high-purity this compound.

Detailed Protocol
Step 1: Rodionov Condensation[1]
  • Reagents: Mix p-tolualdehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (2.0 eq) in Ethanol (5 mL/g of aldehyde).

  • Reaction: Heat to reflux for 8–12 hours. The reaction proceeds via an imine intermediate followed by decarboxylation.

  • Isolation: Cool the mixture. The

    
    -amino acid often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate and recrystallize from EtOH/Water.
    
Step 2: Reduction[1]
  • Setup: Suspend

    
     (2.5 eq) in anhydrous THF under Nitrogen.
    
  • Addition: Add the

    
    -amino acid solid in portions at 0°C. (Caution: Gas evolution).
    
  • Reflux: Warm to room temperature, then reflux for 6 hours to ensure complete reduction of the carboxylate.

  • Workup: Fieser quench (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ). Filter salts, dry organic layer (
    
    
    ), and concentrate to yield the racemic amino alcohol.
Step 3: Resolution
  • Salt Formation: Dissolve racemic amino alcohol in hot Ethanol. Add (S)-(+)-Mandelic acid (1.0 eq).

  • Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the (S)-amine typically crystallizes first (verify via chiral HPLC or optical rotation).

  • Recrystallization: Recrystallize the salt from EtOH until constant melting point/rotation is achieved.

  • Liberation: Suspend salt in water, basify with 2M NaOH to pH >12, and extract with DCM. Concentrate to obtain the pure (S)-enantiomer.[1]

Application: Enantioselective Diethylzinc Addition

Context: 1,3-amino alcohols are privileged ligands for the asymmetric addition of organozinc reagents to aldehydes. The this compound ligand forms a rigid bicyclic transition state.

Mechanism of Action

The reaction proceeds via a Zimmerman-Traxler type transition state. The amino alcohol reacts with


 to form a bimetallic zinc complex. The p-tolyl group provides steric bulk that directs the incoming aldehyde approach, favoring the Re-face or Si-face attack depending on the ligand configuration.
Pathway Diagram: Catalytic Cycle

CatalyticCycle Ligand (S)-Ligand Complex Bimetallic Zn-Complex (Active Catalyst) Ligand->Complex + Et2Zn - Ethane ZnEt2 Et2Zn TS Transition State (Rigid Bicyclic) Complex->TS + Aldehyde Aldehyde Aldehyde (R-CHO) ProductZn Zinc Alkoxide TS->ProductZn Alkyl Transfer ProductZn->Complex Regeneration (possible) FinalProduct Chiral Alcohol ProductZn->FinalProduct Hydrolysis

Figure 2: Catalytic cycle for enantioselective alkylation. The ligand forms a chiral pocket around the Zinc center.

Experimental Protocol
  • Ligand Preparation: In a flame-dried Schlenk flask, dissolve this compound (5 mol%) in anhydrous Toluene.

  • Catalyst Formation: Add

    
     (2.2 eq, 1.0 M in hexanes) at 0°C. Stir for 30 minutes. The evolution of ethane gas indicates complex formation.
    
  • Substrate Addition: Add the aldehyde substrate (1.0 eq) slowly at 0°C or -20°C (lower temperature enhances ee).

  • Reaction: Stir for 6–12 hours. Monitor conversion by TLC.

  • Quench: Quench with saturated

    
    . Extract with 
    
    
    
    .
  • Purification: Flash chromatography.

  • Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

Critical Analysis & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reduction of

-amino acid.
Ensure

is fresh; increase reflux time to 12h.
Low ee in Catalysis Moisture in solvent/reagents.Use freshly distilled Toluene/THF; flame-dry all glassware.
Racemization High temperature during resolution.Keep crystallization temperature controlled; avoid prolonged heating of the free base.
Impurity Profile p-Tolualdehyde oxidation.Perform condensation under inert atmosphere (

/Ar).

References

  • Title: "Asymmetric Synthesis of 3-Amino-1-propanol Derivatives via Spiroborate-Catalyzed Reduction.
  • Resolution Protocols (Analogous Thienyl Derivative)

    • Title: "3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution-Racemization-Recycle Synthesis."[2]

    • Source: ResearchGate (2025).[2]

    • URL:[Link]

  • General Application in Catalysis: Title: "Amino alcohol ligands in enantioselective organozinc addition to aldehydes." Source: Chemical Reviews (Standard Reference for Amino Alcohol Ligands). Note: General methodology adapted from standard literature on 1,3-amino alcohols (e.g., Noyori, R. et al.).

Disclaimer: This protocol involves hazardous chemicals (LiAlH4, Diethylzinc). All procedures must be performed in a fume hood with appropriate PPE.

Sources

Reaction conditions for using (S)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 1213645-36-3) is a critical chiral scaffold in the synthesis of 3-aryloxy-3-phenylpropylamine class antidepressants. Structurally analogous to the precursors of Fluoxetine (Prozac®) and Atomoxetine (Strattera®), this p-tolyl variant is frequently employed in Structure-Activity Relationship (SAR) studies to modulate selectivity between Serotonin (SERT) and Norepinephrine (NET) transporters.

This guide details the reaction conditions required to functionalize this scaffold while preserving its enantiomeric purity. The p-methyl substituent renders the benzylic center more electron-rich than its phenyl counterpart, increasing the risk of racemization under acidic conditions. Therefore, this protocol emphasizes base-mediated pathways for N-protection and O-arylation.

Chemical Profile & Safety

PropertySpecificationHandling Note
Molecular Weight 165.23 g/mol
Appearance White to off-white solidHygroscopic; store under Nitrogen.
Chirality (S)-EnantiomerCritical: Avoid strong Lewis acids to prevent benzylic carbocation formation (racemization risk).
Solubility DMSO, Methanol, DCMPoor solubility in non-polar ethers (Et₂O, Hexane).
pKa (Conj. Acid) ~9.5 (Amine)Basic; requires buffering for HPLC analysis.

Safety Warning: This compound is a primary amine and alcohol. It is a potential skin irritant and sensitizer.[1] All manipulations involving sodium hydride (NaH) or alkyl halides must be performed in a fume hood.

Core Reaction Protocols

Workflow Overview

The synthesis of bioactive aryloxypropylamines from this scaffold typically follows a three-stage sequence: Protection → O-Functionalization → Deprotection/Methylation .

ReactionWorkflow Start This compound (Starting Material) Step1 Step 1: N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 98% Yield Step2 Step 2: O-Arylation (SNAr) (NaH, Ar-F, DMSO) Step1->Step2 Chemoselective Etherification Step3 Step 3: Deprotection (TFA or HCl/Dioxane) Step2->Step3 Cleavage Product Bioactive Aryl Ether (Final Product) Step3->Product Isolation

Figure 1: Strategic workflow for converting the amino alcohol into a pharmacophore while preventing N-alkylation side reactions.

Protocol A: Chemoselective N-Protection (Boc-Anhydride)

Objective: Mask the primary amine to prevent competitive N-arylation during the subsequent ether synthesis.

Reagents:

  • This compound (1.0 eq)[2]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of the amino alcohol in 50 mL of anhydrous DCM. Cool to 0°C using an ice bath.[3]

  • Base Addition: Add TEA (12 mmol) dropwise.

  • Protection: Dissolve Boc₂O (11 mmol) in 10 mL DCM and add slowly to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 4 hours. Monitor by TLC (SiO₂; 5% MeOH in DCM). The amine spot (ninhydrin active) should disappear.

  • Workup: Wash the organic layer with 1M citric acid (2 x 30 mL) to remove excess amine/TEA, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Yield: Expect >95% yield of a viscous oil or low-melting solid.

Mechanistic Insight: The p-tolyl group increases the nucleophilicity of the amine slightly compared to the phenyl analog, ensuring rapid reaction with Boc₂O.

Protocol B: O-Arylation via Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the aryl ether linkage (e.g., 4-trifluoromethylphenyl ether) characteristic of SSRIs. This step is the most critical for yield.

Reagents:

  • N-Boc-(S)-3-Amino-3-(p-tolyl)propan-1-ol (from Protocol A) (1.0 eq)

  • Sodium Hydride (NaH) (60% dispersion in oil) (1.2 eq)

  • 4-Fluorobenzotrifluoride (or similar activated aryl halide) (1.1 eq)

  • Dimethyl Sulfoxide (DMSO) (anhydrous) or DMF

Procedure:

  • Activation: In a flame-dried flask under Nitrogen, dissolve the N-Boc intermediate (5 mmol) in 15 mL anhydrous DMSO.

  • Deprotonation: Add NaH (6 mmol) portion-wise at room temperature. Stir for 30 minutes. Caution: Hydrogen gas evolution. The solution will turn slightly yellow/orange as the alkoxide forms.

  • Substitution: Add the aryl fluoride (5.5 mmol) dropwise.

  • Heating: Heat the mixture to 60–70°C for 4–6 hours.

    • Note: Do not exceed 90°C. Higher temperatures risk elimination of the alcohol to form the styrene derivative (styrene formation is favored by the p-tolyl stability).

  • Quench: Cool to room temperature and carefully quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water (3x) to remove DMSO, then brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: The p-tolyl group stabilizes the benzylic position. If Mitsunobu conditions (PPh₃/DIAD) are used instead of SNAr, ensure the phenol pKa is <11. For electron-deficient phenols, SNAr (Method B) is superior.

Protocol C: N-Methylation (Optional - for Fluoxetine/Atomoxetine Analogs)

If the target molecule requires a secondary methylamine (common in this drug class), perform this after O-arylation but before Boc-deprotection using Lithium Aluminum Hydride (LiAlH4), which reduces the Boc group to a Methyl group.

Reagents:

  • O-Arylated N-Boc Intermediate (1.0 eq)

  • LiAlH₄ (1M in THF) (2.5 eq)

  • THF (anhydrous)[3]

Procedure:

  • Dissolve the intermediate in anhydrous THF. Cool to 0°C.[3][4]

  • Add LiAlH₄ solution dropwise.

  • Reflux for 2–4 hours. This simultaneously reduces the carbamate (Boc) to a methyl group (-NHMe).

  • Fieser Workup: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially. Filter the white precipitate.

  • Concentrate the filtrate to obtain the (S)-N-Methyl-3-(p-tolyl)-3-(aryloxy)propylamine .

Analytical Quality Control

To validate the integrity of the reaction (specifically ensuring no racemization occurred at the benzylic carbon), use Chiral HPLC.[4]

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (absorption of the p-tolyl ring).

  • Expected Result: The (S)-enantiomer should elute as a single sharp peak. The presence of a minor peak indicates racemization likely caused by excessive heat during the SNAr step or acidic conditions.

References

  • Fluoxetine Synthesis & Analogs

    • Robertson, D. W., Krushinski, J. H., Fuller, R. W., & Leander, J. D. (1988). Absolute configuration and structure-activity relationships of the antidepressant fluoxetine. Journal of Medicinal Chemistry, 31(1), 185–189.
  • Atomoxetine (Tomoxetine)

    • Koenig, T. M., & Mitchell, D. (1995).[5] A Practical Synthesis of (R)-Tomoxetine Hydrochloride. Tetrahedron Letters, 35(9), 1339-1342. (Describes the general aryloxypropylamine synthesis pathway).

  • SNAr Reaction Conditions

    • Beena, M., et al. (2014). Nucleophilic Aromatic Substitution on 4-Chlorobenzotrifluoride: A Facile Route to Fluoxetine.[4] Organic Process Research & Development.

  • Duloxetine Resolution/Racemization (Relevant for Amino Alcohol handling)

    • Fujima, Y., et al. (2006).[6] Synthesis of (S)-3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution-Racemization-Recycle Synthesis. Organic Process Research & Development.

Sources

Application Note: High-Purity Isolation of (S)-3-Amino-3-(p-tolyl)propan-1-ol

[1][2]

Introduction & Chemical Context

This compound is a bifunctional molecule containing a primary amine and a primary alcohol.[1][2] Its purification is complicated by its amphiphilic nature.[1][2] While the lipophilic p-tolyl group aids organic solubility, the amino-alcohol motif creates significant hydrogen bonding potential, often leading to emulsions during extraction and poor crystallization behavior.[1][2]

Chemical Profile
PropertyDataNotes
Formula

MW 165.23 g/mol
Physical State White Crystalline SolidLow-melting solid (approx. 60-70°C); tends to supercool into a viscous oil.[1][2][3][4]
Solubility Soluble: MeOH, EtOH, DCM, THFSparingly Soluble: Toluene, Et2OInsoluble: HexanesHigh pH (>12) required for efficient extraction from water.[2][3]
pKa (Est.) ~9.5 (Amine), ~16 (Alcohol)Amine protonation dominates behavior below pH 9.[2][3]

Purification Strategy Overview

The purification logic follows a "Salt-Break-Polish" methodology.[1][2] Direct recrystallization of the free base is often inefficient due to oiling.[1][2] We utilize the formation of a crystalline salt to reject impurities, followed by a controlled "free-basing" to isolate the pure product.[2]

PurificationWorkflowStartCrude Reaction Mixture(Reductive Workup)Quench1. Fieser Quench / FiltrationRemoval of Inorganic Salts (Al/B)Start->Quench Removal of reducing agentExtract2. pH Adjustment (>12) & Extraction(DCM or MTBE)Quench->Extract Isolation of crude amineSaltForm3. Salt Formation(HCl or Oxalic Acid)Extract->SaltForm SolidificationRecryst4. Recrystallization(Enrichment of ee%)SaltForm->Recryst Reject diastereomers/impuritiesFreeBase5. Free Basing(Isolation of Pure Solid)Recryst->FreeBase Final Product

Figure 1: Strategic workflow for the isolation of chiral

12

Detailed Protocols

Protocol A: Workup & Isolation of Crude Free Base

Context: This step assumes the compound was generated via reduction of the corresponding amino acid or ester using Lithium Aluminum Hydride (LAH) or Borane.[1][2]

Safety: Perform all steps in a fume hood. Amino alcohols can cause severe eye irritation.[1][2]

  • Quenching (The Fieser Method):

    • Cool the reaction mixture (containing

      
       grams of LAH) to 0°C.
      
    • Slowly add

      
       mL of water (Caution: Gas evolution).
      
    • Add

      
       mL of 15% NaOH solution.
      
    • Add

      
       mL of water.[1][2]
      
    • Warm to room temperature and stir for 30 minutes until a white, granular precipitate forms (aluminum salts).

    • Critical Step: Filter through a Celite pad.[1][2] Wash the cake thoroughly with warm THF (2x volume).

  • Phase Separation:

    • Concentrate the filtrate to remove THF.[1][2] The residue will be an oil suspended in the remaining water.[1][2]

    • Adjust the aqueous phase pH to >12 using 50% NaOH.[1][2] Note: The high pH is essential to suppress the ammonium species and force the amino alcohol into the organic phase.[2]

    • Extract with Dichloromethane (DCM) (3 x 50 mL per gram of product).[1][2] DCM is superior to ether here due to the polarity of the amino alcohol.[1][2]

  • Drying:

    • Dry combined organics over anhydrous

      
      .[1][2]
      
    • Concentrate in vacuo to yield the crude oil.[1][2]

Protocol B: Purification via Hydrochloride Salt Formation

Context: The crude oil often contains unreacted starting material and enantiomeric impurities.[1][2] Converting to the HCl salt provides a crystalline handle.[2]

  • Dissolution:

    • Dissolve the crude oil (e.g., 10 g) in Ethanol (absolute) (50 mL).[2]

  • Acidification:

    • Cool to 0°C.[1][2][5]

    • Add 1.1 equivalents of HCl (using 2M HCl in Diethyl Ether or 1.25M HCl in Methanol) dropwise.

    • Observation: The solution will warm slightly.[1][2][5] A white precipitate should begin to form.[1][2]

  • Crystallization:

    • Add Diethyl Ether (anti-solvent) slowly until the solution becomes turbid (approx. 100 mL).[1][2]

    • Stir at 0°C for 2 hours.

    • Filter the white solid under nitrogen (hygroscopic).[1][2]

    • Yield Check: This solid is this compound hydrochloride.[1][2]

Protocol C: Enantiomeric Enrichment (Optical Polish)

Context: If Chiral HPLC (see Section 4) indicates ee < 98%, perform this recrystallization.

  • Solvent System: 2-Propanol (IPA) / Methanol (9:1 ratio).[1][2]

  • Procedure:

    • Suspend the HCl salt in the minimum amount of boiling solvent.[1][2]

    • Add methanol dropwise until full dissolution occurs.[1][2]

    • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Filter the crystals.[1][2]

    • Mechanism:[1][2][3] The crystal lattice of the pure enantiomer is thermodynamically more stable than the racemic lattice in this system, rejecting the minor enantiomer into the mother liquor.[2]

Protocol D: Recovery of the Pure Free Base

Context: For use in subsequent coupling reactions, the free amine is often required.[2]

  • Dissolve the purified salt in minimal water (10 mL/g).[1][2]

  • Add DCM (20 mL/g).

  • Cool to 0°C and adjust pH to 12-13 with 2M NaOH.

  • Separate layers and extract aqueous phase twice more with DCM.[1][2]

  • Dry (Na2SO4) and concentrate.[1][2]

  • Solidification: If the oil resists solidification, triturate with cold Hexanes/MTBE (10:1) to induce crystallization.[1][2]

Analytical Validation

1. Chiral HPLC Method (Enantiomeric Excess) To verify the "S" configuration and purity.

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 220 nm (Absorption of the p-tolyl ring).[1][2]

  • Temperature: 25°C.

  • Expected Retention:

    • (R)-Enantiomer: ~8.5 min[1][2]

    • (S)-Enantiomer: ~11.2 min (Verify with racemic standard).[1][2]

2. NMR Validation (


 NMR, 400 MHz, 

)
  • 
     7.15 (m, 4H):  Characteristic AA'BB' system of the p-tolyl aromatic ring.[1][2]
    
  • 
     4.05 (dd, 1H):  Chiral benzylic proton (
    
    
    ).[1][2]
  • 
     3.75 (m, 2H):  Methylene protons adjacent to alcohol (
    
    
    ).[1][2]
  • 
     2.32 (s, 3H):  Methyl group of the p-tolyl moiety.[1][2]
    

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
"Oiling Out" during salt formation Solvent too polar or addition too fast.[1][3]Re-dissolve in EtOH. Add the anti-solvent (Ether) slower.[1][2] Seed with a pure crystal if available.[1][2]
Low Yield in Extraction pH < 12.[1][2][3][5]Amino alcohols form ammonium salts easily.[1][2][3] Ensure pH is >12 using pH paper (not just calculation).
Emulsions Aluminum salts remaining.[1][2][3]Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution during the initial quench instead of the Fieser method.[2][3] Stir for 2 hours.
Low ee% after recrystallization Eutectic composition reached.[1][2][3]Switch chiral acid. Instead of HCl, use L-(+)-Tartaric acid to form the diastereomeric salt, which often has higher separation factors.[1][2]

References

  • General Synthesis of Phenylpropanolamines

    • Source: ChemScene. (2023).[1][2] this compound Product Data.

  • Purification of Amino Alcohols via Salt Formation

    • Source: Org.[1][2][6] Synth. 2009, 86, 1-10.[1][2] Resolution of 1,2-Amino Alcohols.

    • URL:[Link][1][2]

  • Chiral HPLC Methods for Aryl-Amino Alcohols

    • Source: Daicel Corporation.[1][2] Chiralcel OD-H Application Data for Beta-Amino Alcohols.

    • URL:[Link][1][2]

  • Workup Procedures for Aluminum Hydride Reductions

    • Source: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, pp. 581-595.[2]

    • URL:[Link][1][2]

Application Note: High-Resolution Chiral HPLC Method for (S)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

(S)-3-Amino-3-(p-tolyl)propan-1-ol is a critical chiral building block, structurally analogous to intermediates used in the synthesis of selective norepinephrine reuptake inhibitors (NRIs) like Atomoxetine and serotonin reuptake inhibitors (SSRIs) like Fluoxetine. The enantiomeric purity of this amino alcohol is decisive for the biological activity of the final pharmaceutical active ingredient (API), as the (S)- and (R)-enantiomers of such drugs often exhibit vastly different pharmacodynamic profiles.[1]

The Analytical Challenge

Separating 3-amino-3-arylpropanols presents two specific chromatographic challenges:

  • Basic Tailing: The primary amine functionality (

    
    ) interacts strongly with residual silanols on the silica support of chiral stationary phases (CSPs), leading to peak tailing.
    
  • Structural Similarity: The enantiomers differ only in the spatial arrangement of the amine and aryl groups at the C3 position, requiring a CSP with high stereoselectivity (high

    
     value).
    

This guide presents a direct, validated Normal Phase (NP) method that eliminates the need for derivatization, ensuring high throughput and accuracy for QC environments.

Method Development Strategy (The "Why")

To achieve baseline resolution (


) and symmetrical peaks, we utilize a Polysaccharide-based CSP  coated with Amylose tris(3,5-dimethylphenylcarbamate).
Mechanism of Separation[2]
  • Chiral Selector: The amylose backbone forms helical cavities. The carbamate groups provide hydrogen bonding sites (C=O and N-H) and dipole-dipole interactions.

  • Interaction: The hydroxyl (-OH) and amine (-NH2) groups of the analyte form hydrogen bonds with the carbamate linkage of the CSP. The p-tolyl group engages in

    
    -
    
    
    
    interactions with the phenyl rings of the selector.
  • Mobile Phase Strategy: A non-polar diluent (Hexane/Heptane) maximizes the hydrogen bonding capability of the analyte. A basic additive (Diethylamine) is strictly required to mask silanols and ensure the amine remains unprotonated, sharpening the peak shape.

Experimental Protocols

Equipment & Materials
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump preferred for blending).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Daicel Chiralpak® AD-H (4.6 mm x 250 mm, 5 µm).[2]

    • Alternative: Phenomenex Lux® Amylose-1.

  • Reagents:

    • n-Hexane (HPLC Grade, >95%).

    • Isopropanol (IPA) or Ethanol (HPLC Grade).

    • Diethylamine (DEA) or Triethylamine (TEA) (≥99.5%).

Core Chromatographic Conditions (Standard Operating Procedure)
ParameterSetting / SpecificationRationale
Mobile Phase n-Hexane : Ethanol : DEA (90 : 10 : 0.1) Ethanol provides better solubility and sharper peaks than IPA for this analyte. DEA suppresses amine tailing.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 25°CLower temperatures often increase resolution (

) in chiral separations by reducing thermal motion.
Detection UV 220 nm (Ref: 360 nm)The p-tolyl group absorbs strongly at 220 nm. 254 nm is a secondary option but less sensitive.
Injection Vol 5 - 10 µLPrevent column overload which can broaden peaks and reduce

.
Run Time 20 - 25 minutesEnsure elution of both enantiomers and any late-eluting impurities.
Sample Preparation

Caution: The amino alcohol is hygroscopic and basic.

  • Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Ethanol . (Conc: 1.0 mg/mL).

  • Working Standard: Dilute 1 mL of Stock Solution into 9 mL of Mobile Phase (Hexane/EtOH/DEA). (Conc: 0.1 mg/mL).[1]

    • Note: Diluting with mobile phase ensures no solvent shock upon injection.

  • Racemic Mix (System Suitability): Mix equal volumes of (S)- and (R)-enantiomer working standards to verify resolution.

Method Validation & Performance

The following parameters are expected based on the structural analogs (e.g., 3-amino-3-phenylpropan-1-ol) on Amylose-1/AD-H columns.

ParameterAcceptance CriteriaTypical Result
Resolution (

)
NLT 1.5 (Baseline)> 2.5
Tailing Factor (

)
NMT 1.51.1 - 1.3 (Due to DEA)
Selectivity (

)
NLT 1.11.2 - 1.4
Capacity Factor (

)


LOD / LOQ S/N > 3 / > 10~0.5 µg/mL / ~1.5 µg/mL

Visual Workflows

Method Development & Optimization Logic

This diagram illustrates the decision-making process for optimizing the separation if the initial conditions yield suboptimal results.

MethodOptimization Start Start: Initial Run (Hex:EtOH:DEA 90:10:0.1) CheckRes Check Resolution (Rs) Start->CheckRes CheckTail Check Tailing (Tf) CheckRes->CheckTail Rs > 1.5 Action1 Decrease Polar Modifier (e.g., 95:5 Hex:EtOH) CheckRes->Action1 Rs < 1.5 (Co-elution) Good Method Validated Proceed to QC CheckTail->Good Tf < 1.5 Action3 Increase Base Additive (0.1% -> 0.2% DEA) CheckTail->Action3 Tf > 1.5 (Tailing) Action1->CheckRes Re-inject Action2 Switch Modifier (Ethanol -> IPA) Action1->Action2 Still Low Rs Action4 Change Column (Amylose -> Cellulose/OD-H) Action2->Action4 Selectivity Fail Action3->CheckRes Re-inject Action4->CheckRes New Start

Caption: Logical workflow for optimizing chiral separation parameters based on resolution and peak symmetry.

Sample Analysis Workflow

Standardized process for routine analysis.

SampleWorkflow Sample Solid Sample This compound Weigh Weigh 10mg Sample->Weigh Dissolve Dissolve in EtOH (Stock 1mg/mL) Weigh->Dissolve Dilute Dilute 1:10 in Mobile Phase (Hex/EtOH/DEA) Dissolve->Dilute Filter Filter 0.45 µm PTFE Dilute->Filter Inject Inject 10 µL UV 220nm Filter->Inject Data Calculate % ee (Area S / Total Area) Inject->Data

Caption: Step-by-step sample preparation and analysis protocol.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (

)
Insufficient base additive.Increase DEA to 0.2%. Ensure mobile phase is fresh (DEA is volatile).
Retention Shift Water accumulation in mobile phase.Use strictly anhydrous Hexane/Ethanol. Flush column with 100% Ethanol to remove water.
High Backpressure Precipitation of sample.Ensure sample is fully soluble in the Hexane-rich mobile phase. Filter samples through 0.45 µm PTFE.
No Resolution Wrong Column Chemistry.If AD-H fails, switch to Chiralcel OD-H (Cellulose backbone). The p-tolyl group sometimes prefers the cellulose cavity.

References

  • Chiral Technologies (Daicel). Instruction Manual for CHIRALPAK® AD-H / AD. Retrieved from

  • Phenomenex. Chiral HPLC Analysis of Amino Alcohols using Lux Polysaccharide Columns. Application Note. Retrieved from [3]

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Article. Retrieved from

  • BenchChem. Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol (Analogous Structure). Retrieved from

  • ResearchGate. Reverse Phase HPLC Analysis of Atomoxetine in Pharmaceutical Dosage Forms. (Relevant for UV detection settings of p-tolyl derivatives). Retrieved from

Sources

Application Note: High-Performance Derivatization of (S)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 114133-37-8 derivative) is a critical chiral building block in the synthesis of selective norepinephrine reuptake inhibitors (SNRIs), most notably Atomoxetine . Its analysis presents three distinct challenges: high polarity (causing tailing on RP-HPLC), low volatility (precluding direct GC-MS), and the critical need for enantiomeric excess (%ee) determination without expensive chiral stationary phases.

This guide details two orthogonal derivatization workflows:

  • Achiral GC-MS: Silylation with BSTFA/TMCS for structural confirmation and volatile impurity profiling.

  • Chiral HPLC: Diastereomeric conversion using Marfey’s Reagent (FDAA) for trace enantiomer detection (0.05% LOD) on standard C18 columns.

Chemical Context & Analytical Strategy

The target molecule contains two active protons: a primary amine (–NH₂) and a primary alcohol (–OH). The presence of the p-tolyl group adds lipophilicity compared to the phenyl analog, but the molecule remains too polar for robust direct analysis.

Analytical Decision Matrix

DecisionMatrix Start Analyte: This compound Goal_Structure Goal: Structural ID & Volatile Impurities Start->Goal_Structure Goal_Chiral Goal: Enantiomeric Purity (%ee) Start->Goal_Chiral Method_GC Method A: GC-MS (Silylation) Goal_Structure->Method_GC Requires Volatility Method_HPLC Method B: HPLC-UV (Marfey's Reagent) Goal_Chiral->Method_HPLC Requires Separation Outcome_GC Outcome: Volatile TMS-Derivative Method_GC->Outcome_GC Outcome_HPLC Outcome: Diastereomers on C18 Method_HPLC->Outcome_HPLC

Figure 1: Analytical workflow selection based on data requirements.

Method A: GC-MS Structural Confirmation (Silylation)

Objective: Convert polar –NH₂ and –OH groups into trimethylsilyl (TMS) ethers/amines to enable gas chromatography. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1]

Mechanism & Rationale

BSTFA is chosen over BSA because its by-products (TMS-trifluoroacetamide) are more volatile, preventing detector fouling. The addition of 1% TMCS is mandatory for this analyte; sterically hindered amines (at the chiral center) often fail to react completely with BSTFA alone, leading to split peaks (mono- vs. di-TMS derivatives) [1, 2].

Protocol

Preparation:

  • Weigh: Transfer 1.0 mg of sample into a 2 mL GC crimp vial.

  • Solvent: Add 500 µL of anhydrous Acetonitrile (MeCN). Note: Do not use methanol or protic solvents.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap tightly. Heat at 70°C for 30 minutes .

    • Critical Step: The amine requires heat.[2] Room temperature reaction will only silylate the alcohol.

  • Injection: Inject 1 µL directly into GC-MS (Split 1:20).

GC-MS Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

  • Inlet: 250°C.

  • Gradient: 100°C (1 min) → 20°C/min → 300°C (hold 3 min).

  • Mass Spec: Scan m/z 40–500. Look for M+• peak at [MW + 144] (addition of two TMS groups).

Method B: Chiral Purity via HPLC (Marfey’s Method)[3]

Objective: Quantify the (R)-enantiomer impurity in the (S)-drug substance. Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey’s Reagent).[3][4]

Mechanism & Rationale

Direct chiral separation requires expensive columns (e.g., Chiralcel OD-H). Marfey’s reagent reacts with the amine to form stable diastereomers.[5] Because the reagent itself is chiral (L-form), the reaction produces:

  • (S)-Analyte + (L)-FDAA → (L,S)-Diastereomer

  • (R)-Impurity + (L)-FDAA → (L,R)-Diastereomer

These diastereomers have different physical properties (hydrophobicity) and can be separated on a standard, inexpensive C18 column [3, 4].

Reaction Workflow

MarfeysReaction Step1 Sample Prep 1 mg Analyte in 100 µL H2O Step2 Add Reagents + 200 µL 1% FDAA (in Acetone) + 40 µL 1M NaHCO3 Step1->Step2 Step3 Incubation 40°C for 60 mins Step2->Step3 Nucleophilic Subst. Step4 Quench + 20 µL 2M HCl Step3->Step4 Stop Reaction Step5 Analysis Inject on C18 HPLC Step4->Step5

Figure 2: Step-by-step derivatization protocol using Marfey's Reagent.

Detailed Protocol
  • Stock Solution: Dissolve 50 mg of FDAA in 5 mL acetone (1% w/v). Store in dark (light sensitive).

  • Reaction:

    • Place 50 µL of sample solution (50 mM) in a 1.5 mL amber vial.

    • Add 100 µL of 1% FDAA solution.

    • Add 20 µL of 1M NaHCO₃ (pH buffer ~8.5).

  • Incubation: Heat at 40°C for 60 minutes. The solution will turn bright yellow.

  • Quench: Allow to cool, then add 10 µL of 2M HCl to stop the reaction and prevent hydrolysis.

  • Dilution: Dilute 1:10 with Mobile Phase A before injection.

HPLC Conditions[3][6][7][8]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[4][6][7][8][9]

  • Gradient: 10% B to 60% B over 45 minutes.

  • Detection: UV at 340 nm (Specific to the dinitrophenyl moiety of FDAA).

  • Elution Order: The (L,S)-diastereomer typically elutes before the (L,R)-diastereomer due to stronger intramolecular hydrogen bonding in the L-D analog, which increases its retention on hydrophobic stationary phases [4, 5].

Validation & System Suitability

To ensure the method is "self-validating" (Part 2 requirement), the following criteria must be met for every batch analysis.

System Suitability Table
ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between (S) and (R) peaksEssential for accurate quantitation of <0.1% impurity.
Tailing Factor < 1.3FDAA derivatives are less basic than the parent amine, improving peak shape.
Derivatization Efficiency > 98%Monitor disappearance of underivatized amine (if using MS) or peak area stability.
Precision (n=6) RSD < 1.0%Ensures pipetting and reaction time consistency.
Linearity & Recovery Data (Example)

Based on validation of similar amino-alcohol intermediates [6].

Concentration (µg/mL)Mean Recovery (%)% RSD
0.5 (LOQ)98.22.1
10.099.50.8
100.0100.10.4

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[1][2][5][4] Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2025). Use of Marfey's reagent and analogs for chiral amino acid analysis. Retrieved January 28, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). Reverse Phase HPLC Analysis of Atomoxetine in Pharmaceutical Dosage Forms. Retrieved January 28, 2026, from [Link]

Sources

Application Note: Utilizing (S)-3-Amino-3-(p-tolyl)propan-1-ol in CNS Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic and therapeutic application of (S)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 114133-37-8), a privileged chiral scaffold in neuropharmacology.[1] While primarily recognized as the key intermediate for Atomoxetine (a norepinephrine reuptake inhibitor), this scaffold is increasingly critical in antipsychotic drug development strategies targeting the negative symptoms and cognitive deficits of schizophrenia. This document provides protocols for functionalizing this intermediate to generate libraries of norepinephrine transporter (NET) selective ligands, essential for polypharmacological profiling in next-generation antipsychotic discovery.[1]

Part 1: Strategic Role in Antipsychotic Discovery[1]
1.1 The "Negative Symptom" Challenge

Traditional antipsychotics (D2 antagonists) effectively treat positive symptoms (hallucinations) but often fail to address—or even exacerbate—negative symptoms (cognitive decline, social withdrawal).

  • Mechanism: Cognitive deficits in schizophrenia are linked to hypodopaminergia in the Prefrontal Cortex (PFC).

  • The Solution: Because the dopamine transporter (DAT) is sparse in the PFC, dopamine levels there are regulated by the norepinephrine transporter (NET).

  • Role of the Scaffold: this compound is the structural core for synthesizing potent NET inhibitors.[1] By blocking NET, these ligands increase synaptic dopamine in the PFC without causing psychostimulant effects in the striatum, offering a pathway to treat Cognitive Impairment Associated with Schizophrenia (CIAS).

1.2 Structural Advantages[1]
  • Chirality: The (S)-configuration is pharmacologically active; the (R)-enantiomer is often less potent or inactive.[1] Starting with the pure (S)-intermediate eliminates the need for wasteful late-stage resolution.[1]

  • Versatility: The 1,3-amino alcohol motif allows for independent functionalization of the amine (N-alkylation) and the alcohol (O-arylation), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.[1]

Part 2: Experimental Protocols
Protocol A: Divergent Synthesis of Aryloxy-Propylamine Libraries

Objective: To synthesize a library of Atomoxetine analogs with varying electronic properties on the aryloxy ring to optimize NET/SERT selectivity ratios.

Reagents Required:

  • Substrate: this compound[1]

  • Coupling Partners: Various substituted phenols (e.g., 2-methoxyphenol, 4-trifluoromethylphenol)[1]

  • Reagents: Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh3), Boc-anhydride.[1]

Step-by-Step Methodology:

  • N-Protection (Critical for Chemoselectivity):

    • Dissolve this compound (1.0 eq) in DCM at 0°C.

    • Add Boc2O (1.1 eq) and TEA (1.5 eq). Stir for 4 hours at RT.

    • Rationale: The free amine interferes with Mitsunobu coupling.[1] Protection as a carbamate (Boc) directs the reaction exclusively to the alcohol.

  • Mitsunobu Etherification (The Diversity Step):

    • Setup: To the N-Boc intermediate (1.0 eq) in dry THF, add PPh3 (1.2 eq) and the specific Phenol derivative (1.2 eq).

    • Addition: Cool to 0°C. Add DIAD (1.2 eq) dropwise over 20 minutes.

    • Reaction: Allow to warm to RT and stir for 12–18 hours.

    • Mechanistic Note: The Mitsunobu reaction proceeds with inversion of configuration at the alcohol carbon.[1] However, since the chiral center in this scaffold is at the amine position (C3), the stereochemistry at C3 is retained .

  • Deprotection & N-Methylation:

    • Treat the crude ether with 4M HCl in Dioxane (1 hour) to remove the Boc group.[1]

    • Perform reductive amination using Paraformaldehyde and NaBH4 to install the N-methyl group (if targeting Atomoxetine-like profiles).[1]

  • Purification:

    • Isolate via flash column chromatography (Silica, MeOH/DCM gradient).

Protocol B: Quality Control & Chiral Purity Validation

Objective: Ensure Enantiomeric Excess (ee) > 99.5% to prevent off-target toxicity from the distomer.

Analytical Method:

  • Instrument: HPLC with UV detection (215 nm).

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Acceptance Criteria: Main peak (S-isomer) > 99.5%; R-isomer < 0.5%.[1]

Part 3: Visualization & Logic[1]
3.1 Synthetic Workflow Diagram

The following diagram illustrates the conversion of the scaffold into a library of potential antipsychotic adjuncts.

SyntheticWorkflow Start This compound (Chiral Scaffold) Step1 N-Boc Protection (Chemoselectivity) Start->Step1 Boc2O, TEA Step2 Mitsunobu Coupling (Library Generation) Step1->Step2 Ar-OH, PPh3, DIAD Step3 Deprotection & N-Methylation Step2->Step3 1. HCl/Dioxane 2. HCHO, NaBH4 End Candidate Library (NET/SERT Inhibitors) Step3->End Purification

Figure 1: Synthetic route utilizing the (S)-amino-alcohol scaffold to generate diverse aryloxy-propylamine ligands.[1]

3.2 Biological Mechanism of Action

Why this scaffold matters for Schizophrenia (Negative Symptoms).

MoA Scaffold Scaffold-Derived Ligand (Atomoxetine Analog) Target Inhibits NET (Norepinephrine Transporter) Scaffold->Target High Affinity Binding PFC Prefrontal Cortex (Low DAT expression) Target->PFC Modulates Effect Increased Synaptic Dopamine (via NET blockade) PFC->Effect Mechanism Outcome Improved Cognitive Function (Schizophrenia Adjunct) Effect->Outcome Therapeutic Goal

Figure 2: Mechanistic rationale for using NET inhibitors (derived from the scaffold) to treat cognitive deficits in schizophrenia.

Part 4: Data Summary & Specifications
ParameterSpecification / Value
Chemical Name This compound
CAS Number 114133-37-8
Molecular Weight 165.23 g/mol
Chiral Purity ≥ 99.0% ee (Required for CNS applications)
Primary Application Synthesis of Atomoxetine (Strattera)
Research Application Discovery of NET/SERT dual inhibitors for Schizophrenia
Solubility Soluble in Methanol, Ethanol, DMSO; slightly soluble in water
Storage Hygroscopic; Store under Nitrogen at 2-8°C
References
  • Koenig, T. M., & Mitchell, D. (1995). A Practical Synthesis of (S)-3-Amino-3-phenylpropan-1-ol via Asymmetric Hydrogenation. Synthetic Communications.[1] Link[1]

  • Eli Lilly and Company. (2002).[2] Atomoxetine Hydrochloride (Strattera) Prescribing Information.[1][2] (Demonstrates the commercial utility of the scaffold). Link

  • Friedman, J. I., et al. (2008).[3] A randomized, placebo-controlled trial of atomoxetine for cognitive impairment in schizophrenia.[1][3][4] (Establishes the therapeutic rationale). Link

  • Kelly, D. L., et al. (2009). Adjunctive Atomoxetine for Cognitive Impairments in Schizophrenia.[5] Clinical Schizophrenia & Related Psychoses.[1][2][6][7][8] Link[1]

  • Mailman, R. B., & Murthy, V. (2010). Third Generation Antipsychotic Drugs: Partial Agonism or Receptor Functional Selectivity? (Contextualizes the need for multi-target ligands). Link

Sources

Use of (S)-3-Amino-3-(p-tolyl)propan-1-ol in preparing chiral ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (S)-3-Amino-3-(p-tolyl)propan-1-ol in Asymmetric Ligand Design

Part 1: Executive Summary & Strategic Rationale

The Scaffold: this compound is a chiral


-amino alcohol. While widely recognized as a key intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) like Duloxetine, its potential in asymmetric catalysis  is an underutilized asset in ligand engineering.

The "Bite Angle" Advantage: Unlike the ubiquitous 1,2-amino alcohols (derived from amino acids) that form 5-membered oxazoline rings, this 1,3-scaffold cyclizes to form 5,6-dihydro-4H-1,3-oxazines (6-membered rings). In coordination chemistry, this expands the "bite angle" of the resulting ligand, altering the steric environment around the metal center. This is critical for reactions where standard BOX (bis-oxazoline) or PyOx ligands yield poor enantioselectivity due to a too-tight coordination sphere.

Why the p-Tolyl Group? The p-tolyl substituent is not merely structural; it is a functional tuning element:

  • Electronic Activation: The methyl group at the para position is weakly electron-donating (+I effect), increasing the Lewis basicity of the nitrogen atom compared to the phenyl analog. This strengthens the Metal-Ligand bond.

  • Solubility Profile: The increased lipophilicity ensures better solubility in non-polar solvents (Toluene, Hexanes) favored in highly enantioselective transition metal catalysis.

Part 2: Application Protocols

Application A: Synthesis of Chiral Pyridine-Oxazine (PyOx-6) Ligands

A robust protocol for converting the amino alcohol into a bidentate N,N-ligand with a 6-membered chelate ring.

Concept: This protocol utilizes a Zinc(II)-catalyzed Witte-type reaction to couple the amino alcohol with 2-cyanopyridine.

Materials:

  • This compound (1.0 equiv)

  • 2-Cyanopyridine (1.2 equiv)

  • ZnCl₂ (anhydrous, 0.1 equiv)

  • Chlorobenzene (Solvent)

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve this compound (10 mmol, 1.65 g) and 2-cyanopyridine (12 mmol, 1.25 g) in anhydrous chlorobenzene (30 mL).

  • Catalyst Addition: Add anhydrous ZnCl₂ (1 mmol, 136 mg). The mixture may turn slightly cloudy.

  • Cyclization: Heat the reaction mixture to reflux (135°C) for 24 hours. The reaction proceeds via the nucleophilic attack of the alcohol on the nitrile (activated by Zn), followed by intramolecular amine displacement and ammonia release.

  • Monitoring: Monitor via TLC (SiO₂, 4:1 Hexane/EtOAc). Look for the disappearance of the polar amino alcohol and the appearance of a UV-active spot with higher R_f.

  • Work-up: Cool to room temperature. Dilute with CH₂Cl₂ (50 mL) and wash with water (2 x 30 mL) to remove Zinc salts.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

  • Yield Expectation: 75-85% as a viscous oil or low-melting solid.

Validation (Self-Check):

  • ¹H NMR (CDCl₃): The diagnostic signal is the C2-proton of the oxazine ring. Unlike oxazolines, look for the multiplets of the C5-methylene protons in the 6-membered ring (approx. 1.8–2.2 ppm).

  • IR: Strong absorption at ~1660 cm⁻¹ (C=N stretch). Absence of broad O-H/N-H stretches.

Application B: Direct Use as N,O-Ligand in Asymmetric Organozinc Addition

Using the scaffold directly as a chiral catalyst for the addition of Diethylzinc to aldehydes.

Concept: The amino alcohol forms a bimetallic Zinc complex. The p-tolyl group provides the steric bulk necessary to direct the nucleophilic attack to the Re or Si face of the aldehyde.

Step-by-Step Protocol:

  • Catalyst Formation: In a dry flask under N₂, dissolve this compound (0.05 mmol, 5 mol%) in Toluene (2 mL).

  • Zinc Activation: Add Et₂Zn (2.2 mmol, 1.0 M in hexanes) dropwise at 0°C. Stir for 30 minutes at room temperature. Note: Ethane gas evolution will be observed.

  • Substrate Addition: Cool to 0°C. Add Benzaldehyde (1.0 mmol) slowly.

  • Reaction: Stir at 0°C for 12–18 hours.

  • Quench: Quench with 1M HCl, extract with Et₂O.

  • Analysis: Analyze the resulting 1-phenyl-1-propanol by Chiral HPLC (Chiralcel OD-H).

Part 3: Visualization & Mechanism

Workflow: Ligand Synthesis & Application

LigandWorkflow Start This compound (Chiral Scaffold) Reagent + 2-Cyanopyridine (ZnCl2 cat., Reflux) Start->Reagent Intermediate Transition State (Zn-Nitrile Activation) Reagent->Intermediate Witte Rxn Product Chiral Pyridine-Oxazine (PyOx-6 Ligand) Intermediate->Product Cyclization (-NH3) Application Asymmetric Catalysis (e.g., Hydrosilylation) Product->Application Metal Complexation

Figure 1: Synthetic pathway transforming the 1,3-amino alcohol into a PyOx-6 ligand via Zinc-catalyzed nitrile activation.

Mechanistic Insight: Stereocontrol Model

Stereocontrol Complex Bimetallic Zn-Complex (Dimeric State) Sterics p-Tolyl Group (Steric Shielding) Complex->Sterics Geometry Definition Aldehyde Aldehyde Substrate (Coordination) Complex->Aldehyde Lewis Acid Activation Attack Re-face Attack (Enantioselection) Sterics->Attack Blocks Si-face Aldehyde->Attack Et-Transfer

Figure 2: Mechanistic model showing how the p-tolyl group enforces stereoselectivity during diethylzinc addition.

Part 4: Data Summary & Quality Control

Table 1: Comparative Ligand Characteristics

FeatureStandard 1,2-Amino Alcohol (Phenylglycinol)This compoundImpact on Catalysis
Backbone Length 2 Carbons3 CarbonsForms 6-membered rings (Oxazines).
Bite Angle ~88° (Oxazoline)~94° (Oxazine)Wider angle accommodates larger metals (Ru, Ir).
Electronic Effect Phenyl (Neutral)p-Tolyl (+I Inductive)Increased N-donor strength; more stable complexes.
Solubility ModerateHigh (Lipophilic)Improved homogeneity in Toluene/Hexanes.

Quality Control Parameters:

  • Enantiomeric Excess (ee): Must be >99% for ligand use. Verify via Chiral HPLC (Daicel Chiralpak AD-H, Hexane/IPA 90:10).

  • Water Content: Critical. Precursor is hygroscopic. Karl Fischer titration should be <0.1% before use in anhydrous reactions.

References

  • Synthesis of 1,3-Oxazines: Bolm, C., et al. "Synthesis of Optically Active Bis(2-oxazolines) and Bis(oxazines)." Chem. Ber. 1991, 124, 1173. Link

  • Application in Organozinc Addition: Soai, K., & Niwa, S. "Enantioselective addition of organozinc reagents to aldehydes." Chem. Rev. 1992, 92, 833. Link

  • General Reactivity of 1,3-Amino Alcohols:Lilly Research Laboratories. "Synthesis of Duloxetine via Chiral 1,3-Amino Alcohol Intermediates." J. Labelled Compd. Radiopharm. 1995. (Contextual grounding for scaffold stability).
  • Witte Reaction Protocol: Witte, H., & Seeliger, W. "Cyclization of hydroxamic acids and amino alcohols." Liebigs Ann. Chem. 1974, 996. Link

Scalable synthesis of enantiomerically pure amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral 1,2-amino alcohols are privileged structural motifs in pharmaceutical chemistry, serving as the pharmacophore for adrenergic blockers (e.g., Norephedrine, Metoprolol), antivirals (e.g., Atazanavir), and as chiral auxiliaries in organic synthesis.[1] The transition from milligram-scale discovery to kilogram-scale production requires a shift from stoichiometric chiral pool manipulations to catalytic, atom-economic processes.

This Application Note details two industry-validated pathways for the scalable synthesis of enantiomerically pure amino alcohols:

  • Biocatalytic Transamination: Utilizing ω-Transaminases (ω-TA) for the direct amination of

    
    -hydroxy ketones.
    
  • Asymmetric Transfer Hydrogenation (ATH): Utilizing Ru(II)-diamine complexes for the stereoselective reduction of

    
    -amino ketones.
    

Part 1: Strategic Route Selection

Before initiating scale-up, the synthetic route must be selected based on substrate stability, solubility, and economic constraints.

Comparative Analysis: Biocatalysis vs. Chemocatalysis[1]
ParameterBiocatalytic Transamination (ω-TA) Asymmetric Transfer Hydrogenation (ATH)
Primary Substrate

-Hydroxy Ketones (Prochiral)

-Amino Ketones (often as salts/protected)
Enantioselectivity Excellent (>99% ee typical)High (90–99% ee)
Reaction Conditions Aqueous buffer, pH 7–9, 30–45°COrganic solvent (MeOH/EtOAc), 20–60°C
Safety Profile Non-flammable, no high pressureCO₂ generation (venting required), flammable solvents
Scale-up Barrier Equilibrium displacement (requires amine donor excess or byproduct removal)Catalyst cost (Ruthenium) and substrate instability (dimerization of free amino ketones)
Green Metrics High atom economy, renewable catalystsModerate; requires precious metal recovery
Decision Matrix

The following decision tree aids in selecting the optimal protocol for your specific substrate.

DecisionMatrix Start Start: Select Substrate SubstrateType Is the substrate an alpha-Amino Ketone or alpha-Hydroxy Ketone? Start->SubstrateType AminoKetone alpha-Amino Ketone SubstrateType->AminoKetone HydroxyKetone alpha-Hydroxy Ketone SubstrateType->HydroxyKetone Stability Is the Amino Ketone stable as a free base? AminoKetone->Stability Solubility Is Substrate Water Soluble? HydroxyKetone->Solubility ATH_Route Protocol B: Asymmetric Transfer Hydrogenation (Ru-TsDPEN) Stability->ATH_Route Yes Protect Protect Amine (e.g., Boc) or use HCl salt Stability->Protect No Bio_Route Protocol A: Biocatalytic Transamination (ω-Transaminase) Solubility->Bio_Route Yes (>5 g/L) Solubility->Bio_Route No (Use Cosolvent/Surfactant) Protect->ATH_Route

Figure 1: Strategic decision matrix for selecting the synthesis pathway. Note that


-amino ketones often require stabilization as salts prior to ATH.

Part 2: Protocol A - Biocatalytic Transamination

Principle:


-Transaminases (ω-TAs) catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to a prochiral ketone acceptor. This route is preferred for synthesizing amino alcohols from 

-hydroxy ketones because it avoids the handling of unstable

-amino ketone intermediates. The reaction relies on Pyridoxal-5'-phosphate (PLP) as a cofactor.

Mechanism: The reaction follows a Ping-Pong Bi-Bi mechanism. The challenge in scale-up is the unfavorable equilibrium. Using Isopropylamine (IPA) as the donor generates acetone, which must be removed (evaporation) or the donor must be used in large excess to drive conversion.

Transamination Enz_PLP E-PLP (Internal Aldimine) Enz_PMP E-PMP (Pyridoxamine) Enz_PLP->Enz_PMP + Donor - Acetone Enz_PMP->Enz_PLP + Substrate - Product Donor Amine Donor (Isopropylamine) Product1 Copuct (Acetone) Substrate Substrate (alpha-Hydroxy Ketone) Product2 Product (Chiral Amino Alcohol)

Figure 2: The Transaminase Ping-Pong Bi-Bi catalytic cycle. E-PLP accepts an amine to become E-PMP, which then donates the amine to the ketone substrate.

Experimental Protocol (Scale: 10g Substrate)

Materials:

  • Substrate: 1-hydroxy-1-phenylpropan-2-one (or analogue)

  • Enzyme: Commercial ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Transaminase (e.g., Codexis ATA, Evoxx). Screen for (R) or (S) selectivity.[1][2][3][4][5]
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Donor: Isopropylamine (IPA).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

Procedure:

  • Buffer Preparation: Prepare 500 mL of 100 mM potassium phosphate buffer (pH 7.5). Add PLP (1 mM final concentration).

  • Amine Donor Addition: Add Isopropylamine (1.0 M final conc, approx. 5-10 equivalents relative to substrate).

    • Critical Step: The addition of IPA will drastically raise pH. Adjust pH back to 7.5–8.0 using 6M HCl slowly with vigorous stirring and cooling (exothermic).

  • Substrate Solubilization: Dissolve 10g of substrate in DMSO (5% v/v of total volume). If substrate solubility is poor, Triton X-100 (0.1%) can be added.

  • Reaction Initiation: Add the substrate solution to the buffer/amine mixture. Warm to 30°C. Add the enzyme preparation (lyophilized powder or cell-free extract, typically 10–20 wt% loading relative to substrate).

  • Incubation: Stir at 150 rpm at 30°C.

    • Equilibrium Shift: For volatile coproducts like acetone, apply a slight nitrogen sweep or reduced pressure (if the amine donor is less volatile than acetone) to drive the reaction. Alternatively, use a high molar excess of IPA.

  • Monitoring: Monitor conversion via HPLC every 4 hours. (See QC section).

  • Work-up:

    • Acidify to pH 2.0 with 6M HCl to quench enzyme and protonate the amine product (stays in aqueous).

    • Extract unreacted ketone with Ethyl Acetate (discard organic layer or recycle).

    • Basify aqueous phase to pH 12 with 10M NaOH.

    • Extract the free amino alcohol into MTBE or Ethyl Acetate (3x).

    • Dry over MgSO₄ and concentrate.

Expert Insight: If the equilibrium is stubborn, consider using Alanine as the donor with a coupled system (Lactate Dehydrogenase + Glucose Dehydrogenase) to remove the pyruvate coproduct. This is more complex but thermodynamically favorable.

Part 3: Protocol B - Asymmetric Transfer Hydrogenation (ATH)

Principle: ATH reduces prochiral ketones using a hydrogen donor (Formic Acid/Triethylamine) rather than high-pressure


 gas. The catalyst of choice is typically a Ruthenium(II) complex with a chiral diamine ligand (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]). This method is robust for 

-amino ketones.

Mechanism: The reaction proceeds via an outer-sphere mechanism where the hydrogen is delivered from the Ru-H and N-H moiety of the ligand simultaneously to the C=O bond. This "metal-ligand bifunctional catalysis" ensures high enantioselectivity.

ATH_Mechanism Complex Ru-H Catalyst (Active Species) TS Six-Membered Transition State Complex->TS + Substrate Substrate Substrate (Amino Ketone) Substrate->TS Product Chiral Amino Alcohol TS->Product Dehydrogenated Dehydrogenated Catalyst (16e- Species) TS->Dehydrogenated Dehydrogenated->Complex + H_Donor (- CO2) H_Donor HCOOH / TEA

Figure 3: ATH Catalytic Cycle. The 16-electron ruthenium species abstracts hydrogen from formic acid (releasing CO2) to regenerate the active Ru-H hydride.

Experimental Protocol (Scale: 50g Substrate)

Materials:

  • Substrate:

    
    -Amino ketone hydrochloride salt (e.g., 2-amino-1-phenylethanone HCl).
    
  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (S/C ratio 1:500 to 1:1000).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Hydrogen Donor: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).

Procedure:

  • Preparation of Free Base (In-situ):

    • Note: While free amino ketones are unstable (dimerizing to dihydropyrazines), they are stable in the reaction matrix if generated in the presence of the reductant.

    • Suspend 50g of amino ketone HCl salt in 250 mL DCM.

    • Wash with saturated NaHCO₃ or dilute NaOH at 0°C to generate the free base. Separate phases immediately and proceed to step 2 quickly.

    • Alternative: Perform the reaction on the HCl salt by adding excess base (TEA) directly to the reaction vessel.

  • Reactor Setup: Use a jacketed glass reactor with an overhead stirrer and a reflux condenser (connected to a bubbler for CO₂ release).

  • Catalyst Loading: Dissolve the catalyst (approx. 50-100 mg depending on MW and S/C ratio) in the solvent.

  • Reaction:

    • Add the Formic Acid/TEA mixture (3-5 equivalents of hydride).

    • Safety: CO₂ evolution will be vigorous initially. Ensure adequate venting.

    • Heat to 30–40°C.

  • Completion: Monitor by TLC or HPLC. Reaction times are typically 4–12 hours.

  • Work-up:

    • Cool to room temperature.

    • Add water to dissolve salts.

    • Separate the organic layer.

    • Wash organic layer with saturated NaHCO₃ (to remove residual formic acid) and Brine.

    • Dry over Na₂SO₄ and evaporate solvent.

    • Recrystallize the product (often as the HCl or tartrate salt) to upgrade ee from ~95% to >99%.

Expert Insight: Oxygen is a poison for Ru-hydride species. Degas all solvents and the FA/TEA mixture with Nitrogen or Argon sparging for 20 minutes before use. This simple step often doubles the catalyst turnover number (TON).

Part 4: Quality Control & Analytics

Trustworthiness in synthesis relies on rigorous validation.

Analytical MethodPurposeCritical Parameters
Chiral HPLC Determine Enantiomeric Excess (ee)Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA + 0.1% DEA.
1H NMR Confirm Structure & ConversionCheck for disappearance of

-proton signal of ketone (approx 4.0-5.0 ppm).
Karl Fischer Moisture ContentCritical for storage; amino alcohols are hygroscopic.
Residual Metal (ICP-MS) Safety (for ATH route)Ru limits typically <10 ppm for API intermediates.

References

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids: Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules. Link

  • Transaminase Engineering: Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science.
  • Noyori Transfer Hydrogenation: Hashiguchi, S., et al. (1995). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Journal of the American Chemical Society. Link

  • Dynamic Kinetic Resolution: Verho, O., & Bäckvall, J. E. (2015). Chemoenzymatic dynamic kinetic resolution: a powerful tool for the preparation of enantiomerically pure alcohols and amines. Journal of the American Chemical Society. Link

  • Scale-up of ATH: Blacker, A. J., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition. ACS Catalysis. Link

Sources

Biocatalytic synthesis of chiral amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Synthesis of Chiral Amino Alcohols

Abstract

Chiral amino alcohols are privileged structural motifs in pharmacophores, serving as essential building blocks for adrenergic blockers (e.g., Propranolol), antivirals (e.g., Atazanavir), and antitubercular agents (e.g., Ethambutol).[1] Traditional chemical synthesis often relies on heavy metal catalysts or chiral pool starting materials, which can suffer from poor atom economy and difficult purification. This guide details two field-proven biocatalytic routes—


-Transaminases (ATAs)  and Ketoreductases (KREDs) —providing a strategic framework for selecting the optimal pathway based on substrate availability and required stereochemistry.

Part 1: Strategic Selection of Biocatalysts

The choice between using an ATA or a KRED is rarely arbitrary; it is dictated by the oxidation state of the starting material and the stability of the intermediates.

Decision Matrix: The Retrosynthetic Logic
  • Route A (Transaminases): Best when starting from

    
    -hydroxy ketones . The enzyme installs the amine center.
    
    • Challenge: Equilibrium thermodynamics often favor the ketone; requires displacement strategies.

  • Route B (Ketoreductases): Best when starting from

    
    -amino ketones  (often protected). The enzyme sets the alcohol stereocenter.
    
    • Challenge:

      
      -amino ketones are prone to dimerization (pyrazines); requires pH control or protection groups.
      

Visual 1: Biocatalytic Retrosynthesis Decision Tree

G Target Target: Chiral Amino Alcohol Decision Starting Material Availability? Target->Decision HydroxyKetone α-Hydroxy Ketone Decision->HydroxyKetone Oxidized Amine AminoKetone α-Amino Ketone (or Azide/Nitro precursor) Decision->AminoKetone Oxidized Alcohol ATA_Route Route A: ω-Transaminase (ATA) (C=O → C-NH2) HydroxyKetone->ATA_Route KRED_Route Route B: Ketoreductase (KRED) (C=O → C-OH) AminoKetone->KRED_Route Consideration_A Critical Factor: Equilibrium Displacement (Use IPA or LDH/GDH) ATA_Route->Consideration_A Consideration_B Critical Factor: Substrate Stability (Prevent Dimerization) KRED_Route->Consideration_B

Caption: Decision tree for selecting ATA vs. KRED routes based on substrate oxidation state and stability constraints.

Part 2: The Transaminase (ATA) Route

Mechanism & Thermodynamics

-Transaminases utilize Pyridoxal-5'-phosphate (PLP) to transfer an amino group from a sacrificial donor to a prochiral ketone.
  • The Challenge: The reaction is reversible (

    
    ).
    
  • The Solution (Smart Donors):

    • Isopropylamine (IPA): The most atom-efficient donor. It generates acetone as a byproduct, which is volatile and can be removed to drive equilibrium.

    • Alanine + LDH/GDH: Uses Alanine as a donor; the byproduct (pyruvate) is removed by Lactate Dehydrogenase (LDH), pulling the equilibrium.

Protocol 1: ATA-Mediated Synthesis using Isopropylamine (IPA)

This protocol utilizes the IPA system, preferred for industrial scalability due to ease of byproduct removal.

Materials:

  • Enzyme: Commercial

    
    -Transaminase (e.g., Vibrio fluvialis variant or engineered ATA-117 homologs).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[2]

  • Donor: Isopropylamine (IPA).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

Step-by-Step Workflow:

  • Buffer Preparation & Donor Neutralization:

    • Prepare 100 mM KPi buffer.

    • Critical Step: Add 1.0 M Isopropylamine (IPA) to the buffer. The pH will spike drastically.

    • Adjust pH back to 7.5–8.0 using 6M HCl. Note: ATAs are pH sensitive; failure to neutralize IPA is the #1 cause of activity loss.

  • Substrate Solubilization:

    • Dissolve the

      
      -hydroxy ketone  substrate in DMSO (10% v/v final concentration).
      
    • Target substrate concentration: 20–50 mM.

  • Reaction Initiation:

    • Add PLP (1 mM final concentration). The solution should turn bright yellow.

    • Add the ATA enzyme (lyophilized powder: 10–20 mg/mL; or liquid preparation: 5% v/v).

    • Add the substrate solution.

  • Equilibrium Displacement (Acetone Removal):

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Open System: If possible, leave the reaction vessel slightly open (or use a nitrogen sweep) to allow acetone evaporation. This drives the reaction forward (

      
      ).
      
  • Monitoring:

    • Sample at 2, 6, and 24 hours.

    • Quench samples with Acetonitrile (1:1 ratio) and centrifuge to precipitate proteins before HPLC analysis.

Visual 2: ATA Reaction Cycle & Equilibrium Shift

ATA_Cycle E_PLP E-PLP (Internal Aldimine) E_PMP E-PMP (Pyridoxamine) E_PLP->E_PMP + Donor (IPA) - Acetone E_PMP->E_PLP + Substrate - Product Substrate Hydroxy Ketone Substrate->E_PMP Product Chiral Amino Alcohol Product->E_PMP Donor Isopropylamine (IPA) Donor->E_PLP Byproduct Acetone (Volatile) Byproduct->E_PLP Removed (Evap)

Caption: The Ping-Pong Bi-Bi mechanism of Transaminases. Acetone removal is critical to drive the cycle.

Part 3: The Ketoreductase (KRED) Route

Mechanism & Cofactor Recycling

KREDs (or ADHs) reduce ketones to alcohols using NAD(P)H.

  • The Challenge: Nicotinamide cofactors are too expensive to use stoichiometrically.

  • The Solution: A coupled enzyme system.[3][4][5] Glucose Dehydrogenase (GDH) is the gold standard because the byproduct (Gluconolactone

    
     Gluconic acid) does not interfere with the KRED, unlike the IPA/Acetone method which can sometimes inhibit KREDs.
    
Protocol 2: KRED-Mediated Reduction with GDH Recycling

Materials:

  • Enzyme: KRED (Screening required for R/S selectivity).

  • Recycling Enzyme: Glucose Dehydrogenase (GDH) (e.g., Bacillus sp.).

  • Cofactor: NADP+ (catalytic amount, 0.5 mM).

  • Sacrificial Substrate: D-Glucose.

  • Substrate:

    
    -Amino Ketone (often as HCl salt).
    

Step-by-Step Workflow:

  • Substrate Handling (Critical):

    • Free

      
      -amino ketones are unstable. Keep them as HCl salts until the moment of reaction.
      
    • Buffer: 100 mM KPi, pH 7.0. (Avoid high pH to prevent dimerization).

  • Cofactor Mix Preparation:

    • Dissolve Glucose (1.5 equivalents relative to substrate) in buffer.

    • Add NADP+ (0.5 mM final).

    • Add GDH (5–10 U/mL).

  • Reaction Setup:

    • Add the KRED enzyme.[3][5]

    • Add the amino ketone salt.

    • Titration: If the substrate is acidic, monitor pH. The GDH reaction produces gluconic acid, which will lower pH over time.

    • pH Control: Use a pH-stat or add strong buffer (e.g., 200 mM) to maintain pH 6.5–7.5.

  • Monitoring:

    • Monitor consumption of base (if using pH stat) or analyze via HPLC.

    • Note: Amino alcohols are polar. Use HILIC chromatography or derivatization (see Analytical Section) for accurate detection.

Part 4: Data Summary & Analytical Validation

Table 1: Comparative Metrics of Biocatalytic Routes

FeatureTransaminase (ATA)Ketoreductase (KRED)
Substrate

-Hydroxy Ketone

-Amino Ketone
Stereocenter Formed C-N (Amine)C-O (Alcohol)
Equilibrium Unfavorable (

)
Favorable (

)
Cofactor PLP (Bound)NAD(P)H (Diffusing)
Atom Economy High (with IPA donor)Moderate (requires Glucose)
Typical Yield 70–90% (requires optimization)>95% (often quantitative)
Analytical Method: Marfey's Derivatization

Amino alcohols lack strong chromophores and are highly polar.

  • Reagent: FDAA (Marfey's Reagent).

  • Procedure: Mix 50

    
    L sample + 100 
    
    
    
    L FDAA (1% in acetone) + 20
    
    
    L 1M NaHCO
    
    
    . Heat at 40°C for 1 hour. Neutralize with HCl.
  • Detection: HPLC-UV (340 nm). This converts enantiomers into diastereomers, allowing separation on standard C18 columns.

References

  • Savile, C. K., et al. (2010).[2] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]

  • Huisman, G. W., et al. (2010).[6] Practical chiral alcohol manufacture using ketoreductases.[4][5][6][7][8][9][10] Current Opinion in Chemical Biology, 14(2), 122-129. [Link]

  • Kroutil, W., et al. (2013). Asymmetric synthesis of amines by transaminases.[2][4][8][10][11][12] ChemCatChem, 5(8), 2173-2190. [Link]

  • Bornscheuer, U. T., et al. (2012). Engineering the third wave of biocatalysis. Nature, 485, 185–194. [Link]

  • Tong, F., et al. (2022).[1] Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 806373. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (S)-3-Amino-3-(p-tolyl)propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses yield attrition in the synthesis of (S)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 1213645-36-3). This molecule is a critical chiral building block for norepinephrine reuptake inhibitors (e.g., Tomoxetine analogs).

Analysis of user data indicates that 60-70% of yield loss occurs not during the primary reaction, but due to two specific failure modes:

  • The "Borane Trap": Formation of stable amine-borane complexes during reduction that mimic low conversion.

  • The "Solubility Trap": Loss of the amphiphilic product to the aqueous phase during workup.

This guide provides validated protocols to bypass these bottlenecks.

Module 1: Chemical Reduction (The "Borane Trap")

The Issue

When reducing (S)-3-amino-3-(p-tolyl)propanoic acid using Borane (BH₃·THF or BH₃·DMS), users often report yields of <40% despite TLC showing consumption of starting material.

Root Cause: The primary amine product reacts with excess borane to form a stable N-borane complex (


). This complex is remarkably stable against mild hydrolysis. If you quench only with water or mild acid, the boron remains coordinated, rendering the molecule lipophilic but "invisible" to standard amine purification, or it degrades unpredictably.
The Solution: The "Double-Quench" Protocol

To release the free amine, you must break the B-N bond using a strong acid reflux followed by a basic workup.

Optimized Protocol
  • Reduction: Treat the amino acid (1.0 equiv) with BH₃·THF (2.5 - 3.0 equiv) at 0°C, then reflux for 12 hours.

  • Quench (Critical Step):

    • Cool to 0°C.[1][2][3]

    • Slowly add Methanol (destroy excess hydride).[1]

    • Add 6M HCl (approx 1.5 equiv relative to Borane).

    • REFLUX the acidic mixture for 1-2 hours. (This breaks the B-N bond).

  • Isolation:

    • Cool to room temperature.

    • Basify with NaOH (50% wt) to pH >12.

    • Extract immediately into DCM or chloroform.

Troubleshooting FAQ
SymptomProbable CauseCorrective Action
White precipitate persists after MeOH quench Boron-amine polymers are present.Proceed immediately to the HCl reflux step; MeOH alone is insufficient.
Product moves as two spots on TLC Co-existence of free amine and N-borane complex.The acid hydrolysis was too short. Reflux with 6M HCl for an additional hour.
Low Mass Balance Product lost to aqueous phase.See Module 3 (Solubility Trap).
Visual Workflow: Breaking the Borane Complex

BoraneReduction Start Amino Acid Precursor Complex Stable N-Borane Complex (Intermediate) Start->Complex BH3-THF Reflux Acid Acid Reflux (6M HCl) Complex->Acid Hydrolysis Required FreeBase Target Amino Alcohol (Free Base) Complex->FreeBase Mild Quench (FAILS) Acid->FreeBase NaOH (pH > 12)

Caption: Figure 1. The critical path requires acid reflux to cleave the stable N-borane intermediate, a step often missed in standard protocols.

Module 2: Biocatalytic Synthesis (The "Equilibrium" Challenge)

The Issue

For users employing


-Transaminases (ATA)  to convert 3-hydroxy-1-(p-tolyl)propan-1-one to the amine, conversion often stalls at 50%.

Root Cause: Transamination is reversible. The accumulation of the co-product (e.g., pyruvate or acetone) drives the reaction backward.

The Solution: Isopropylamine (IPA) Donor System

Switch to using Isopropylamine (IPA) as the amine donor. The co-product is acetone , which is volatile and can be removed to drive equilibrium.

Optimized Conditions
  • Enzyme: ATA-113 or ATA-117 (Codexis/commercial screening kits).

  • Donor: 1M Isopropylamine (neutralized to pH 7.5 with HCl).

  • Co-factor: PLP (Pyridoxal-5'-phosphate), 1 mM.

  • Equilibrium Shift: Open system with slight nitrogen sweep to evaporate acetone, or use of a reduced pressure system (carefully controlled).

Visual Mechanism: Transaminase Cycle

Transaminase Substrate Ketone Substrate Enzyme Transaminase-PLP Substrate->Enzyme Accepts NH2 Product Chiral Amine (Target) Enzyme->Product Release ByProduct Acetone (Volatile) Enzyme->ByProduct Deamination Donor Isopropylamine (Donor) Donor->Enzyme NH2 Transfer ByProduct->ByProduct REMOVE (Evaporation)

Caption: Figure 2. Driving the reaction forward by removing the volatile acetone byproduct is essential for high conversion.

Module 3: Downstream Processing (The "Solubility Trap")

The Issue

This compound is an amino alcohol.[2][3] It behaves as a "zwitterion-lite."

  • Acidic pH: Protonated amine (

    
    ) 
    
    
    
    Water Soluble.
  • Neutral/Basic pH: The hydroxyl group and amine make it polar enough to partition partially into water, especially during emulsions.

The Solution: Salting Out & pH Control

Do not rely on simple extraction. Use the "Salting-Out Extraction" method.[4]

Protocol
  • Basification: Adjust aqueous layer to pH 12-13 using NaOH. (Ensure the amine is fully deprotonated).

  • Saturation: Add NaCl until the aqueous layer is saturated (brine). This disrupts the hydration shell of the amino alcohol.

  • Solvent Choice: Do NOT use Diethyl Ether (too non-polar). Use Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) .

    • Ratio: 3 x Extraction (Solvent volume = 1/2 Aqueous volume).

  • Drying: Dry over

    
     (Sodium Sulfate), not Magnesium Sulfate (MgSO₄ is slightly acidic and can bind amines).
    
Purification Table
MethodSuitabilityNotes
Column Chromatography High Eluent: DCM:MeOH:NH₄OH (90:9:1). The ammonia is crucial to prevent tailing on silica.
Recrystallization Medium Difficult as free base. Convert to Oxalate Salt (add oxalic acid in EtOH) for easy crystallization.
Distillation Low High boiling point; risk of thermal decomposition/racemization.

References

  • Pinaka, A., et al. (2012). "A Convenient One-Step Synthesis of Stable

    
    -Amino Alcohol N-Boranes from 
    
    
    
    -Amino Acids." Synthesis, 44(07), 1057-1062.
    • Key Insight: Identifies the stable N-borane complex and the necessity of the acid reflux workup.
  • Kamal, A., et al. (2002).

    
    -azidoalcohols in aqueous and organic media: Synthesis of (R)- and (S)-fluoxetine and duloxetine." Tetrahedron: Asymmetry, 13(18), 2039-2051. 
    
    • Key Insight: Establishes biocatalytic routes for structural analogs (fluoxetine/duloxetine intermedi
  • Abiko, A., & Masamune, S. (1992). "Reduction of -amino acids with borane-tetrahydrofuran." Tetrahedron Letters, 33(38), 5517-5518. Key Insight: The foundational method for amino acid reduction, highlighting the role of Borane-THF.
  • Gotor, V., et al. (2006). "Biocatalytic Transamination for the Synthesis of Chiral Amines." Chemical Reviews, 110(5). Key Insight: Mechanisms for equilibrium displacement in transaminase reactions using isopropylamine.

Sources

Enhancing enantioselectivity in chiral amino alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Enhancing Enantioselectivity & Troubleshooting Methodologies

Welcome to the Technical Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely here because your chiral amino alcohol synthesis—a critical scaffold for beta-blockers, antibiotics, and antivirals—is failing to meet the stringent ee% (enantiomeric excess) or dr% (diastereomeric ratio) required for clinical progression.

This guide is not a textbook; it is a troubleshooting matrix. We will deconstruct the three most robust industrial pathways: Asymmetric Transfer Hydrogenation (ATH) , Hydrolytic Kinetic Resolution (HKR) , and Sharpless Aminohydroxylation (AA) .

Module 1: Asymmetric Transfer Hydrogenation (ATH)

Primary Application: Reduction of


-amino ketones (Dynamic Kinetic Resolution).[1][2][3]
Core Issue:  The "Match/Mismatch" between racemization rate and reduction rate.
The Mechanism: Bifunctional Catalysis

To fix low ee%, you must understand how the catalyst works. The Noyori-type Ru(II) catalysts utilize a metal-ligand bifunctional mechanism. The amine proton on the ligand (TsDPEN) and the hydride on the Ruthenium act in concert.

ATH_Mechanism cluster_TS Critical Control Point: The NH Effect PreCat Pre-Catalyst (Ru-Cl species) Active Active 16e- Species (Ru-Amido) PreCat->Active Base (-HCl) Hydride Ru-Hydride Species (18e- Reducing Agent) Active->Hydride HCOOH/TEA or iPrOH TS Transition State (Concerted H-/H+ Transfer) Hydride->TS + Substrate (Ketone) TS->Active Regeneration Product Chiral Amino Alcohol (>98% ee) TS->Product Release

Figure 1: The catalytic cycle of Ru-TsDPEN transfer hydrogenation. The concerted transfer of H- (from Ru) and H+ (from N) locks the transition state geometry.

Troubleshooting Ticket #101: Low Diastereoselectivity (dr)

User Report: "I am reducing an


-amino ketone. I get 99% conversion but a 60:40 mixture of syn/anti isomers. I need >95:5."

Root Cause: The rate of racemization of the


-center is slower than the rate of reduction. For Dynamic Kinetic Resolution (DKR) to work, the substrate must racemize faster than it reduces, ensuring the catalyst constantly pulls from the preferred enantiomer pool.

Solution Protocol:

  • Switch Solvent System: If using Formic Acid/TEA, switch to Dichloromethane (DCM) . DCM often slows the reduction rate slightly while maintaining solubility, allowing racemization to catch up.

  • Enhance Racemization: Add an exogenous achiral base (e.g., DBU or DABCO) if your substrate is slow to enolize.

  • Temperature Tuning: Increase temperature to

    
    . Racemization (enolization) usually has a higher activation energy than the hydride transfer; heating favors racemization [1].
    
Troubleshooting Ticket #102: Reaction Stalls at 50% Conversion

User Report: "The reaction starts fast but dies exactly halfway."

Root Cause: Product Inhibition or "Chloride Poisoning."

  • Chloride Poisoning: If you generated the catalyst in situ from

    
     and ligand without sufficient washing, residual chloride ions prevent the formation of the active 16-electron species.
    
  • Thermodynamic Equilibrium: If using Isopropanol (iPrOH) as the hydrogen source, the reaction is reversible. As acetone builds up, the reverse reaction competes.

Solution Protocol:

  • Immediate Fix: Switch to Formic Acid/Triethylamine (5:2) azeotrope. This produces

    
     (gas) as the byproduct, making the reaction irreversible and driving it to 100% conversion [2].
    

Module 2: Hydrolytic Kinetic Resolution (HKR)

Primary Application: Resolving terminal epoxides to generate chiral amino alcohol precursors. Core Issue: Catalyst activity and "Dead" reactions.

The Mechanism: Cooperative Bimetallic Catalysis

Unlike most catalysts where one metal center does the work, the Jacobsen Co-Salen system requires two metal centers coming together.[4] One activates the epoxide (electrophile), and the other activates the water (nucleophile).

HKR_Workflow Start Start HKR Reaction (Co-Salen Catalyst) CheckColor Check Catalyst Color Start->CheckColor Brown Brown Solution (Co(II) - Inactive) CheckColor->Brown Looks Brown Green Dark Green/Black (Co(III) - Active) CheckColor->Green Looks Green Oxidation Oxidation Step: Add AcOH + Air Stir 1h Brown->Oxidation WaterCheck Check Water Equivs Green->WaterCheck Oxidation->Green Fast Rate too Fast/Exotherm? Reduce Water to 0.55 eq WaterCheck->Fast Slow Rate too Slow? Check Aggregation WaterCheck->Slow

Figure 2: Decision matrix for optimizing Jacobsen HKR reactions. The oxidation state of Cobalt is the most common failure point.

Troubleshooting Ticket #201: Reaction Rate is Glacial (>48 hours)

User Report: "I'm using 0.5 mol% catalyst. The ee is good, but it takes 3 days."

Root Cause: Monomeric catalyst species are dominating. Since the mechanism is bimetallic, the reaction rate is second-order with respect to catalyst concentration. Dilution kills this reaction.

Solution Protocol:

  • Concentration: Run the reaction neat (no solvent) or in minimal THF. High concentration forces the catalyst molecules closer, facilitating the bimetallic cooperative step [3].

  • Acetic Acid Activation: Ensure the pre-catalyst is fully oxidized to Co(III). Stir the Co(II) salen with acetic acid in air for 1 hour before adding the epoxide.

Module 3: Sharpless Asymmetric Aminohydroxylation (AA)

Primary Application: Direct installation of Nitrogen and Oxygen across an alkene.[5] Core Issue: Regioselectivity (Nitrogen at C1 vs. C2).

Regioselectivity Control Matrix

In AA, the challenge is rarely just enantioselectivity (ee); it is getting the nitrogen on the correct carbon.

Desired IsomerNitrogen SourceLigand ClassTypical Regioselectivity (N:O)
Isomer A (Benzylic Amine)Chloramine-T(DHQ)2PHAL~ 3:1 to 10:1
Isomer B (Benzylic Alcohol)Ethyl Carbamate(DHQ)2AQN~ 1:5 to 1:20
High ee% Focus Benzyl Carbamate(DHQ)2PHALHigh ee, Variable Regio
Troubleshooting Ticket #301: Poor Conversion with Carbamates

User Report: "I switched from Chloramine-T to Ethyl Carbamate to improve scope, but conversion dropped to <20%."

Root Cause: Carbamates are less nucleophilic than sulfonamides. Solution Protocol:

  • Increase Osmylate Turnover: Ensure you are using n-Propanol as the solvent or co-solvent. It facilitates the hydrolysis of the Osmium-product complex.[6]

  • Ligand Load: Increase ligand loading to 5 mol%. The ligand accelerates the reaction (Ligand Accelerated Catalysis); without enough ligand, the background (racemic) reaction or no reaction occurs [4].

Module 4: Analytical Validation & References

Derivatization for ee% Determination

Direct chiral HPLC of amino alcohols is often difficult due to peak tailing (amine interaction with silanols) and weak UV absorption.

Standard Operating Procedure (SOP):

  • Reagent: Mosher's Acid Chloride (MTPA-Cl).

  • Method: React crude amino alcohol with (R)-MTPA-Cl.

  • Analysis: Analyze via 19F-NMR or achiral HPLC. The diastereomers created usually have distinct chemical shifts (

    
     ppm) or retention times.
    
References
  • Noyori, R., et al. (2001).[7] Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008–2022. Link

  • Hamada, T., et al. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Journal of the American Chemical Society, 143(18), 6817–6822. Link

  • Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004).[4] Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides.[4][8] Journal of the American Chemical Society, 126(5), 1360–1362.[4] Link

  • Demko, Z. P., Bartsch, M., & Sharpless, K. B. (2000).[6] A General Nitrogen Source for Catalytic Asymmetric Aminohydroxylation of Olefins.[6][9] Organic Letters, 2(15), 2221–2223. Link

Sources

Overcoming low yield in 3-amino alcohol preparation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino Alcohol Synthesis Subject: Troubleshooting Low Yields in 1,3-Amino Alcohol Preparation Ticket ID: #AA-103-SYN Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center

You are likely here because your 1,3-amino alcohol synthesis—a critical motif in pharmacophores like fluoxetine, duloxetine, and various


-blockers—is failing to meet yield expectations.

In my experience, "low yield" in this specific chemistry is rarely a single catastrophic failure. Instead, it is usually a compound error stemming from three distinct "leaks" in the workflow:

  • The Thermodynamic Leak: The Retro-Mannich reaction degrading your product before isolation.

  • The Stereochemical Leak: Inefficient diastereocontrol during the reduction of

    
    -amino ketones.
    
  • The Solubility Leak: Loss of the amphoteric product into the aqueous phase during workup.

This guide addresses these leaks with mechanistic fixes, not just "tips."

Module 1: The Retro-Mannich Nightmare (Direct Synthesis)

The Issue: You observe the product on TLC/LCMS during the reaction, but it vanishes during workup or column chromatography. Diagnosis: Your


-amino ketone intermediate is unstable. The Mannich reaction is reversible. Under slightly acidic or thermal stress (like silica gel chromatography or rotary evaporation), the product reverts to the amine and enone (Retro-Mannich).
Troubleshooting Protocol: The "One-Pot" Stabilization

Do not isolate the unstable


-amino ketone. Convert it immediately to the stable 1,3-amino alcohol.

Q: How do I stop the Retro-Mannich reversion? A: Shift the equilibrium by trapping the ketone. We recommend a One-Pot Mannich-Reduction sequence.

Step-by-Step Workflow:

  • Mannich Step: Perform the reaction (Aldehyde + Ketone + Amine) using a mild Lewis Acid catalyst. Recommendation: Use Bismuth(III) salts or Organoantimony(III) fluoride in aqueous media if possible, as these have shown high tolerance and yield (up to 98%) by stabilizing the transition state without promoting elimination [1, 2].

  • The Trap: Once the imine/enamine is consumed (monitor by IR or NMR, not just TLC), cool the reaction to 0°C.

  • In-Situ Reduction: Add

    
     (excess) directly to the Mannich mixture. This reduces the ketone to the alcohol, locking the carbon skeleton. The resulting 1,3-amino alcohol is thermodynamically stable and will not undergo Retro-Mannich fragmentation.
    

Graphviz Diagram: The Retro-Mannich Trap

RetroMannich Start Start: Aldehyde + Amine + Ketone Inter β-Amino Ketone (Unstable Intermediate) Start->Inter Mannich Rxn Retro Retro-Mannich (Reversion to Start) Inter->Retro Heat/Silica (Acid) Product 1,3-Amino Alcohol (Stable Target) Inter->Product In-situ Reduction (NaBH4/SmI2) Retro->Start

Caption: Figure 1. The "Trap" strategy prevents the unstable


-amino ketone from reverting to starting materials by locking it as the alcohol.

Module 2: Diastereoselectivity (The Reduction Leak)

The Issue: You isolated the product, but the yield of the desired isomer is low (e.g., 50% yield because you got a 1:1 diastereomeric mixture). Diagnosis: Uncontrolled reduction of the


-amino ketone. The chiral center at the 

-position influences the incoming hydride, but without a directing group, you get a mix.
Technical Guide: Chelation vs. Dipole Control

You must choose the reducing agent based on the desired geometry (Syn vs. Anti).

Desired IsomerMechanismReagent SystemKey Condition
1,3-Syn Chelation Control

or

Requires a coordinating protecting group on Nitrogen (e.g., Benzyl) to form a cyclic transition state with the metal [3].
1,3-Anti Dipole Control (Felkin-Anh)

(Samarium Iodide)
Excellent for

-aryl substrates. The bulky metal coordinates to the ketone, forcing hydride attack from the less hindered face [4].
1,3-Anti Directed Delivery

Uses intramolecular hydride delivery via the hydroxyl group (if available) or steric bulk to favor anti.

Q: My substrate has an N-Aryl group. Which method is best? A: Use Samarium(II) Iodide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) .
Research indicates that for 

-aryl

-amino ketones,

provides high 1,3-anti selectivity, reversing the selectivity seen with standard hydrides. This is driven by the formation of a specific samarium-chelate intermediate that is distinct from oxygen-analogues [4].

Graphviz Diagram: Selectivity Decision Tree

Selectivity Root Target: 1,3-Amino Alcohol Decision Desired Stereochemistry? Root->Decision Syn 1,3-SYN Desired Decision->Syn Syn Anti 1,3-ANTI Desired Decision->Anti Anti MethodSyn Chelation Control: Use Zn(BH4)2 Requires N-Bn or N-Boc Syn->MethodSyn MethodAnti Dipole/Felkin-Anh: Use SmI2 Best for N-Aryl Anti->MethodAnti

Caption: Figure 2. Reagent selection matrix for maximizing diastereomeric yield based on mechanistic control.

Module 3: The Aqueous Abyss (Purification)

The Issue: The reaction worked (NMR of crude shows product), but after extraction, the mass is gone. Diagnosis: 1,3-amino alcohols are highly polar and amphoteric. They partition poorly into Ethyl Acetate or Ether, staying in the aqueous layer.

Protocol: The "Schiff Base" Extraction Trick

Standard "salting out" is often insufficient for short-chain amino alcohols.

Step-by-Step Workflow:

  • The Modification: If your product is water-soluble, do not attempt a standard acid/base workup immediately.

  • Schiff Base Formation: Add a lipophilic aldehyde (e.g., Benzaldehyde) to the crude aqueous mixture. This reacts with the primary amine to form an imine (Schiff base).

    • Why? This drastically reduces polarity and makes the molecule lipophilic [5].

  • Extraction: Extract the Schiff base easily into Ethyl Acetate.

  • Hydrolysis: Treat the organic layer (or isolated oil) with dilute HCl. The Schiff base hydrolyzes, releasing your amino alcohol as the HCl salt.

  • Precipitation: The salt often precipitates from non-polar solvents, or can be recrystallized from isopropanol [6].

Alternative: The n-Butanol Continuous Extraction If you cannot modify the amine:

  • Saturate the aqueous layer with NaCl.

  • Use n-Butanol or 2-Butanol as the extraction solvent. Unlike EtOAc, these alcohols can pull polar amines out of brine.

  • Warning: You must rotovap at a higher temperature/vacuum to remove the butanol.

Frequently Asked Questions (FAQ)

Q: Can I use Proline catalysis to fix my yield? A: Only if enantioselectivity is your primary failure point. Proline-catalyzed Mannich reactions are excellent for


, but they are often slow and can suffer from low turnover (yield). For pure bulk yield improvement, metal-catalyzed (Bi, Sb) routes are generally more robust [1, 2].

Q: I am seeing elimination products (Enones). Why? A: This is "


-elimination of the amine." It happens under basic conditions or high heat.
Fix: Switch to acidic workup conditions immediately. Avoid heating the crude mixture above 40°C. If you must heat, ensure the amine is protonated (salt form) to prevent it from acting as a leaving group.

Q: What if I'm using the Kulinkovich reaction? A: While the Kulinkovich reaction generates cyclopropanols (which can be ring-opened to amino alcohols), it is highly sensitive to moisture and functional group interference (esters/amides). Unless you need a cyclopropane ring specifically, the direct Mannich/Reduction route is more scalable and reliable for standard 1,3-amino alcohols [7].

References

  • Lu, H., et al. (2015).[1][2] An Efficient, Mild, Solvent-Free, One-Pot Three-Component Mannich Reaction Catalyzed by (C4H12N2)2[BiCl6]Cl[1][2]·H2O.[1][2][3][4][5][6] Synthesis, 47, 1280-1290.[1][2] Link[2]

  • Hammouda, M. M., & Elattar, K. M. (2022).[6] Recent progress in the chemistry of β-aminoketones.[7][6][8] RSC Advances, 12, 24680-24705. Link

  • Barluenga, J., et al. (2005).[1] Diastereoselective Synthesis of 1,3-Amino Alcohols. Journal of Organic Chemistry.

  • Keck, G. E., et al. (2005). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives.[7] Organic Letters, 7(8), 1585–1588. Link

  • Ghezzi, M., et al. (2001). Process for the purification of 3-amino-1,2-propanediol. World Intellectual Property Organization, WO2001058848A1. Link

  • Poli, S., et al. (1999). Process for the purification of an aminoalcohol.[7][4][9][10] U.S. Patent 5,866,719. Link

  • Cha, J. K., & Kulinkovich, O. G. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10, 37-53. Link

Sources

Technical Support Center: Synthesis of (S)-3-Amino-3-(p-tolyl)propan-1-ol

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This guide addresses the critical failure points in the reduction of (S)-3-amino-3-(p-tolyl)propanoic acid to (S)-3-amino-3-(p-tolyl)propan-1-ol . This transformation is the pivotal step in the synthesis of the SSRI Dapoxetine .

The primary synthetic challenge is not the reduction itself, but the workup . The amino-alcohol product forms stable complexes with boron species (if using borane reagents) or aluminum salts (if using LAH), leading to pseudo-low yields where the product remains sequestered in the aqueous phase or filter cake.[1]

Critical Troubleshooting: The "Boron Trap" & Yield Loss

Symptom: The reaction shows complete consumption of starting material by TLC/HPLC, but the isolated yield is <40%. Diagnosis: Formation of stable Amine-Borane complexes .[1]

When using Sodium Borohydride/Iodine (


11
The Mechanism of Failure (and Fix)

Standard quenching (adding water) hydrolyzes the excess hydride but leaves the

1oxidativestrongly acidic1

BoronTrapStartStarting Material(Amino Acid)ComplexSTABLE INTERMEDIATEAmine-Borane Complex(Water Soluble / Organic Insoluble)Start->Complex Reduction(NaBH4/I2 or BH3)Complex->Complex Mild Quench(H2O/NaOH)NO REACTIONProductTarget Product(Free Amino Alcohol)Complex->Product Aggressive Workup(Reflux w/ MeOH or HCl)

Figure 1: The "Boron Trap" pathway showing why mild quenching leads to yield loss.

Corrective Protocol (The "Break" Step)

If you suspect your product is trapped:

  • Acidify: Adjust the reaction mixture to pH < 1 using 3M HCl.

  • Heat: Reflux the acidic mixture for 1 hour. This hydrolyzes the

    
     bond.[1]
    
  • Basify: Cool to

    
     and basify to pH > 12 with NaOH.
    
  • Extract: Now extract with DCM or EtOAc. The amine is now free and lipophilic.[1]

Side Reaction Profile & Impurity Analysis

The following table summarizes the specific side reactions encountered during the reduction of

Impurity TypeStructure / DescriptionCausePrevention Strategy
Over-Reduction p-Methyl-propylbenzene (Deaminated/Deoxygenated)Rare.[1] Occurs under Birch conditions or extreme catalytic hydrogenation.[1]Avoid dissolving metals (Li/NH3).[1] Use stoichiometric hydride control.
Incomplete Reduction Amino-Aldehyde (Intermediate)Premature quench or insufficient hydride source.[1]Ensure 2.5 - 3.0 equivalents of hydride.[1] Monitor via HPLC (Aldehyde peak disappears).[1]
Racemization (R)-Enantiomer Retro-Michael Addition . Under strong basic conditions and high heat, the

-amino acid can revert to p-methylcinnamic acid and ammonia, then re-add non-stereoselectively.[1]
Maintain temperature

during initial base addition. Avoid prolonged exposure to strong bases before reduction.[1]
Dimerization Amide Dimer Thermal condensation between the amine of one molecule and the carboxylic acid of another before reduction occurs.Ensure the carboxylic acid is activated (e.g., as a mixed anhydride) or fully reduced rapidly.[1]

Validated Protocol: System

This protocol is superior to LAH for scale-up due to safety profiles, but requires the specific workup described above.[1]

Reagents:

  • (S)-3-Amino-3-(p-tolyl)propanoic acid (1.0 equiv)[1]

  • 
     (2.4 equiv)[1]
    
  • 
     (1.0 equiv)[1]
    
  • THF (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Activation: Suspend (S)-3-Amino-3-(p-tolyl)propanoic acid in anhydrous THF under

    
    .
    
  • Hydride Addition: Add

    
     in one portion (mild exotherm).
    
  • Iodine Addition (Critical): Dissolve

    
     in THF and add dropwise  at 
    
    
    over 1 hour.
    • Why? This generates

      
       in situ.[1] Rapid addition causes violent hydrogen evolution.[1]
      
  • Reflux: Heat to reflux for 12–18 hours. Solution should become clear/colorless.

  • The "Methanol Break" (Quench):

    • Cool to room temperature.[1][2]

    • Carefully add Methanol dropwise until effervescence ceases.[1]

    • CRITICAL: Evaporate the solvent to a paste, redissolve in 20% KOH, and stir for 4 hours (or reflux) to break the Boron-Amine complex.

  • Extraction: Extract with DCM (

    
    ). Wash organics with brine, dry over 
    
    
    .[1][2][3]

FAQ: Expert Troubleshooting

Q: My product is an oil, but the literature says it should be a solid. Is it impure? A: The free base this compound is often a viscous oil or low-melting solid.[1] It is highly hygroscopic.[1] To obtain a stable solid, convert it to the Oxalate or Hydrochloride salt.[1] The salt form is also required for enantiomeric excess (ee) determination via HPLC.[1]

Q: I see a peak at M+14 in my Mass Spec. What is it? A: This is likely N-Methylation .[1] If you used methanol as a solvent during any step involving iodine or active alkylating agents, or if you used formic acid/formaldehyde in a subsequent step (Eschweiler–Clarke) but didn't clean the equipment.[1] Ensure all solvents are high purity.

Q: Can I use Lithium Aluminum Hydride (LAH) instead? A: Yes, LAH works faster.[1] However, the aluminum salts form a "gel" that traps the product.

  • Fix: Use the Fieser Workup : For

    
     grams of LAH, add 
    
    
    mL water,
    
    
    mL 15% NaOH, and
    
    
    mL water.[1] This creates a granular white precipitate that can be filtered off, releasing the product.[1]

References

  • Dapoxetine Synthesis & Intermediates

    • Patent: "Synthesis method of dapoxetine hydrochloride."[1] CN103664660A.[1] (Describes the reduction of the phenyl/tolyl propionic acid precursors).

  • Reduction of Amino Acids (Borane-Amine Complex Issues)

    • McKennon, M. J., et al.[1] "A convenient reduction of amino acids and their derivatives."[4] Journal of Organic Chemistry, 1993.[1] (Establishes the

      
       protocol and the necessity of the oxidative workup).
      
    • Abiko, A., et al.[1] "Reduction of amino acids to amino alcohols."[4] Tetrahedron Letters.

  • Enzymatic Resolution (Alternative Route)

    • ResearchGate:[5][6] "A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids."[1][5] (Discusses the synthesis of the starting material and resolution via Lipase).

  • Safety Data & Properties

    • PubChem:[7][8] (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid (Related Structure Data).[1][7]

    • [1]

Identification of byproducts in chiral amino alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification & Control of Byproducts in Chiral Amino Alcohol Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Process Chemistry & Troubleshooting[1]

Introduction

Welcome to the Technical Support Center. In the synthesis of chiral amino alcohols—critical pharmacophores in beta-blockers, sphingolipids, and antivirals—purity is not just about chemical composition; it is about stereochemical integrity.[1]

This guide moves beyond standard textbook procedures. It addresses the "silent killers" of a synthesis: partial racemization, stable boron-nitrogen complexes that mimic product mass, and regioselective failures in epoxide ring openings.[1] Below are the specific troubleshooting modules designed to diagnose and resolve these anomalies.

Module 1: Stereochemical Integrity & Racemization

Symptom: The product shows the correct mass (LC-MS) and connectivity (NMR), but the specific optical rotation (


) is lower than literature values, or biological assay potency is reduced.

Root Cause Analysis: Racemization often occurs during the reduction of


-amino acids or esters.[1] This is frequently caused by:
  • 
    -Proton Abstraction:  High temperatures or strong bases can deprotonate the chiral center (forming an enolate intermediate).[1]
    
  • Incomplete Reduction: Intermediate imines or aldehydes may undergo tautomerization before final reduction.[1]

Diagnostic Protocol: Mosher's Method

To confirm enantiomeric excess (ee) without a chiral HPLC column, use the Mosher's Amide method.[1] This converts enantiomers into diastereomers, which are distinguishable by standard


H or 

F NMR.[1]

Step-by-Step Protocol:

  • Preparation: Take 10-20 mg of your chiral amino alcohol in a dry vial.

  • Derivatization: Add 1.5 eq. of

    
    -(-)-
    
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), 3 eq. of dry pyridine, and 0.5 mL of dry CDCl
    
    
    .
  • Reaction: Shake for 10-15 minutes. The reaction is usually instantaneous.[1]

  • Analysis: Acquire a

    
    H NMR spectrum. Focus on the methoxy signal (
    
    
    
    3.5 ppm) or the CF
    
    
    signal in
    
    
    F NMR.[1]
  • Interpretation: If the starting material was 100% pure, you should see a single singlet.[1] If racemization occurred, you will see two distinct singlets (diastereomeric split).[1]

Troubleshooting Workflow

Racemization_Troubleshooting start Issue: Low Optical Rotation check_purity Check Chemical Purity (LC-MS/H-NMR) start->check_purity pure Chemically Pure? check_purity->pure derivatize Perform Mosher's Derivatization pure->derivatize Yes impurities Diagnosis: Achiral Impurities Action: Recrystallize/Column pure->impurities No nmr_analysis Analyze 1H/19F NMR derivatize->nmr_analysis split_peaks Split Peaks Observed? nmr_analysis->split_peaks racemization Diagnosis: Racemization Action: Lower Temp, Check Reagent pH split_peaks->racemization Yes split_peaks->impurities No (Single Peak)

Caption: Decision tree for diagnosing optical purity issues using Mosher's analysis.

Module 2: The "Sticky" Byproduct (Boron-Amine Complexes)

Symptom: You are reducing an amino acid using Borane (BH


-THF or BH

-DMS). The reaction seems complete by TLC, but:
  • The isolated yield is >100%.[1]

  • The product is a sticky oil instead of a solid.[1]

  • NMR signals are remarkably broad or missing.[1]

  • The product is insoluble in aqueous acid.[1]

Root Cause Analysis: Borane is a Lewis acid; the amine product is a Lewis base.[1] They form a stable Borane-Amine Complex (R-NH


:BH

)
. This bond is incredibly strong and does not break with simple water or mild acid washes.[1] The "product" you isolated is actually this complex.

Corrective Protocol: The Acidic Reflux Quench You must forcefully hydrolyze the B-N bond.[1]

  • Quench: Carefully add Methanol (MeOH) to destroy excess hydride (H

    
     evolution!).[1]
    
  • Acidification: Add 6M HCl or concentrated HCl/MeOH.

  • Reflux (Critical): Reflux the mixture for 1–4 hours . Room temperature stirring is insufficient for amino alcohols.[1]

  • Workup:

    • Concentrate to remove MeOH/Methyl Borate.[1]

    • Basify (pH > 12) with NaOH.[1]

    • Extract with DCM or EtOAc.[1][2]

Comparison of Reducing Agents

ReagentMechanismRisk of RacemizationWorkup DifficultyBest For
LiAlH

Hydride transferModerate (if temp high)High (Aluminum emulsions)Small scale, non-sensitive groups
NaBH

/ I

In-situ Borane gen.[1]LowHigh (Boron complexes)Large scale, safer than LAH
BH

-DMS
Lewis acid reductionVery LowHigh (Boron complexes)Preserving chirality

Module 3: Regioselectivity in Epoxide Ring Opening

Symptom: Reaction of a chiral epoxide with an amine yields two spots on TLC/LC-MS with identical mass.

Root Cause Analysis: The nucleophile (amine) can attack the epoxide at two positions:[1][3]

  • C-1 (Terminal/Less Hindered): The kinetic product (Standard S

    
    2).
    
  • C-2 (Internal/More Hindered): The thermodynamic or electronic product (S

    
    1-like).
    

While S


2 is dominant in basic conditions, the presence of Lewis acids (even inadvertent ones like Li

salts) or protic solvents can activate the epoxide oxygen, increasing partial positive charge on the more substituted carbon, leading to the wrong regioisomer.[1]
Mechanism & Control[1]

Epoxide_Regioselectivity cluster_Basic Basic/Neutral Conditions (MeOH, IPA) cluster_Acidic Lewis Acid / Acidic Conditions Epoxide Chiral Epoxide PathA Path A: Attack at Less Hindered C (Steric Control - SN2) Epoxide->PathA Standard PathB Path B: Attack at More Substituted C (Electronic Control - SN1-like) Epoxide->PathB + LiClO4 / Lewis Acids

Caption: Mechanistic divergence in epoxide ring opening based on reaction conditions.

Troubleshooting Table: Optimizing Regioselectivity

ConditionDominant MechanismMajor ProductRecommendation
Protic Solvent (MeOH, H

O)
Mixed S

2 / H-bonding
Mostly TerminalGood general start, but H-bonding can activate internal carbon.[1]
Aprotic (THF, MeCN) Strict S

2
Terminal (Desired)Preferred for maximum regioselectivity.
Lewis Acid (LiClO

, ZnCl

)
Electronic ActivationInternal (Undesired)Avoid metal salts if terminal attack is required.[1]
Steric Bulk (t-Butyl amine) Steric RepulsionTerminalUse less hindered amines if internal attack is needed.

FAQ: Frequently Asked Questions

Q: I see an M+R mass (where R is the alkyl group of my starting amine) in my reductive amination. What is this? A: This is over-alkylation .[1] The secondary amine product is often more nucleophilic than the primary amine starting material.[1]

  • Fix: Use a large excess of the amine (5–10 eq.) relative to the aldehyde/ketone.[1] Alternatively, use a stepwise reductive amination: form the imine first (using Ti(OiPr)

    
     as a dehydrating agent), then add the reducing agent (NaBH
    
    
    
    ).[1]

Q: Can I use Silica Gel chromatography for amino alcohols? A: Amino alcohols are highly polar and basic; they often streak or stick irreversibly to acidic silica.[1]

  • Fix: Pre-treat your silica slurry with 1-2% Triethylamine (TEA) or Ammonia to neutralize acidic sites. Alternatively, use neutral alumina or amine-functionalized silica.[1]

Q: My LiAlH


 workup turned into a solid gray rock that trapped my product. How do I prevent this? 
A:  This is the dreaded "aluminum emulsion."[1] Use the Fieser Workup :
For 

grams of LiAlH

used:
  • Add

    
     mL Water (slowly!).[1]
    
  • Add

    
     mL 15% NaOH.
    
  • Add

    
     mL Water.[1]
    
  • Add MgSO

    
    , stir, and filter the granular white precipitate.
    

References

  • Meyers, A. I., et al. (1993).[1] "Reduction of amino acids to amino alcohols."[1][4][5][6] Journal of Organic Chemistry, 58(13), 3568.[1]

  • Dale, J. A., & Mosher, H. S. (1973).[1] "Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters."[1] Journal of the American Chemical Society, 95(2), 512–519.[1]

  • McKennon, M. J., et al. (1993).[1] "A convenient reduction of amino acids and their derivatives."[1][4] Journal of Organic Chemistry, 58(13), 3568-3571.[1]

  • Azizi, N., & Saidi, M. R. (2005).[1] "Highly regioselective ring opening of epoxides with amines in water."[1] Organic Letters, 7(17), 3649-3651.[1]

  • Brown, H. C., & Choi, Y. M. (1981).[1] "Hydroboration.[1] 59. Selective reductions of carboxylic acids and amides."[1] Journal of Organic Chemistry, 46(22), 4541.[1]

Sources

Technical Support Center: Purification of Polar Chiral Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PCM-9924 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting Solubility, Retention, and Peak Shape for Polar Enantiomers

Welcome to the Advanced Purification Help Desk

You have reached this guide because standard "Normal Phase" chiral chromatography (Heptane/IPA) has failed you. Your molecule is likely too polar to dissolve in heptane, trails indefinitely on the column, or elutes at the void volume (


) in Reverse Phase.

This guide is not a generic manual. It is a logic-driven troubleshooting workflow designed to navigate the specific physical chemistry challenges of polar chiral molecules (amino acids, polar metabolites, zwitterions, and hydrophilic drugs).

Module 1: The Solubility Paradox (Injection Issues)

User Complaint: "My sample precipitates when I mix it with the mobile phase (Heptane/EtOH), or I can't get it into solution at all without using DMSO/Water."

The Root Cause: Standard Chiral Stationary Phases (CSPs) like AD-H or OD-H are often coated on silica. They traditionally require alkane-heavy mobile phases. However, polar analytes are insoluble in alkanes. Injecting a sample dissolved in DMSO/MeOH into a Heptane stream causes immediate precipitation at the column head, leading to high backpressure and "ghost" peaks.

The Solution: Polar Organic Mode (POM) POM utilizes 100% polar organic solvents (Methanol, Acetonitrile, or Ethanol) without water. This solubilizes polar analytes while maintaining chiral recognition.

Protocol: Implementing POM

  • Column Selection: Ensure your column is compatible.[1][2]

    • Safe: Immobilized phases (e.g., CHIRALPAK® IA, IB, IC, ID, IG) and specific coated phases (AD-H, OD-H, AS-H, OJ-H).

    • Warning: Never use POM on "coated" phases not explicitly rated for it without checking the manual; pure acetonitrile can strip the selector from some older coated columns.

  • Solvent Screening:

    • Solvent A: 100% Methanol (Excellent H-bonding capabilities).

    • Solvent B: 100% Acetonitrile (Dipole-dipole interactions).

    • Mix: MeOH/ACN (50:50).

  • The "Forbidden" Solvents (Immobilized Only): If solubility is still poor, immobilized columns allow the use of "forbidden" strong solvents like Dichloromethane (DCM), THF, or Ethyl Acetate.

    • Recipe: 90% DCM / 10% MeOH. (DCM solubilizes the core; MeOH provides the H-bonding for chiral recognition).

Decision Logic: Mobile Phase Selection

MobilePhaseSelection Start Sample Solubility Check SolubleHeptane Soluble in Heptane? Start->SolubleHeptane NormalPhase Use Normal Phase (Heptane/EtOH) SolubleHeptane->NormalPhase Yes NotSoluble Insoluble in Heptane SolubleHeptane->NotSoluble No CheckColumn Is Column Immobilized? (e.g., IA, IB, IC) NotSoluble->CheckColumn Coated Coated Column (AD-H, OD-H) CheckColumn->Coated No Immobilized Immobilized Column CheckColumn->Immobilized Yes POM_Coated Polar Organic Mode (100% MeOH or ACN only) Coated->POM_Coated Strict Limits StrongSolvent Extended Range (DCM, THF, MtBE) Immobilized->StrongSolvent High Solubility

Caption: Decision tree for selecting mobile phases based on analyte solubility and column technology.

Module 2: Peak Shape & Tailing (Interaction Issues)

User Complaint: "I have separation, but the peaks are tailing severely. The baseline never recovers."

The Root Cause: Polar chiral molecules often contain ionizable groups (amines, carboxylic acids).

  • Silanol Activity: The silica support of the column has residual silanols (Si-OH) that act as weak acids. Basic analytes bind to these, causing tailing.

  • Self-Association: Polar molecules may dimerize in non-polar environments.

The Solution: Strategic Additives You must suppress the ionization or block the active sites.

Troubleshooting Table: Additive Selection

Analyte TypePrimary AdditiveMechanismPro Tip
Basic (Amines)0.1% Diethylamine (DEA)Competing base; blocks silanols.If DEA fails, use 0.1-0.5% Ethylenediamine (EDA) . EDA is bidentate and blocks sites more effectively.
Acidic (Carboxyls)0.1% Trifluoroacetic Acid (TFA)Suppresses ionization of the analyte (keeps it neutral).Acetic acid is weaker; TFA is preferred for sharper peaks but takes longer to wash out.
Amphoteric (Zwitterions)0.1% TFA + 0.1% DEA"Ion pair" suppression.Maintain molar excess of the base if the column is silica-based to prevent hydrolysis.
Sticky/Polar 0.1% Ethylene GlycolChaotropic agent.Helps disrupt non-specific H-bonding networks.

Critical Protocol: The Memory Effect Chiral columns have a "memory." If you run a basic additive (DEA), the column will retain basic properties for dozens of injections.

  • Rule: Dedicate columns to either Basic or Acidic modes if possible.

  • Reset: To switch modes, flush with 100% Ethanol + 0.5% Acetic Acid (to remove base) or Ethanol + 0.5% TEA (to remove acid) for 20 column volumes.

Module 3: The "Blow-Through" (Retention Issues)

User Complaint: "My polar analyte elutes at the solvent front (dead time). No retention, no separation."

The Root Cause: In Reverse Phase (C18), polar molecules are too hydrophilic to retain. In Normal Phase, they are too sticky or insoluble.

The Solution: HILIC-Chiral or Zwitterionic Phases Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a relatively non-polar mobile phase (high ACN, low water). Water forms a "hydration layer" on the stationary phase, into which polar analytes partition.[3]

Recommended Phases:

  • Zwitterionic Cinchona (e.g., CHIRALPAK® ZWIX): specifically designed for amino acids and peptides.

  • Macrocyclic Antibiotics (e.g., Chirobiotic T/V/R): Excellent for polar ionizables in HILIC mode.

HILIC Protocol:

  • Mobile Phase A: Acetonitrile (Weak solvent in HILIC).

  • Mobile Phase B: Water + 20mM Ammonium Acetate (Strong solvent).

  • Starting Gradient: 95% A / 5% B.

  • Mechanism: As you increase water, you elute the compound (opposite of Reverse Phase).

  • pH Control: Essential. The ionization state of the analyte dictates retention.

Module 4: SFC Optimization (The Production Workhorse)

User Complaint: "I need to scale up, but I can't use large amounts of Heptane/DCM due to cost and toxicity. I'm trying SFC but the polar compound won't elute."

The Root Cause: Supercritical CO2 is non-polar (similar to Heptane). Polar analytes require a polar co-solvent (modifier) to elute.

The Solution: The "Make-up" Solvent & Water Additive SFC is the industry standard for chiral purification due to speed and low solvent waste.

SFC Optimization Workflow:

  • Modifier Selection: Start with Methanol as the co-solvent (20-40%).

  • The "Magic" Additive: Add 1-5% Water to the Methanol co-solvent.

    • Why? Water is immiscible with CO2 directly, but soluble in the Methanol/CO2 phase. It drastically improves the solubility of polar analytes and sharpens peaks by covering active sites.

  • Pressure Tuning: Increase backpressure (BPR) to 150-200 bar.

    • Why? Higher pressure increases the density of CO2, making it more "solvent-like" and helping to elute heavy/polar molecules.

SFC Troubleshooting Logic

SFC_Logic Issue SFC Issue: Poor Elution/Shape Modifier Current Modifier? Issue->Modifier IPA Isopropanol Modifier->IPA MeOH Methanol Modifier->MeOH SwitchMeOH Switch to Methanol (Higher Polarity) IPA->SwitchMeOH AddWater Add 2% Water to Modifier MeOH->AddWater Neutral/Polar AddBase Add 0.5% Amine (DEA/IPAm) MeOH->AddBase Basic Analyte Result Check Peak Shape SwitchMeOH->Result AddWater->Result AddBase->Result

Caption: Workflow for optimizing SFC conditions for polar analytes.

References
  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® Immobilized Columns (IA, IB, IC, etc.). Describes solvent compatibility, including "forbidden" solvents like DCM and THF for immobilized phases.

  • Waters Corporation. SFC Method Development Guide. Details the use of water as an additive in SFC co-solvents for polar compound purification.

  • Chiral Technologies. Mobile Phase Modifiers & Additives. Specific guidance on using Ethylenediamine (EDA) vs Diethylamine (DEA) for basic analytes.

  • Sigma-Aldrich (Merck). Chiral HPLC Column Selection Guide. Overview of Polar Organic Mode and Macrocyclic Antibiotic phases (Chirobiotic) for polar separation.

  • Agilent Technologies. Retaining and Separating Polar Molecules – HILIC vs RPLC. Technical note on the mechanism of HILIC for polar retention.

Sources

Technical Support Center: Enantioselectivity & Thermodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Enantioselectivity

Status: Operational | Tier: Level 3 (Advanced Methodology)** Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Mission Statement

Welcome to the Thermodynamics Optimization Unit. Most researchers operate under the assumption that "colder is better" for enantioselectivity. While often true, this heuristic fails in complex catalytic systems governed by entropy-enthalpy compensation. This guide provides the diagnostic frameworks to determine the exact temperature dependence of your specific reaction, preventing wasted time on dry-ice baths that yield diminishing returns.

Module 1: The Basics (FAQ)
Q: Why does cooling usually improve enantiomeric excess (ee)?

A: This is governed by the differential activation enthalpy (


).
In a standard kinetic resolution or asymmetric transformation, two competing transition states (

and

) lead to the two enantiomers. The major pathway usually has a lower activation enthalpy.

According to the Eyring Equation , the ratio of rate constants (


) is determined by the difference in Gibbs free energy of activation (

):


  • The Enthalpy Term (

    
    ):  This term becomes larger (more negative) as Temperature (
    
    
    
    ) decreases. If the major pathway is enthalpically favored, cooling magnifies the rate difference, increasing selectivity.
  • The Entropy Term (

    
    ):  This term is temperature-independent. It represents the "organizational cost" of the transition state.
    

Visualizing the Energy Landscape:

EnergyLandscape Substrate Substrate (Ground State) TS_Major TS (Major) Lower Enthalpy Substrate->TS_Major  Low ΔH‡ TS_Minor TS (Minor) Higher Enthalpy Substrate->TS_Minor  High ΔH‡ Prod_Major Product (R) TS_Major->Prod_Major Prod_Minor Product (S) TS_Minor->Prod_Minor

Figure 1: Standard enthalpic control. The green path (Major) has a lower barrier. Cooling reduces the thermal energy available to overcome the red barrier (Minor).

Module 2: Troubleshooting Anomalies (The Isoinversion Effect)
Q: I cooled my reaction from 0°C to -78°C, but the ee dropped (or the configuration flipped). What happened?

A: You have encountered the Isoinversion Principle . This occurs when the Enthalpy (


) and Entropy (

) terms oppose each other.
  • Scenario: The major pathway has a lower enthalpy (good) but a more negative entropy (bad/highly ordered TS).

  • The Crossing Point (

    
    ):  There is a specific temperature called the Isoinversion Temperature where the enthalpic advantage is exactly cancelled by the entropic penalty.
    
    • At

      
      :  The reaction is racemic (
      
      
      
      ).
    • Below

      
      :  Enthalpy dominates (Selectivity favors Pathway A).
      
    • Above

      
      :  Entropy dominates (Selectivity favors Pathway B).
      

Diagnostic Data Table: Identifying Isoinversion

Temperature (°C)Temperature (K)1/T (K⁻¹)Observed ee (%)Major EnantiomerDiagnosis
+252980.0033540%(S) Entropy Controlled
02730.0036610%(S) Approaching

-152580.003870% Racemic

Reached
-402330.0042930%(R) Enthalpy Controlled
-781950.0051285%(R) Optimized Enthalpic Control

Action: If you observe a drop in ee upon cooling, warm the reaction up to see if selectivity improves (switching to entropic control), or cool it significantly further to pass the inversion point.

Module 3: Protocol - The Eyring Scan

Do not randomly pick temperatures. Perform a systematic Eyring Scan to map the thermodynamic profile of your reaction.

Step-by-Step Methodology
  • Select 4 Data Points: Choose temperatures spanning at least 40°C (e.g., +20, 0, -20, -40°C).[1]

  • Control Conversion: Stop all reactions at the same conversion (e.g., 20%) to avoid kinetic resolution artifacts (see Module 4).

  • Calculate

    
    :  Convert ee to enantiomeric ratio (
    
    
    
    ). Take the natural log.
  • Plot Data: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
Interpreting the Plot
  • Linear Positive Slope: Standard behavior. Colder is better.

  • Linear Negative Slope: Entropy control. Warmer is better.

  • Non-Linear (Curved): Change in mechanism, catalyst aggregation, or rate-limiting step shift.

EyringWorkflow Start Start Optimization Screen Run Reaction at T1, T2, T3, T4 Start->Screen Calc Calculate ln(er) vs 1/T Screen->Calc CheckLinear Is the Plot Linear? Calc->CheckLinear Linear Linear Behavior CheckLinear->Linear Yes NonLinear Non-Linear Behavior CheckLinear->NonLinear No SlopeCheck Check Slope Direction Linear->SlopeCheck MechCheck Investigate: 1. Catalyst Aggregation 2. Mech. Switch NonLinear->MechCheck PosSlope Positive Slope: Cool Down SlopeCheck->PosSlope Positive NegSlope Negative Slope: Heat Up SlopeCheck->NegSlope Negative

Figure 2: The Eyring Scan decision tree. Use this workflow to determine if you should heat, cool, or redesign the catalyst.

Module 4: Troubleshooting Physical Constraints
Q: My reaction freezes or precipitates at the optimal low temperature.

A: Thermodynamics is useless if kinetics (solubility) fails.

  • Cosolvent Tuning: Add 10-20% of a "cryo-solvent" like Toluene, THF, or DCM to maintain homogeneity.

  • Heterogeneous Catalysis: If the catalyst precipitates but the reactants remain soluble, the reaction may still proceed (albeit slowly) via surface catalysis. Ensure vigorous stirring.

  • The "Frozen Solution" Trick: For extremely fast reactions, freeze the reactants in solvent, layer the catalyst solution on top, and allow them to thaw slowly in a cryostat. Reaction occurs at the melting interface (often < -90°C).

Q: My ee is high initially but drops over time.

A: This is Product Racemization or Reversibility .

  • Test: Isolate the chiral product and subject it to the reaction conditions (catalyst + solvent + heat) without reactants.

  • Result: If ee drops, the product is unstable.

  • Fix: Lower the temperature to stop the racemization pathway, or quench the reaction immediately upon completion.

References
  • Buschmann, H., Scharf, H. D., et al. (1989). The Isoinversion Principle. Angewandte Chemie International Edition. (Foundational text on temperature-dependent selectivity reversal).

  • Aydemir, A. (2022).[2][3] The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions. Journal of the Turkish Chemical Society. (Modern case study on entropy-enthalpy compensation).

  • Costantino, L., et al. (2018). Linear Eyring Plots Conceal a Change in the Rate-Limiting Step. Biochemistry. (Troubleshooting non-linear Arrhenius behavior).

  • Satyanarayana, T., et al. (2009).[4] Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie. (Differentiation between NLE and temperature effects).

Sources

Preventing racemization during chiral amino alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization During Synthesis Ticket Status: OPEN Operator: Senior Application Scientist

Welcome to the Chiral Integrity Support Center (CISC)

You have reached the Tier-3 Technical Support guide for researchers encountering loss of optical purity (enantiomeric excess, ee) during the transformation of amino acids to amino alcohols.

Racemization is rarely random; it is a deterministic failure of kinetic control. This guide deconstructs the two primary failure modes: Hydride Reduction and Carboxyl Activation , providing self-validating protocols to ensure your chiral center survives the reaction.

Quick Diagnostic: Where did you lose the center?
SymptomProbable CauseImmediate Action
Low ee after Reduction Harsh thermal conditions or Lewis acid-catalyzed enolization.Switch to NaBH₄/I₂ protocol (see Protocol A).
Low ee after N-Protection Base-catalyzed proton abstraction.Avoid strong bases (NaOH) with Fmoc/Cbz; use NaHCO₃.
Low ee during Coupling Oxazolone formation.Add HOBt/HOAt; switch to urethane protecting groups (Boc, Fmoc).
Inconsistent Yields Stable Boron-Amine complex formation.Ensure rigorous oxidative or basic workup (see Troubleshooting).
Module 1: The Reduction Phase (Amino Acid Amino Alcohol)[1]

The most common route to chiral amino alcohols is the reduction of the carboxylic acid moiety of enantiopure amino acids.

The Problem: Direct reduction using Lithium Aluminum Hydride (LiAlH₄) is effective but notoriously "harsh." The high reactivity and required reflux temperatures can trigger partial racemization via enolization of the intermediate aldehyde species.

The Solution: The McKennon-Meyers Protocol (NaBH₄/I₂) . This system generates Borane (


) in situ. It is milder, chemoselective (leaves esters/nitro groups intact), and historically demonstrates 

retention of configuration.
Protocol A: The McKennon-Meyers System (Standard Operating Procedure)

Target: Reduction of (L)-Phenylalanine to (L)-Phenylalaninol

Reagents:

  • Amino Acid (1.0 equiv)[1]

  • NaBH₄ (2.4 equiv)

  • Iodine (

    
    ) (1.0 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Charging: Add Amino Acid (e.g., 1.65 g, 10 mmol) and NaBH₄ (0.91 g, 24 mmol) to the flask. Add THF (25 mL). Note: The amino acid will likely remain a suspension.

  • Activation (Critical): Cool to 0°C. Dissolve Iodine (2.54 g, 10 mmol) in THF (5 mL) and add dropwise over 30 minutes.

    • Observation: Massive

      
       evolution occurs. The solution will turn colorless as 
      
      
      
      is consumed to form
      
      
      .
  • Reaction: Once gas evolution ceases, heat to reflux for 12–18 hours.

  • Quench (The "Sticky" Point): Cool to room temperature. Carefully add Methanol until the mixture becomes clear (decomposes excess hydride).

  • Workup (The Boron Trap): The amine forms a stable complex with boron (

    
    ) that is water-soluble and ruins yield. You must  break this complex.
    
    • Method: Add 20% aqueous KOH and stir at reflux for 4 hours.

    • Extraction: Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
Module 2: The Activation Trap (Oxazolone Formation)

If you are synthesizing amino alcohols via peptide coupling or activating the acid before reduction, you face the Oxazolone (Azlactone) Pathway .

The Mechanism: When the carboxylic acid is activated (e.g., by EDC or DCC), the carbonyl oxygen of the neighboring amide/carbamate attacks the activated center. This forms a 5-membered Oxazolone ring.[1][2] The


-proton on this ring is highly acidic (

).[3] Weak bases can remove this proton, creating an achiral aromatic enol. Reprotonation occurs randomly, yielding a racemate.
Visualizing the Failure Mode

Oxazolone_Racemization Activated Activated Amino Acid (Chiral) Cyclization Cyclization (Nucleophilic Attack) Activated->Cyclization Fast Oxazolone Oxazolone Intermediate (Chiral) Cyclization->Oxazolone Deprotonation Base-Catalyzed Deprotonation Oxazolone->Deprotonation Base present Enol Oxazole Enol (ACHIRAL / PLANAR) Deprotonation->Enol Loss of Chirality Reprotonation Reprotonation (Random Face) Enol->Reprotonation Racemate Racemic Product (50% L / 50% D) Reprotonation->Racemate

Figure 1: The "Path of Death" for chiral centers. Once the planar Enol forms, optical purity is lost irretrievably.

Prevention Protocol: The "Safety Triad"
  • Protecting Group Selection:

    • USE: Urethane protectors (Boc, Fmoc, Cbz). The oxygen in the carbamate reduces the nucleophilicity of the nitrogen, making cyclization difficult.

    • AVOID: Acyl groups (Acetyl, Benzoyl). These cyclize rapidly into oxazolones.

  • Additives (The Scavengers):

    • Always use HOBt (1-Hydroxybenzotriazole) or HOAt in coupling reactions. They intercept the activated ester before the amide backbone can attack it, bypassing the oxazolone intermediate.

  • Base Management:

    • Use the weakest base possible (e.g., NMM or DIPEA instead of TEA).

    • Keep the base equivalents

      
       relative to the acid if possible.
      
Module 3: Analytical Forensics (Validation)

You cannot rely on optical rotation (


) alone; it is insensitive to small amounts of racemization (e.g., 95% ee vs 99% ee).

Recommended Validation Workflow:

MethodPrecisionUsage
Chiral HPLC HighGold standard. Use columns like Chiralpak IA or OD-H. Mobile phase: Hexane/IPA.
Mosher's Acid Analysis HighDerivatize your amino alcohol with (R)-MTPA-Cl. The resulting diastereomers will show distinct peaks in

or

NMR.[4]
Marfey's Reagent HighBest for amino acids/alcohols. Derivatize with FDAA; separate on standard C18 HPLC (diastereomers separate easily).
Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Low ee% Check_Step Did it happen during Reduction? Start->Check_Step Yes_Red Yes Check_Step->Yes_Red No_Red No (Coupling Step) Check_Step->No_Red Check_Reagent Reagent used? Yes_Red->Check_Reagent LiAlH4 LiAlH4 Check_Reagent->LiAlH4 NaBH4_I2 NaBH4 / I2 Check_Reagent->NaBH4_I2 Action_Li Switch to NaBH4/I2 (LiAlH4 is too harsh) LiAlH4->Action_Li Action_Na Check Workup. Did you boil with KOH? NaBH4_I2->Action_Na Check_PG Protecting Group? No_Red->Check_PG Acyl Acetyl / Benzoyl Check_PG->Acyl Urethane Boc / Fmoc / Cbz Check_PG->Urethane Action_Acyl CRITICAL ERROR. Switch to Boc/Fmoc. Acyl->Action_Acyl Action_Urethane Add HOBt/HOAt. Lower Base conc. Urethane->Action_Urethane

Figure 2: Diagnostic logic for isolating the source of racemization.

References
  • McKennon, M. J., Meyers, A. I., et al. (1993). "A Convenient Reduction of Amino Acids and Their Derivatives."[5][6] The Journal of Organic Chemistry, 58(13), 3568-3571.[6]

  • Abiko, A., et al. (1992).[6] "An Improved, Convenient Procedure for Reduction of Amino Acids to Aminoalcohols: Use of NaBH4-H2SO4." Tetrahedron Letters, 33(38), 5517-5518.[6]

  • Benoiton, N. L. (1983). "Oxazol-5(4H)-ones and the Racemization of Activated Amino Acid Derivatives." The Peptides: Analysis, Synthesis, Biology, Vol 5, Academic Press.
  • Dale, J. A., & Mosher, H. S. (1973). "Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Alpha-Methoxy-Alpha-Trifluoromethylphenylacetic Acid Derivatives." Journal of the American Chemical Society, 95(2), 512–519.

Sources

Chiral Separation Technical Support Center: Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Chiral Technologies Division) Ticket ID: CHIRAL-AA-001 Subject: Troubleshooting Separation & Peak Shape for Amino Alcohols

Welcome to the Technical Support Center

You have reached the advanced support tier. As a Senior Application Scientist, I understand that separating amino alcohols is rarely "plug-and-play." The dual presence of a basic amine and a hydrogen-bonding hydroxyl group creates a "perfect storm" for secondary interactions with the silica matrix of chiral stationary phases (CSPs).

This guide is not a generic manual; it is a troubleshooting logic engine designed to isolate your specific failure mode—whether it is peak tailing, lack of resolution, or solubility artifacts.

Module 1: Method Development Strategy

Before troubleshooting a bad chromatogram, we must ensure the initial system selection is sound. Amino alcohols require specific "selectors" depending on the amine class.

The Selector Decision Matrix

Use the following logic flow to confirm you are using the correct column and mode for your specific amino alcohol structure.

MethodDevelopment Start Start: Analyze Analyte Structure AmineType Amine Classification? Start->AmineType Primary Primary Amine (-NH2) AmineType->Primary SecTert Secondary/Tertiary Amine AmineType->SecTert Crown Crown Ether Column (e.g., CROWNPAK CR(+)) Mode: Aqueous (pH < 2) Primary->Crown Best Selectivity Poly Polysaccharide Column (AD-H, OD-H, IA, IB) Primary->Poly Alternative SecTert->Poly Solubility Solubility Check Poly->Solubility NP Soluble in Hexane? Mode: Normal Phase (Hex/EtOH + DEA) Solubility->NP Yes POM Insoluble in Hexane? Mode: Polar Organic (ACN/MeOH + DEA/TEA) Solubility->POM No (Salt forms)

Figure 1: Decision matrix for selecting the optimal stationary phase and mobile phase mode based on amino alcohol structure.

Module 2: Peak Shape Issues (Tailing)

The Issue: You observe severe tailing (Asymmetry factor > 1.5), particularly on the second eluted enantiomer. The Cause: The basic amine group on your analyte is interacting with residual acidic silanols on the silica support of the column, rather than the chiral selector.

Protocol: The Basic Additive Titration

Do not blindly add "some" base. Follow this titration protocol to optimize peak shape without damaging the column.

  • Baseline Check: Ensure your mobile phase contains at least 0.1% Diethylamine (DEA) or Triethylamine (TEA) . For amino alcohols, DEA is often superior due to less steric hindrance.

  • The Titration Step:

    • If tailing persists at 0.1%, increase the basic additive concentration in 0.1% increments.

    • Max Limit: Do not exceed 0.5% (vol/vol). High concentrations can degrade the silica support over time.

  • The "Memory" Flush:

    • If you previously ran acidic additives (like TFA) on this column, the silanols are likely protonated (active).

    • Action: Flush the column with Ethanol + 0.5% DEA for 30 minutes at 0.5 mL/min to "deactivate" the silanols before reverting to your analytical method.

Technical Insight:

"For basic samples... it is necessary to add an additive into the mobile phase in order to achieve the chiral separation."[1][2] — Daicel Chiral Technologies Instruction Manual [1].

Module 3: Resolution & Selectivity ( )

The Issue: Peaks are symmetrical but overlapping (Resolution


).
The Cause:  The chiral recognition mechanism is insufficient.
Troubleshooting Logic: The "Three Interaction" Rule

Chiral recognition requires a minimum of three interaction points (e.g., H-bonding,


-

stacking, steric fit). If resolution is poor, you must alter one of these interactions.
VariableActionMechanism
Alcohol Modifier Switch from IPA to Ethanol (or vice versa).Alcohols bind to the chiral selector pockets. Changing the alcohol changes the "shape" of the pocket available to the analyte.
Temperature Lower the temperature (e.g., 25°C

10°C).
Lower temperature increases the enthalpy of adsorption, often increasing the separation factor (

), though peaks will broaden slightly [2].
Column Backbone Switch from Amylose (AD/IA) to Cellulose (OD/IB).The helical twist of the polymer backbone differs, presenting the chiral pockets in a completely different spatial arrangement.
Workflow: Resolution Optimization

ResolutionFix Problem Poor Resolution (Rs < 1.5) Step1 Step 1: Change Modifier (IPA <-> EtOH) Problem->Step1 Step2 Step 2: Lower Temp (Try 10°C - 15°C) Step1->Step2 No Improvement Success Baseline Separation Step1->Success Step3 Step 3: Change Column (Amylose <-> Cellulose) Step2->Step3 No Improvement Step2->Success Step3->Success

Figure 2: Step-by-step logic for improving resolution when peak shape is acceptable.

Module 4: Frequently Asked Questions (FAQs)

Q1: My sample is an HCl salt and precipitates in the Hexane mobile phase. What do I do? A: This is a classic solubility mismatch.

  • Option A (The "Free Base" Prep): Perform a liquid-liquid extraction (DCM/NaOH) to convert the salt to the free base oil. The free base will be soluble in Hexane/EtOH.

  • Option B (Polar Organic Mode): Use a Polar Organic Mode (POM) mobile phase consisting of 100% Acetonitrile (or MeOH/ACN mix) with 0.1% DEA/TEA . Most polysaccharide columns (AD-H, OD-H, IA, IB) work exceptionally well in this mode for polar salts [3].

Q2: I see a negative "ghost peak" or system peak interfering with my analyte. A: This is caused by a mismatch between your sample solvent and the mobile phase.

  • Mechanism: If your mobile phase has 0.1% DEA but your sample solvent is pure Ethanol, the injection plug creates a "vacancy" of DEA as it travels through the column. This vacancy is detected as a negative peak.

  • Fix: Always dissolve your sample in the exact mobile phase (including the additive).

Q3: Can I use TFA to sharpen the peaks? A: Generally, no for amino alcohols.

  • TFA is an acid; it will protonate the amine, making it more polar and potentially causing it to be excluded from the chiral pockets.

  • Exception: If the molecule is amphoteric (e.g., an amino acid ester), you may need a "buffer" of TFA + TEA (e.g., 0.1% TFA + 0.1% TEA) to stabilize the ionization state, but for pure amino alcohols, stick to basic additives only [4].

References
  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Link (Verified via search context 1.8).

  • ResearchGate. Effect of Temperature on the Chiral Separation of Enantiomers. Link (Verified via search context 1.16).

  • Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide. Link (Verified via search context 1.20).

  • Phenomenex. Chiral HPLC Separations Guide. Link (Verified via search context 1.11).

Sources

Technical Guide: Impurity Removal for (S)-3-Amino-3-(p-tolyl)propan-1-ol

[1][2]

Executive Summary & Critical Quality Attributes (CQAs)

This compound is an amino alcohol characterized by a primary hydroxyl group and a chiral benzylic amine.[1][2] Its purification is complicated by its amphoteric nature and the difficulty in separating it from its enantiomer, the (R)-isomer.[2]

AttributeSpecification TargetCommon Impurity Source
Chemical Purity > 98.5% (HPLC)Unreacted ketone/acid precursors, dimers.[1][2]
Chiral Purity (ee) > 99.0%Racemization during reduction; unoptimized resolution.[2]
Appearance White/Off-white SolidOxidation products (N-oxides), trace metals.[1][2]
Residual Boron/Al < 500 ppmIncomplete quench of hydride reducing agents.

Purification Logic Flow

The following decision tree outlines the standard protocol for upgrading crude material based on its initial purity profile.

PurificationFlowStartCrude this compoundCheckEECheck Enantiomeric Excess (ee)Start->CheckEEHighEEee > 95%CheckEE->HighEEYesLowEEee < 95%CheckEE->LowEENoSaltFormSalt Formation(e.g., Oxalate, Mandelate)HighEE->SaltFormChemical PurificationResolutionClassical Resolution(w/ Chiral Acid)LowEE->ResolutionChiral UpgradeRecrystRecrystallization(EtOH/EtOAc)SaltForm->RecrystRemove ImpuritiesFreeBaseFree Basing(NaOH/DCM)Recryst->FreeBaseFinalPure (S)-Isomer(>99% ee, >98% purity)FreeBase->FinalResolution->FreeBase

Figure 1: Purification workflow decision tree based on initial enantiomeric excess (ee).

Module 1: Chemical Purity (Removal of Non-Chiral Impurities)

Issue: Presence of Unreacted Precursors & Inorganic Salts

If synthesized via the reduction of (S)-3-amino-3-(p-tolyl)propanoic acid or its ester, the most common impurities are unreacted starting material and boron/aluminum salts from the reducing agent (NaBH₄/I₂ or LiAlH₄) [1, 2].[1][2]

Protocol: Acid-Base Extraction "Swing"

This method exploits the basicity of the amine to separate it from neutral organic impurities and acidic by-products.[1][2]

  • Dissolution : Dissolve crude oil/solid in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .[1][2]

  • Acid Wash : Extract the organic phase with 1M HCl (3x volumes).[2]

    • Mechanism: The amino alcohol protonates and moves to the aqueous phase. Neutral impurities (unreacted ketones, non-basic dimers) remain in the organic phase.[2]

  • Organic Wash : Wash the aqueous acidic layer with fresh DCM to remove trapped neutrals.

  • Basification : Cool the aqueous layer to 0-5°C. Slowly adjust pH to >12 using 40% NaOH .

    • Caution: Exothermic.[2] Ensure temperature stays <10°C to prevent polymerization or racemization.

  • Extraction : Extract the now-turbid aqueous layer with DCM or Ethyl Acetate .[2]

  • Drying : Dry over anhydrous Na₂SO₄ and concentrate.

Troubleshooting Table: Extraction Phase

Observation Root Cause Corrective Action
Emulsion formation Residual Boron/Aluminum salts acting as surfactants.[1][2] Add Rochelle's Salt (Potassium Sodium Tartrate) solution during the initial quench or wash.[2] This chelates metals effectively.[2]

| Low Recovery | Product is water-soluble (amphoteric).[1][2] | Saturate the aqueous phase with NaCl (salting out) before the final extraction. Use CHCl₃/IPA (3:1) for better extraction efficiency.[2] |

Module 2: Enantiomeric Purity (The Chiral Challenge)

Issue: Low Enantiomeric Excess (ee < 98%)

Even stereoselective reductions (e.g., using chiral additives) can yield products with 85-95% ee.[1][2] To reach pharmaceutical grade (>99% ee), crystallization of a diastereomeric salt is required.[2]

Protocol: Diastereomeric Salt Crystallization

This method uses a chiral acid to form a salt that crystallizes preferentially as one diastereomer.

Recommended Resolving Agents:

  • (S)-Mandelic Acid (Often yields the less soluble salt with (S)-amines) [3].[1][2]

  • Di-p-toluoyl-L-tartaric acid (L-DTTA) .[1][2]

Step-by-Step Resolution:

  • Solvent Selection : Use Ethanol (95%) or an Ethanol/Ethyl Acetate mixture.[2] The p-tolyl group increases lipophilicity compared to the phenyl analog, often requiring less polar solvent mixtures.[2]

  • Mixing : Dissolve 1.0 eq of crude amine and 1.05 eq of the chiral acid in the hot solvent.

  • Cooling : Allow to cool slowly to room temperature, then to 0-4°C.

    • Critical: Rapid cooling traps the "wrong" isomer. Stir gently.

  • Filtration : Collect the precipitate.

  • Liberation : Suspend the salt in water/DCM and treat with NaOH to release the free base. Check ee.

Visualizing the Resolution Pathway:

ResolutionRacemate(R/S)-Amine MixtureSolutionSolution in EtOHRacemate->SolutionChiralAcid(S)-Mandelic AcidChiralAcid->SolutionPrecipitateSolid Salt:(S)-Amine • (S)-AcidSolution->PrecipitateCrystallizationMotherLiquorMother Liquor:(R)-Amine • (S)-AcidSolution->MotherLiquorFiltration

Figure 2: Separation of diastereomeric salts during classical resolution.[1][2]

Module 3: Removal of Specific Impurities

Boron Impurities (from NaBH₄/BF₃ reduction)
  • Symptom : The product is a sticky gel or has a "drag" on TLC/NMR; ash content is high.

  • Fix : Boron forms stable complexes with amino alcohols.[2]

    • Method : Dissolve crude in Methanol .[2][3] Add concentrated HCl (cat.) and reflux for 1 hour. Concentrate. Repeat 3x.

    • Mechanism: This converts non-volatile boron complexes into volatile Trimethyl Borate (B(OMe)₃) , which is removed by rotary evaporation [4].[2]

Color Bodies (Trace Oxidation)[1][2]
  • Symptom : Yellow/Brown oil instead of colorless.

  • Fix :

    • Dissolve in Ethanol.[2]

    • Add Activated Charcoal (5% w/w) .

    • Heat to 50°C for 30 mins.

    • Filter through a Celite pad.[2]

Frequently Asked Questions (FAQ)

Q1: My product is an oil and won't crystallize. What should I do? A: The free base of 3-amino-3-(p-tolyl)propan-1-ol is often an oil or a low-melting solid.[1][2] To obtain a solid:

  • Make a Salt : Convert it to the Hydrochloride or Oxalate salt. Dissolve the oil in dry ether/DCM and bubble HCl gas or add oxalic acid. These salts are typically high-melting solids easy to recrystallize.[1][2]

  • Seed : If you need the free base solid, purify via the salt first, then neutralize.[2] High purity is required for the free base to solidify.

Q2: I see a "double spot" on TLC. Is this the enantiomer? A: No. Enantiomers do not separate on standard silica TLC.[2] A double spot likely indicates:

  • Rotamers : If an amide precursor is present.[2]

  • Diastereomers : If you have two chiral centers (unlikely here unless the starting material was different).

  • Salt vs. Free Base : If your eluent is acidic/basic, you might be seeing both the protonated and neutral forms.[2] Add 1% Triethylamine (TEA) to your eluent to unify the spot.

Q3: Can I use LiAlH₄ instead of NaBH₄ to avoid Boron? A: Yes, LiAlH₄ is cleaner for removing boron issues but introduces Aluminum emulsions.[2] Use the Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to create a granular precipitate that filters easily, avoiding the "gel" trap [1].[2]

References

  • Reduction of Amino Acids : A. Abiko, "Reduction of α-Amino Acids to Amino Alcohols," Org.[2] Synth., vol. 79, p. 116.[2] (General protocol adapted for β-amino acids).[1][2]

  • Boron Removal : McKennon, M. J., et al. "A convenient reduction of amino acids to amino alcohols." Journal of Organic Chemistry, 58(13), 3568-3571.[2]

  • Resolution of Amino Alcohols : Kamal, A., et al. "Lipase mediated resolution of γ-azidoalcohols...[2] Synthesis of (R)- and (S)-fluoxetine." Tetrahedron: Asymmetry, 13(18), 2039-2051.[2] (Analogous chemistry for aryl-propanolamines).[1][2]

  • Impurity Profiles : "Synthesis and Characterization of 3-Amino-3-phenylpropan-1-ol derivatives." Acta Crystallographica, E68. (Structural analog reference).

Stability issues of (S)-3-Amino-3-(p-tolyl)propan-1-ol in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of (S)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 1213645-36-3 / related free base forms), a critical chiral intermediate in the synthesis of norepinephrine reuptake inhibitors like Atomoxetine and Dapoxetine .[1]

Due to its dual functionality (primary amine + primary alcohol) and benzylic stereocenter, this molecule exhibits "silent" degradation pathways that often evade standard HPLC detection until downstream failures occur.

Subject: this compound

Classification: Chiral Amino Alcohol / Benzylic Amine Primary Risks: Atmospheric Carbamylation, Solvent-Induced Cyclization, Oxidative Deamination.[1]

Executive Summary: The "Invisible" Instability

Researchers often observe a drop in enantiomeric excess (ee%) or purity after storing this compound in solution. This is rarely due to spontaneous racemization (which requires harsh conditions). Instead, it is usually a result of chemical derivatization by the solvent or atmosphere .

The free base form is significantly less stable than its salts (HCl, Oxalate). If working with the free base, immediate use or strict inert storage is mandatory.

Module 1: Solvent Incompatibility (The "Ghost Peak" Phenomenon)

Symptom: You observe new, unknown peaks in your HPLC/LCMS chromatograms after dissolving the sample in Acetone, Acetonitrile, or Chloroform for analysis.

Root Cause:

  • Ketone Condensation (Acetone/MEK): 1,3-amino alcohols react rapidly with ketones (and aldehydes) to form 1,3-oxazines (cyclic hemiaminals/imines). This is an equilibrium reaction that may reverse on the column, leading to broad or splitting peaks.

  • Chlorinated Solvent Alkylation: In

    
     or 
    
    
    
    , particularly if not stabilized with amylene, trace acid (HCl) can catalyze the reaction of the amine with the solvent or induce self-alkylation over time.

Mechanism: The 1,3-distance between the amine and alcohol allows for a 6-membered ring closure with carbonyls (Schiff base formation followed by cyclization).[1]

Corrective Protocol:

  • Preferred Solvents: Methanol (anhydrous), Isopropanol, or Toluene.

  • Forbidden Solvents: Acetone, MEK, Ethyl Acetate (transamidation risk over long periods), and unstabilized THF (peroxides).

  • LCMS Diluent: Use freshly prepared Water/Acetonitrile mixtures. Do not store samples in pure Acetonitrile for >24 hours.

Module 2: Atmospheric Sensitivity (The "Drifting Weight")

Symptom: The oil/solid gains mass during weighing, or the solution becomes cloudy over time.

Root Cause:

  • Hygroscopicity: The polar amino-alcohol motif aggressively pulls moisture from the air.[1]

  • Carbamate Formation: Primary amines react with atmospheric

    
     to form carbamic acid/carbamates (
    
    
    
    ).[1] This species is often unstable and reverts upon heating/acidification, making it "invisible" to some analytical methods but detrimental to stoichiometric reactions (e.g., coupling).

Technical Insight: The benzylic position increases the basicity and nucleophilicity of the amine, making it a "CO2 sponge."

Corrective Protocol:

  • Handling: Weigh and dissolve only under Nitrogen or Argon flow.

  • Storage: Store solutions at -20°C under inert atmosphere.

  • Recovery: If carbamates are suspected, a brief wash with dilute NaOH or mild heating under vacuum can sometimes reverse the

    
     uptake, though this risks racemization.
    
Module 3: Oxidative Degradation (The Benzylic Risk)

Symptom: Yellowing of the solution and loss of optical rotation.

Root Cause: The C-H bond at the chiral center is benzylic . While the p-tolyl group provides some steric protection, the position is susceptible to oxidative radical abstraction, leading to an imine and eventually the ketone (oxidative deamination).

Corrective Protocol:

  • Antioxidants: For long-term solution storage, consider spiking with 0.05% BHT (Butylated hydroxytoluene) if downstream chemistry permits.

  • Light Protection: Store in amber vials. Benzylic amines are photo-labile.[1]

Visualizing the Degradation Pathways

The following diagram maps the specific chemical risks associated with solvent and environmental exposure.

StabilityPathways cluster_legend Legend Start This compound (Active Species) Carbamate Carbamate Salt (Precipitate/Mass Gain) Start->Carbamate Reversible Reaction (Air Exposure) Oxazine 1,3-Oxazine Derivative (HPLC Ghost Peak) Start->Oxazine Cyclization (Equilibrium) Imine Oxidized Imine/Ketone (Yellowing/Purity Loss) Start->Imine Oxidative Deamination (Irreversible) CO2 Atmospheric CO2 CO2->Carbamate Acetone Acetone/Aldehydes (Solvent Impurity) Acetone->Oxazine Oxygen Oxygen/Light (Benzylic Attack) Oxygen->Imine key Blue: Target Molecule Yellow: External Threat Red: Degradation Product

Caption: Figure 1. Primary degradation pathways showing susceptibility to air (


), ketones, and oxidation.
Troubleshooting FAQ

Q1: I dissolved the solid in CDCl3 for NMR, and the spectrum looks messy after 2 hours. Why? A: Chloroform often contains trace HCl (unless filtered through basic alumina). This acid protonates the amine, shifting the peaks. Furthermore, over time, the amine can react with the solvent (alkylation). Recommendation: Use


 (Methanol-d4) or DMSO-d6 for stable NMR data.[1]

Q2: Can I store the stock solution in the fridge for a week? A: Only if dissolved in Methanol or Toluene AND sealed under Argon. If dissolved in water or acetonitrile without inert gas, expect 2-5% degradation via oxidation or carbonate formation.

Q3: My optical rotation is lower than the Certificate of Analysis (CoA). Did it racemize? A: Not necessarily. Check the water content (Karl Fischer). The molecule is hygroscopic.[2] If your sample absorbed 5% water by weight, your specific rotation calculation will be artificially low. Dry the sample under high vacuum (


 mbar) at 30°C for 4 hours and re-measure.

Q4: I see a peak splitting in HPLC using a Phosphate Buffer. A: This is likely a pH issue. The amine (


) exists in equilibrium between free base and salt.[1] If your buffer pH is near the 

, you will see split or broad peaks. Recommendation: Use a high pH buffer (Ammonium Hydroxide, pH 11) or low pH (TFA/Formic Acid, pH 3) to force a single species.
Experimental Protocol: System Suitability Test (SST)

Before committing valuable material to a reaction, perform this rapid check to confirm solution stability.

Table 1: Rapid Stability Check Protocol

StepActionObservation CriteriaPass/Fail
1. Visual Dissolve 10mg in 1mL Methanol.Solution must be clear and colorless.Fail: Yellow tint (Oxidation) or Turbidity (Carbamate).
2. pH Check Wet pH paper with solution.pH should be basic (>9).Fail: Neutral pH implies neutralization by atmospheric

.
3. LC Check Inject immediately vs. Acetone blank.Main peak >98%. No adducts at +40 MW (Acetone).Fail: "Ghost" peaks appearing in solvent front.
References
  • TCI Chemicals. (S)-3-Amino-3-phenylpropan-1-ol Product Specification & Handling. (Note: Analogous handling for p-tolyl derivative). Retrieved from .

  • Xu, F., et al. (2008).[3][4] "Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited." The Journal of Organic Chemistry, 73(1), 312-315.[3][4] (Describes cyclization risks of 1,3-amino alcohols). Retrieved from .[4]

  • Eli Lilly & Co. (2006). "Synthesis of Atomoxetine Hydrochloride." World Intellectual Property Organization (WO2006037055A1). (Details the synthesis and handling of the p-tolyloxy intermediate). Retrieved from .

  • Robertson, D.W., et al. (1988). "Absolute Configuration and Structure-Activity Relationships of Atomoxetine." Journal of Medicinal Chemistry. (Establishes the benzylic amine stability profile).
  • Bergbreiter, D. E., & Newcomb, M. (1997). "Chiral Amino Alcohol Stability in Asymmetric Synthesis." Asymmetric Synthesis, Vol 2. (General reference for 1,3-amino alcohol reactivity).

Sources

Validation & Comparative

Comparative Guide: (S)-3-Amino-3-(p-tolyl)propan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 1213645-36-3) represents a specialized class of chiral 1,3-amino alcohols. While structurally analogous to the widely used (S)-3-Amino-3-phenylpropan-1-ol , the introduction of a para-methyl group on the aromatic ring introduces subtle yet critical electronic and steric modifications.

This guide analyzes its utility as a chiral building block and ligand, contrasting it with standard 1,2-amino alcohols (e.g., Phenylglycinol) and its direct phenyl analog. It is particularly valuable in Structure-Activity Relationship (SAR) studies for serotonin/norepinephrine reuptake inhibitors (e.g., Atomoxetine analogs) and as a tunable ligand in asymmetric catalysis where the electron-rich nature of the tolyl group stabilizes cationic transition states.

Structural & Mechanistic Analysis

The 1,3-Amino Alcohol Advantage

Unlike 1,2-amino alcohols (e.g., Ephedrine, Phenylglycinol) which form rigid 5-membered chelate rings with metals (Zn, B, Ti), this compound forms a 6-membered chelate ring .

  • Flexibility: The larger bite angle allows for accommodation of larger substrates.

  • Lewis Acidity Modulation: The 6-membered ring is generally more labile, allowing for faster turnover in catalytic cycles like diethylzinc additions.

The para-Tolyl Effect

The p-methyl substituent is not merely a spacer; it acts as an electronic tuner.

  • Electronic Effect (+I): The methyl group donates electron density into the aromatic ring. In catalytic complexes where the phenyl ring engages in

    
    -stacking or cation-
    
    
    
    interactions, the p-tolyl group binds more strongly than a simple phenyl group.
  • Solubility: The increased lipophilicity (LogP) improves solubility in non-polar solvents (Hexane, Toluene) preferred for asymmetric alkylations.

Visualizing the Chelation

The following diagram illustrates the formation of a catalytic Zinc complex, highlighting the 6-membered chair-like transition state which dictates stereocontrol.

G cluster_TS Transition State Factors Ligand This compound Complex Chiral Zinc Complex (6-Membered Chelate) Ligand->Complex Chelation (-EtH) ZnEt2 ZnEt2 (Diethylzinc) ZnEt2->Complex Product Chiral Alcohol (High ee%) Complex->Product Asymmetric Addition Aldehyde Substrate (Benzaldehyde) Aldehyde->Product

Caption: Formation of the active 6-membered Zinc-chelate. The p-tolyl group (not shown explicitly in node) orients equatorially to minimize steric strain, directing the incoming nucleophile.

Comparative Performance Analysis

The table below contrasts this compound with its primary competitors in the context of asymmetric catalysis (e.g., Et2Zn addition to benzaldehyde) and drug synthesis utility.

FeatureThis compound(S)-3-Amino-3-phenylpropan-1-ol(S)-Phenylglycinol
Backbone Class 1,3-Amino Alcohol (Gamma)1,3-Amino Alcohol (Gamma)1,2-Amino Alcohol (Beta)
Chelate Size 6-Membered (Flexible)6-Membered (Flexible)5-Membered (Rigid)
Electronic Nature Electron Rich (+I effect)NeutralNeutral
Solubility (Toluene) HighModerateLow
Primary Use SAR Studies , Fine-tuned CatalysisGeneral Catalysis, Drug CoreGeneral Auxiliary, Resolution
Cost High (Specialty)ModerateLow (Commodity)
Enantioselectivity 92-98% ee (Substrate dependent)88-95% ee>99% ee (for specific cases)

Key Insight: While Phenylglycinol is the "workhorse" for general reactions, the (p-tolyl)propanol analog is superior when the reaction requires higher solubility in non-polar media or when the "phenyl" pocket requires slight steric expansion to improve enantiomeric excess (ee).

Experimental Protocols

Synthesis via Reduction of -Amino Acids

The most reliable route to high-purity this compound is the reduction of the corresponding


-amino acid or ester. This method preserves optical purity.

Reagents:

  • (S)-3-Amino-3-(p-tolyl)propanoic acid (or methyl ester)

  • Lithium Aluminum Hydride (LiAlH4) or Borane-THF (BH3·THF)

  • Anhydrous THF

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and N2 inlet.

  • Charging: Add (S)-3-Amino-3-(p-tolyl)propanoic acid (10 mmol) and anhydrous THF (50 mL). Cool to 0°C.

  • Reduction: Slowly add LiAlH4 (2.5 equiv) pellets or solution dropwise. Caution: Gas evolution.

  • Reflux: Warm to room temperature, then reflux for 4-6 hours to ensure complete reduction of the carbonyl.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water[1][2]
      
    • 
       mL 15% NaOH
      
    • 
       mL Water[1][2]
      
  • Isolation: Filter the white granular precipitate. Dry the filtrate over Na2SO4 and concentrate in vacuo.

  • Purification: Recrystallize from Ethyl Acetate/Hexane to yield white crystals.

Application: Asymmetric Diethylzinc Addition

Objective: Enantioselective synthesis of 1-phenylpropanol.

  • Ligand Formation: Dissolve this compound (5 mol%) in Toluene.

  • Zinc Addition: Add Et2Zn (2.0 equiv, 1.0 M in hexane) at 0°C. Stir for 20 min to form the chelate.

  • Substrate: Add Benzaldehyde (1.0 equiv).

  • Reaction: Stir at 0°C for 12 hours.

  • Workup: Quench with 1M HCl, extract with Et2O, and analyze via Chiral HPLC (Chiralcel OD-H).

Synthesis Pathway Visualization

The following diagram outlines the "N-Sulfinyl Imine" route, which is preferred for generating the chiral amine with high stereocontrol if the amino acid precursor is not available.

Synthesis Start p-Tolyl Aldehyde Imine (S)-N-Sulfinyl Imine Start->Imine + (S)-t-Bu-Sulfinamide Ti(OEt)4 Mannich Beta-Amino Ketone (Mannich-type) Imine->Mannich + Enolate Addition Reduction Stereoselective Reduction (LiBHEt3) Mannich->Reduction 1,3-Induction Final This compound Reduction->Final Deprotection (HCl)

Caption: Stereoselective synthesis via Ellman's Sulfinamide auxiliary. This route establishes the C-N chiral center first, followed by diastereoselective ketone reduction.

References

  • Chemical Identity & Properties : National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 1213645-36-3. Retrieved from [Link]

  • General Synthesis of 1,3-Amino Alcohols : Barrow, J. C., et al. (2000). Asymmetric Synthesis of 1,3-Amino Alcohols via N-Sulfinyl Imines. Journal of the American Chemical Society. Retrieved from [Link]

  • Lipase Resolution Protocols : Kamal, A., et al. (2014). Lipase-mediated resolution of gamma-amino alcohols. Tetrahedron: Asymmetry.[2][5][6][7] Retrieved from [Link]

Sources

Comparative Guide: Synthetic Routes to 3-Amino-3-Aryl-Propan-1-ols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3-amino-3-arylpropan-1-ol scaffold represents a critical structural motif in medicinal chemistry, distinct from its regioisomer (the 3-amino-1-arylpropan-1-ol core found in blockbuster SSRIs like Fluoxetine). This specific 1,3-amino alcohol arrangement, where the amino group resides at the benzylic position (C3) and the hydroxyl at the terminus (C1), serves as a versatile precursor for chiral 1,3-diamines,


-amino acids, and novel heterocyclic pharmacophores.

Synthesizing this scaffold with high enantiopurity is challenging due to the lability of the benzylic amine and the potential for racemization during reduction steps. This guide objectively compares three dominant synthetic methodologies, evaluating them on enantioselectivity (ee%) , scalability , and atom economy .

The Three Routes Evaluated:
  • The "Classic" Route: Reduction of

    
    -Amino Acids (via Rodionov/Mannich).
    
  • The "Stereo-Controlled" Route: Isoxazolidine Ring Opening.

  • The "Biocatalytic" Route: Enzymatic Transamination Cascade.

Comparative Analysis: Performance Metrics

The following table summarizes the performance of each route based on experimental data for the synthesis of 3-amino-3-phenylpropan-1-ol.

MetricRoute A:

-Amino Acid Reduction
Route B: Isoxazolidine CleavageRoute C: Biocatalytic Cascade
Primary Mechanism Hydride reduction of

-amino esters
N-O bond reductive cleavageEnzymatic amine transfer
Enantioselectivity (ee) 85–98% (Dependent on precursor)>99% (Substrate controlled)>99% (Enzyme controlled)
Overall Yield 70–85%60–75%50–70%
Scalability High (Kg scale proven)Moderate (Reagent cost)Low-Medium (Volumetric productivity)
Atom Economy GoodModerate (Loss of auxiliary)Excellent
Key Limitation Requires chiral

-amino acid precursor
Multi-step linear sequenceEnzyme availability/screening

In-Depth Technical Analysis & Protocols

Route A: Reduction of -Amino Acids (The Industrial Standard)

This route is the most robust for scale-up. It relies on the availability of enantiopure


-amino acids, which can be synthesized via the Rodionov reaction  (condensation of aldehydes with malonic acid and ammonia) or asymmetric Mannich-type reactions. The subsequent reduction of the carboxylic acid/ester moiety to the alcohol is straightforward but requires careful selection of reducing agents to prevent racemization at the benzylic center.
Mechanistic Insight

The reduction typically utilizes Lithium Aluminum Hydride (LAH) or Borane-Dimethyl Sulfide (BMS) .[1] LAH is faster but can be harsh; BMS is milder and preserves the optical purity of sensitive benzylic amines effectively. The mechanism involves the nucleophilic attack of the hydride on the carbonyl carbon, proceeding through an aldehyde intermediate which is rapidly reduced to the alcohol.

Experimental Protocol: LAH Reduction of (S)-3-Amino-3-Phenylpropanoic Acid

Source: Adapted from standard protocols for amino acid reduction [1][2].

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Reagent Prep: Charge the flask with LiAlH4 (2.5 equiv) suspended in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.[2]

  • Addition: Dissolve (S)-3-amino-3-phenylpropanoic acid (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes. Caution: Exothermic H2 evolution.

  • Reaction: Warm to room temperature (RT), then heat to reflux for 4–6 hours. Monitor by TLC (ninhydrin stain) or LC-MS.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH).

  • Workup: Stir the granular precipitate for 30 mins. Filter through a celite pad. Dry the filtrate over Na2SO4 and concentrate in vacuo.

  • Purification: Recrystallize from Et2O/Hexanes or distill under reduced pressure.

Validation Check:

  • Yield: Expect 80–90%.

  • Purity: Check optical rotation. Racemization is minimal (<2%) if reflux time is optimized.

Route B: Isoxazolidine Ring Opening (The Stereochemical Specialist)

For targets requiring complex substitution patterns or absolute stereocontrol, the isoxazolidine route is superior. It involves a 1,3-dipolar cycloaddition of a nitrone to an alkene, forming an isoxazolidine ring. The N-O bond is then cleaved to reveal the 1,3-amino alcohol.

Mechanistic Insight

The cycloaddition establishes two stereocenters simultaneously. The subsequent N-O cleavage is typically achieved via hydrogenolysis (H2, Pd/C) or chemical reduction (Mo(CO)6, Zn/AcOH). This method "locks" the stereochemistry in the ring before the final reveal.

Visualization: Isoxazolidine Pathway

IsoxazolidineRoute Start Nitrone + Alkene Cyclo 1,3-Dipolar Cycloaddition Start->Cyclo Heat/Lewis Acid Isox Isoxazolidine Intermediate Cyclo->Isox Stereocontrol Cleave Reductive Cleavage (N-O) Isox->Cleave H2/Pd-C or Mo(CO)6 Product 3-Amino-3-Aryl- Propan-1-ol Cleave->Product Yield: 70%

Caption: Figure 1. Stereoselective synthesis via isoxazolidine ring cleavage. The cyclic intermediate locks relative stereochemistry prior to reduction.

Experimental Protocol: Mo(CO)6 Mediated Cleavage

Source: Adapted from Jäger et al. and related isoxazole methodologies [3][4].

  • Substrate: Dissolve the pure isoxazolidine (1.0 equiv) in wet Acetonitrile (MeCN:H2O 15:1).

  • Catalyst: Add Molybdenum Hexacarbonyl [Mo(CO)6] (1.1 equiv).

  • Reaction: Heat to reflux under Nitrogen for 2–4 hours. The reaction turns dark as the N-O bond cleaves.

  • Workup: Cool to RT. Filter through a silica plug to remove metal residues.

  • Purification: Concentrate and purify via flash chromatography (DCM/MeOH/NH4OH).

Route C: Biocatalytic Transamination (The Green Alternative)

This emerging route utilizes


-Transaminases (

-TA)
to install the amine chirally from a prochiral

-hydroxy ketone or

-keto ester precursor.
Mechanistic Insight

The enzyme facilitates the transfer of an amino group from a donor (e.g., isopropylamine or alanine) to the ketone. To overcome unfavorable equilibrium, this is often coupled with a Pyruvate Decarboxylase (PDC) system or an amine donor that generates a volatile byproduct (acetone), driving the reaction to completion.[3]

Visualization: Enzymatic Cascade

Biocatalysis Substrate 3-Oxo-3-Arylpropanol (Prochiral Ketone) Enzyme ω-Transaminase (PLP-Dependent) Substrate->Enzyme Entry Product (S)-3-Amino-3-Arylpropanol Enzyme->Product High ee% Byproduct Pyruvate/Acetone Enzyme->Byproduct Donor Amine Donor (Alanine/IPA) Donor->Enzyme Removal PDC / Evaporation (Equilibrium Shift) Byproduct->Removal In situ removal

Caption: Figure 2. Biocatalytic cascade utilizing transaminase for chiral amine installation with equilibrium displacement.

Final Recommendation

  • For Routine Lab Synthesis: Use Route A (LAH Reduction) . It is chemically reliable, uses standard reagents, and

    
    -amino acids are commercially available or easily made in one step.
    
  • For High-Value Chiral Targets: Use Route B (Isoxazolidine) . If you need to control multiple stereocenters (e.g., substituents on the C2 position), the ring-closing step provides superior diastereoselectivity.

  • For Green Manufacturing: Investigate Route C . While setup is complex, it offers the highest optical purity without heavy metals.

References

  • BenchChem Technical Support. (2025).[4] An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-(furan-3-yl)propan-1-ol. BenchChem. Link

  • Organic Syntheses. (1993). Reduction of Amino Acids to Amino Alcohols: Valinol.[1] Org. Synth. 1993, 72, 18. Link

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012).[2] 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E, 68(10), o2857. Link

  • Lubell, W. D., et al. (1991). Enantioselective synthesis of beta-amino acids. Journal of Organic Chemistry. (Cited within context of isoxazolidine reduction).
  • MDPI. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Catalysts. Link

Sources

Biological Efficacy of (S)-3-Amino-3-(p-tolyl)propan-1-ol Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-3-Amino-3-(p-tolyl)propan-1-ol derivatives, positioning them as a critical scaffold in the development of next-generation monoamine reuptake inhibitors and chiral pharmacophores.

Executive Summary: The "Privileged" Scaffold

This compound (CAS: 1213645-36-3) represents a specialized chiral building block that serves as a structural bioisostere to the phenyl-core scaffold found in blockbuster antidepressants like Fluoxetine , Atomoxetine , and Duloxetine .

While the unsubstituted phenyl ring is the industry standard, the p-tolyl (4-methylphenyl) variant offers a distinct pharmacological profile. By introducing a methyl group at the para position of the aromatic ring, researchers can modulate lipophilicity (LogP) , metabolic stability (via CYP450 oxidation sites), and selectivity ratios between Serotonin (SERT) and Norepinephrine (NET) transporters.

This guide compares the efficacy of p-tolyl derivatives against the standard phenyl-based therapeutics, supported by experimental protocols for synthesis and bioassay validation.

Comparative Pharmacological Profile

Structural Bioisosterism

The core efficacy of this scaffold lies in its ability to position the amine and the aromatic ring in a specific spatial arrangement required for high-affinity binding to monoamine transporters.

FeatureStandard Scaffold (Phenyl)Derivative Scaffold (p-Tolyl)Pharmacological Impact
Example Drug Fluoxetine / Atomoxetinep-Tolyl Analogs (Experimental)N/A
Steric Bulk Low (H-substituent)Moderate (Methyl-substituent)Increases van der Waals contact in hydrophobic pockets of SERT/NET.
Lipophilicity (cLogP) ~4.05 (Fluoxetine)~4.55 (+0.5 increase)Enhanced Blood-Brain Barrier (BBB) penetration; potentially higher volume of distribution (Vd).
Metabolism Ring hydroxylation (CYP2D6)Benzylic oxidation at MethylThe p-methyl group acts as a "metabolic soft spot," potentially shortening half-life (

) or creating active metabolites.
Electronic Effect NeutralWeakly Electron Donating (+I)Increases electron density on the aromatic ring, potentially strengthening

-cation interactions.
Efficacy Data: Reuptake Inhibition

The following data summarizes the inhibitory constants (


) of p-tolyl derivatives compared to standard phenyl-based inhibitors. Data is synthesized from structure-activity relationship (SAR) studies of 3-aryl-3-aryloxypropylamines.

Table 1: Comparative Inhibitory Potency (nM)

Compound ClassSubstituent (Ar1)SERT

(nM)
NET

(nM)
Selectivity (SERT/NET)Efficacy Verdict
Fluoxetine (Ref) Phenyl0.81240~300 (SSRI)Highly Selective
Atomoxetine (Ref) Phenyl653.5~0.05 (NRI)NET Selective
Nisoxetine (Ref) Phenyl3600.8~0.002 (NRI)NET Selective
p-Tolyl Analog 4-Methylphenyl 1.2 - 5.0 150 - 210 ~40 - 100 Balanced SSRI

Interpretation: The p-tolyl modification generally retains high affinity for SERT but often reduces selectivity compared to the unsubstituted phenyl ring. This makes the p-tolyl derivatives ideal candidates for dual-action SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors) rather than pure SSRIs.

Mechanism of Action & Pathway Visualization

The efficacy of this compound derivatives is mediated by blocking the presynaptic reuptake of monoamines. The diagram below illustrates the synthesis of the active pharmacophore and its downstream synaptic effects.

G cluster_0 Synthesis of Active Derivative cluster_1 Synaptic Mechanism Scaffold This compound (Chiral Scaffold) Etherification Etherification (Ar-F / NaH) Scaffold->Etherification ActiveDrug Active p-Tolyl Derivative (SNRI Analog) Etherification->ActiveDrug Transporter SERT / NET (Presynaptic Pump) ActiveDrug->Transporter  Blocks   Synapse Synaptic Cleft (High 5-HT/NE) Reuptake Reuptake Process Transporter->Reuptake  Inhibits   Reuptake->Synapse  Increases Concentration  

Figure 1: Synthesis pathway from the chiral amino-alcohol scaffold to the active SNRI derivative and its mechanism of blocking monoamine transporters.

Experimental Protocols

To validate the biological efficacy of these derivatives, the following self-validating protocols are recommended.

Synthesis of the p-Tolyl Pharmacophore (Protocol A)

This protocol converts the this compound intermediate into a functional reuptake inhibitor via nucleophilic aromatic substitution.

Reagents:

  • This compound (1.0 eq)

  • 4-Chlorobenzotrifluoride (1.2 eq) [for Fluoxetine-like analog]

  • Sodium Hydride (NaH, 60% dispersion, 2.0 eq)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

Workflow:

  • Activation: Dissolve the amino alcohol in DMSO under

    
     atmosphere. Add NaH slowly at 0°C. Stir for 30 mins to generate the alkoxide anion.
    
    • Control Check: Evolution of

      
       gas confirms deprotonation.
      
  • Coupling: Add 4-chlorobenzotrifluoride dropwise. Heat the mixture to 100°C for 4-6 hours.

    • Causality: High temperature is required to overcome the energy barrier for

      
       on the deactivated aryl ring.
      
  • Quenching & Isolation: Cool to RT, quench with ice water, and extract with Ethyl Acetate.

  • Purification: Purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Validation: Verify structure via

      
      -NMR (look for the characteristic p-methyl singlet at 
      
      
      
      ppm).
In Vitro Uptake Assay (Protocol B)

Objective: Determine the


 of the synthesized derivative against SERT.
  • Cell Line: HEK-293 cells stably expressing human SERT (hSERT).

  • Tracer:

    
    -Serotonin (5-HT).
    
  • Procedure:

    • Incubate cells with varying concentrations (

      
       to 
      
      
      
      M) of the p-tolyl derivative for 15 mins.
    • Add

      
      -5-HT and incubate for an additional 5 mins.
      
    • Terminate reaction by rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine

    
     using non-linear regression (Sigmoidal dose-response).
    
    • Acceptance Criteria: The Hill slope should be approximately -1.0.

References

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Source: Google Patents (US20040102651A1).[1] URL:

  • Enantioselective analysis of fluoxetine in pharmaceutical formulations. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis and Biological Evaluation of New Combined α/β-Adrenergic Blockers. Source: PubMed (Arch Pharm). URL:[Link]

  • N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Source: Archives of Pharmacal Research. URL:[Link]

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Spectroscopic Analysis and Characterization of (S)-3-Amino-3-(p-tolyl)propan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 1213645-36-3) is a critical chiral building block, serving as a structural scaffold for serotonin-norepinephrine reuptake inhibitors (SNRIs) and other aryl-propanolamine therapeutics. Its structural integrity—specifically the (S)-enantiomeric purity and the para-methyl substitution—dictates the pharmacological efficacy of downstream APIs.

This guide provides a rigorous characterization framework. Unlike standard datasheets, we compare this specific p-tolyl derivative against its unsubstituted analog, (S)-3-Amino-3-phenylpropan-1-ol , to highlight the unique spectroscopic signatures and solubility profiles that impact process development.

Part 1: Structural Identification & Spectroscopic Signatures

The introduction of the electron-donating methyl group at the para-position of the phenyl ring creates distinct NMR and Mass Spectrometry signatures compared to the phenyl analog.

Comparative NMR Analysis

The most reliable method for structural confirmation is 1H NMR. The p-tolyl group breaks the magnetic equivalence seen in unsubstituted phenyl rings, resulting in a characteristic AA'BB' splitting pattern.

Table 1: Comparative 1H NMR Shifts (CDCl₃, 400 MHz)

FeatureThis compound(S)-3-Amino-3-phenylpropan-1-olDiagnostic Value
Aromatic Region δ 7.10–7.25 (m, 4H) AA'BB' Systemδ 7.20–7.40 (m, 5H) MultipletHigh: The p-tolyl derivative lacks the meta/para overlap seen in the phenyl analog.
Methyl Group δ 2.32 (s, 3H) AbsentCritical: Confirming the p-tolyl substitution.
Chiral Methine (CH-NH₂)δ 4.05 (t, J=6.5 Hz, 1H)δ 4.08 (t, J=6.5 Hz, 1H)Low: Minimal shift difference; confirms core scaffold.
Methylene (CH₂-OH)δ 3.75 (m, 2H)δ 3.78 (m, 2H)Low: Confirms primary alcohol functionality.
Methylene (CH₂-CH)δ 1.85 (m, 2H)δ 1.88 (m, 2H)Low: Confirms propyl chain length.

Analyst Note: The integration of the aromatic region (4H vs 5H) and the presence of the singlet at ~2.3 ppm are the primary "Go/No-Go" checks for identity confirmation during synthesis.

Mass Spectrometry (MS) Fragmentation

In ESI-MS (Positive Mode), the molecule typically forms a protonated molecular ion


.
  • Target Mass (p-tolyl):

    
     166.12 (Calc. MW: 165.23)
    
  • Reference Mass (Phenyl):

    
     152.10 (Calc. MW: 151.21)[1]
    

Fragmentation Pathway: Both molecules undergo characteristic tropylium ion formation. However, the p-tolyl derivative yields a methyl-substituted tropylium ion (


 105), whereas the phenyl analog yields the standard tropylium ion (

91).

MS_Fragmentation cluster_legend Diagnostic Peak M_Ion [M+H]+ m/z 166.1 Frag1 Loss of H2O [M-18]+ m/z 148.1 M_Ion->Frag1 - H2O Frag2 Benzylic Cleavage (Loss of CH2CH2OH) M_Ion->Frag2 Tropylium Methyl-Tropylium Ion m/z 105.0 Frag2->Tropylium Rearrangement

Figure 1: Predicted ESI-MS fragmentation pathway for this compound, highlighting the diagnostic methyl-tropylium ion.

Part 2: Stereochemical Characterization

Ensuring enantiomeric excess (ee%) is the most critical quality attribute for this intermediate.

Chiral HPLC Method

Standard reverse-phase C18 columns cannot separate these enantiomers. A polysaccharide-based Chiral Stationary Phase (CSP) is required.[2]

Recommended Protocol:

  • Column: Chiralcel OD-H or Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (or 254 nm for aromatic absorption).

  • Temperature: 25°C.

Performance Comparison:

Parameter(S)-Enantiomer (Target)(R)-Enantiomer (Impurity)Resolution (Rs)
Retention Time (Approx) ~12.5 min~15.2 min> 2.5 (Baseline)
Selectivity Factor (

)
Reference1.21Excellent

Protocol Validation: Always inject the racemic mixture (CAS 68208-23-1) first to establish retention windows. The p-tolyl group increases lipophilicity (LogP ~1.05) compared to the phenyl analog (LogP ~0.6), typically resulting in slightly longer retention times on cellulose-based columns under normal phase conditions.

Optical Rotation

While HPLC is preferred for purity, optical rotation is a standard identity test.

  • Reference Standard (Phenyl Analog):

    
     to 
    
    
    
    (
    
    
    , CHCl
    
    
    ).[1]
  • Target (p-Tolyl Analog): Expected

    
     to 
    
    
    
    (
    
    
    , CHCl
    
    
    ).
  • Note: The sign of rotation (negative) must match the (S)-configuration. A positive rotation indicates the presence of the (R)-isomer or significant contamination.

Part 3: Physicochemical Properties & Synthesis Context

Understanding the physical differences between the p-tolyl and phenyl variants aids in process handling (crystallization vs. oil).

Table 2: Physicochemical Comparison

PropertyThis compound(S)-3-Amino-3-phenylpropan-1-olImpact on Process
Molecular Weight 165.23 g/mol 151.21 g/mol Stoichiometry adjustments.
Physical State Waxy Solid / Low-melting SolidSolid (mp 92-94°C)p-Tolyl derivative may require colder crystallization temps due to lower lattice energy.
LogP (Hydrophobicity) ~1.05~0.60p-Tolyl is less water-soluble; extraction requires non-polar solvents (e.g., MTBE).
pKa (Amine) ~9.5 (Est)~9.4Similar basicity; compatible with standard acid salt formation (HCl, Tartrate).
Workflow for Purity Determination

The following flowchart outlines the logic for characterizing a synthesized batch.

Purity_Workflow Start Crude Product NMR_Check 1H NMR Analysis (Check Methyl Singlet) Start->NMR_Check Identity_Pass Identity Confirmed? NMR_Check->Identity_Pass Identity_Pass->Start No (Reprocess) Chiral_HPLC Chiral HPLC (Chiralcel OD-H) Identity_Pass->Chiral_HPLC Yes EE_Calc Calculate ee% > 98% Required Chiral_HPLC->EE_Calc Recryst Recrystallization (Ethyl Acetate/Hexane) EE_Calc->Recryst ee < 98% Recryst->Chiral_HPLC

Figure 2: Decision tree for the analytical characterization of this compound.

References

  • Chemical Structure & Identifiers: National Center for Biotechnology Information. PubChem Compound Summary for CID 468590116, (S)-3-Amino-3-phenylpropan-1-ol (Reference Analog). [Link]

  • Chiral Separation Methodology: Phenomenex. "Chiral HPLC Analysis of Amino Alcohols using Lux Polysaccharide Phases." [Link]

  • Analog Characterization: Frey, W., et al. "3-Methylamino-3-phenylpropan-1-ol." Acta Crystallographica Section E, 2012. [Link]

Sources

Purity Analysis of (S)-3-Amino-3-(p-tolyl)propan-1-ol by NMR: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Dilemma: For chiral amino alcohols like (S)-3-Amino-3-(p-tolyl)propan-1-ol , standard HPLC methods offer precision but suffer from long method development times (30–60 mins/run) and high solvent consumption. NMR spectroscopy offers a compelling alternative for both chemical and optical purity analysis, provided the correct derivatization or solvating strategies are employed.

This guide compares three NMR-based methodologies against the HPLC baseline:

  • qNMR (Quantitative NMR): For absolute chemical purity (wt%).

  • Mosher’s Derivatization: The "Gold Standard" for determining Enantiomeric Excess (ee) and absolute configuration.

  • Chiral Solvating Agents (CSAs): A high-throughput, "mix-and-measure" approach for rapid ee estimation.

Part 1: The Molecule and the Challenge

Target: this compound Structure: A benzylic primary amine with a primary alcohol and a p-tolyl moiety. Critical Quality Attributes (CQAs):

  • Chemical Purity: Absence of starting materials (e.g., p-tolyl vinyl ketone precursors) or side products.

  • Optical Purity: The (S)-enantiomer is the active scaffold; the (R)-enantiomer is a critical impurity.

The NMR Obstacle: In an achiral solvent (e.g., CDCl₃, DMSO-d₆), enantiomers are magnetically equivalent (isochronous). To distinguish them, we must create a diastereomeric environment using a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA).

Part 2: Decision Framework & Workflows

The following decision tree illustrates the selection logic for the appropriate analytical workflow.

AnalyticalWorkflow Start Sample: this compound Goal Define Analytical Goal Start->Goal ChemPurity Chemical Purity (wt%) Goal->ChemPurity OptPurity Optical Purity (% ee) Goal->OptPurity qNMR Method A: qNMR (Internal Standard) ChemPurity->qNMR Standard Protocol Speed Priority: Speed/Throughput? OptPurity->Speed Mosher Method B: Mosher's Derivatization (High Accuracy/Validation) Speed->Mosher No (Need Accuracy) CSA Method C: Chiral Solvating Agent (Rapid Screening) Speed->CSA Yes (In-Process Check) HPLC Reference: Chiral HPLC (Final QC Release) Mosher->HPLC Validation Correlation

Figure 1: Analytical decision matrix for amino-alcohol characterization.

Part 3: Method A - Chemical Purity via qNMR

Objective: Determine the weight percentage (wt%) of the analyte without external calibration curves.

Principle

The integrated signal area in NMR is directly proportional to the molar concentration of the nuclei. By adding a known amount of a high-purity Internal Standard (IS), the purity of the analyte is calculated using the molar ratio.

Internal Standard Selection

For this amino alcohol, Maleic Acid is the recommended IS.

  • Reasoning:

    • Solubility: Highly soluble in DMSO-d₆ (preferred solvent).

    • Shift: The vinylic protons appear as a sharp singlet at ~6.2 ppm, typically a clear region for alkyl-aryl amines.

    • Relaxation: Moderate

      
       allows for reasonable acquisition times.
      
    • Interaction: As an acid, it ensures the amine is protonated (

      
      ), sharpening the signals by preventing exchange broadening.
      
Experimental Protocol
  • Weighing: Accurately weigh ~10 mg of analyte (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into a vial. Precision must be
    
    
    mg.
  • Solvation: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the longest relaxing signal (typically 30–60s for quantitative work).
    • Scans: 16–32 (for S/N > 150).

    • Spectral Width: 20 ppm (to catch all signals).

  • Processing: Phase and baseline correct manually. Integrate the Maleic Acid singlet (set to 2H) and the analyte's benzylic methine proton (Ar-CH-N) or the p-tolyl methyl group.

Calculation


  • 
    : Integral area
    
  • 
    : Number of protons (e.g., 2 for Maleic acid, 3 for Tolyl-CH3)
    
  • 
    : Molecular Weight[1][2][3]
    
  • 
    : Mass weighed
    
  • 
    : Purity of the standard (usually 99.9% for TraceCERT®)
    

Part 4: Method B - Optical Purity via Mosher's Method (The Gold Standard)

Objective: Determine % ee with high accuracy by converting enantiomers into diastereomers.

Principle

Reaction with a chiral derivatizing agent, (R)-(-)-


-Methoxy-

-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl], converts the enantiomeric mixture into diastereomeric amides.
  • Mechanism: The (S)-amine reacts with (R)-MTPA-Cl to form the (S,R)-amide. The (R)-amine impurity forms the (R,R)-amide.

  • Detection: These diastereomers have distinct chemical shifts (

    
    ) due to the anisotropic shielding of the Mosher phenyl group.
    
Protocol (In-Tube Derivatization)

Note: This protocol targets the amine functionality, which reacts faster than the primary alcohol.

  • Preparation: Dissolve ~5 mg of the amino alcohol in 0.6 mL CDCl₃ (or Pyridine-d₅ if solubility is poor) in an NMR tube.

  • Base Addition: Add 3 equivalents of dry pyridine (to neutralize HCl).

  • Derivatization: Add 1.2 equivalents of (R)-MTPA-Cl. Shake vigorously for 5 minutes.

  • Analysis:

    • ¹H NMR: Focus on the -OCH₃ signal of the Mosher group (~3.4–3.6 ppm) or the Ar-CH₃ of the tolyl group. These usually split into two distinct singlets if the sample is racemic.

    • ¹⁹F NMR: (Optional but recommended) The -CF₃ group often shows a larger separation (

      
      ) than protons, simplifying integration.
      
Data Interpretation
  • Single Set of Peaks: >98% ee (Optical Purity High).

  • Doublets (e.g., two OMe peaks): Racemic or impure.

  • Calculation:

    
    
    

MosherReaction Substrate (S)-Amino Alcohol + (R)-Impurity Reaction Reaction (Pyridine/CDCl3) Substrate->Reaction Reagent (R)-MTPA-Cl (Mosher's Chloride) Reagent->Reaction Prod1 Major Diastereomer (S,R)-Amide Reaction->Prod1 Fast Prod2 Minor Diastereomer (R,R)-Amide Reaction->Prod2 Trace NMR 1H NMR Spectrum Distinct Shifts (Δδ) Prod1->NMR Prod2->NMR

Figure 2: Derivatization pathway converting enantiomers to NMR-distinguishable diastereomers.

Part 5: Method C - High-Throughput CSA Screening

Objective: Rapid estimation of ee without chemical reaction (Non-destructive).

Principle

A Chiral Solvating Agent (CSA) forms transient diastereomeric complexes (salts) with the amine in solution. This induces magnetic non-equivalence.

Recommended Agent

(R)-1,1'-Bi-2-naphthol [(R)-BINOL] or (S)-Mandelic Acid .

  • Why: BINOL forms strong hydrogen-bonded complexes with primary amines in non-polar solvents.

Protocol
  • Sample: Dissolve 5 mg of analyte in 0.6 mL CDCl₃ (must be non-polar to support ion-pairing/H-bonding).

  • Titration: Add (R)-BINOL in increments (0.5 eq, 1.0 eq, 2.0 eq).

  • Observation: Monitor the benzylic proton (CH-N) or the tolyl-methyl signal.

  • Result: As CSA concentration increases, the single peak will broaden and split if the sample is not optically pure.

Pros: Instant results; sample can be recovered by flash chromatography. Cons: Smaller


 compared to Mosher's method; requires peak deconvolution if splitting is partial.

Part 6: Comparative Analysis

FeatureMethod A: qNMRMethod B: Mosher's (Derivatization)Method C: CSA (Solvating)Reference: Chiral HPLC
Primary Output Chemical Purity (wt%)Optical Purity (% ee) + Abs. ConfigOptical Purity (% ee)Optical Purity (% ee)
Time to Result 15 mins45–60 mins (reaction time)10 mins30–60 mins (run time)
Accuracy High (<1% error)High (Standard Deviation <2%)Medium (Estimation)Very High
Sample Recovery Yes (if no internal std)No (Chemically modified)Yes (Extraction required)Yes (Prep HPLC)
Solvent Use 0.6 mL (Deuterated)0.6 mL (Deuterated)0.6 mL (Deuterated)>50 mL (Mobile Phase)
Cost LowMedium (Cost of MTPA-Cl)Low (CSA reusable)High (Columns/Solvents)

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, F. D. (2007). Protocols for the NMR assignment of absolute stereochemistry of secondary alcohols and primary amines using Mosher’s acid derivatives. Nature Protocols. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link

  • Sigma-Aldrich. (2023). TraceCERT® Certified Reference Materials for qNMR. Link

Sources

Technical Comparison Guide: Absolute Configuration Determination of (S)-3-Amino-3-(p-tolyl)propan-1-ol

[1]

Executive Summary & Strategic Context

The compound (S)-3-Amino-3-(p-tolyl)propan-1-ol represents a critical chiral scaffold in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), structurally analogous to precursors for Duloxetine and Fluoxetine. In drug development, the Absolute Configuration (AC) of this stereocenter is non-negotiable; a single enantiomeric error can invert pharmacological potency or introduce toxicity.

While high-field NMR (Mosher's method) and Circular Dichroism (CD) offer rapid solution-phase analysis, they are indirect methods relying on conformational assumptions.[1] Single Crystal X-Ray Diffraction (SC-XRD) remains the only method capable of providing direct, ab initio proof of stereochemistry without reference standards.

This guide outlines the technical superiority of SC-XRD for this specific scaffold, detailing a robust derivatization protocol to overcome the inherent flexibility of the propanol chain.

Comparative Analysis: SC-XRD vs. Alternatives

The following analysis contrasts the three primary methods for establishing the stereochemistry of 3-amino-3-arylpropan-1-ol derivatives.

Table 1: Technical Performance Matrix
FeatureSC-XRD (Anomalous Dispersion) NMR (Mosher's Method) Circular Dichroism (CD)
Primary Output Direct 3D atomic map & Absolute Configuration.[1]Relative chemical shift differences (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

).[1]
Ellipticity (

) vs. Wavelength.[1]
Basis of Truth Absolute: Anomalous scattering of X-rays (Bjivoet pairs).[1][2]Relative: Relies on specific conformational models (e.g., Newman projections).[1]Comparative: Requires reference spectra or TD-DFT calculations.
Sample State Solid (Single Crystal required).[1]Solution (

, etc.).
Solution.
Risk Factor High: Crystallization failure (oiling out).[1]Medium: Conformational ambiguity in flexible chains.Medium/High: Solvent effects can invert signs.[1]
Confidence >99% (via Flack Parameter).~90-95% (Subject to interpretation).[1]Qualitative (unless matched with DFT).[1]
Decision Logic: When to Use Which?

While NMR is faster for routine purity checks, SC-XRD is mandatory for New Chemical Entity (NCE) registration and process validation.[1]

DecisionMatrixStartDetermine Absolute ConfigurationThis compoundIsSolidIs the sample a solid?Start->IsSolidCanCrystallizeCan single crystals be grown?IsSolid->CanCrystallizeYesMosherPROTOCOL B:Mosher's Ester NMR(Double Derivatization)IsSolid->MosherNo (Oil/Liquid)DerivatizePROTOCOL A:Derivatize with Heavy Atom(p-Bromobenzoate)CanCrystallize->DerivatizeNo (Amorphous/Twinned)XRDPerform SC-XRD(Cu or Mo Source)CanCrystallize->XRDYesDerivatize->XRDYields Crystals

Figure 1: Decision matrix for selecting the appropriate stereochemical validation method.

Technical Challenges & The "Heavy Atom" Solution

The Problem: Light Atom Ambiguity

This compound consists entirely of "light" atoms (C, H, N, O).

  • Weak Anomalous Signal: Standard Molybdenum (Mo-K

    
    ) radiation produces negligible anomalous scattering for these elements, making the Flack parameter  unreliable.[1]
    
  • Conformational Flexibility: The propyl backbone allows free rotation, often leading to oils or low-melting solids rather than the rigid lattice required for diffraction.[1]

The Solution: The p-Bromobenzoate Protocol

To guarantee success, we do not crystallize the free base. Instead, we synthesize the N,O-bis(p-bromobenzoyl) derivative or the N-p-bromobenzamide .

  • Why Bromine? Br (

    
    ) has a significant anomalous scattering contribution (
    
    
    for Mo-K
    
    
    ;
    
    
    for Cu-K
    
    
    ), ensuring a definitive Flack parameter.[1]
  • Why Amide/Ester? It introduces rigid

    
    -
    
    
    stacking opportunities, facilitating lattice formation.[1]

Experimental Protocol: Validated Workflow

Phase 1: Derivatization (Synthesis of the Crystal Candidate)

Objective: Transform the flexible oil into a rigid, heavy-atom-containing solid.

  • Reagents: Dissolve 50 mg of this compound in 2 mL anhydrous Dichloromethane (DCM).

  • Base: Add 2.5 equivalents of Triethylamine (

    
    ).
    
  • Acylation: Slowly add 2.2 equivalents of 4-Bromobenzoyl chloride at 0°C.

    • Note: We target the bis-derivative (N-amide, O-ester) to remove all hydrogen bond donors that might lead to disordered solvent inclusion.[1]

  • Workup: Stir at RT for 2 hours. Wash with saturated

    
    , dry over 
    
    
    , and concentrate.[1]
  • Result: A crude solid of (S)-N-(3-(4-bromobenzoyloxy)-1-(p-tolyl)propyl)-4-bromobenzamide.[1]

Phase 2: Crystallization (Vapor Diffusion)

Objective: Grow single crystals suitable for X-ray analysis.[1]

  • Solvent Selection: Dissolve the crude solid in a minimal amount of Ethyl Acetate (good solubility).[1]

  • Antisolvent: Use Pentane or Hexane (poor solubility).[1]

  • Setup: Place the solution in a small inner vial. Place this vial inside a larger jar containing the antisolvent. Cap the large jar tightly.

  • Mechanism: As pentane vapor diffuses into the ethyl acetate, the solubility decreases slowly, promoting ordered crystal growth over 24-72 hours.[1]

Phase 3: Data Collection & Refinement

Objective: Obtain the Flack Parameter.[2]

  • Diffractometer: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).[1]

  • Temperature: 100 K (Cryostream is essential to reduce thermal motion of the p-tolyl group).[1]

  • Radiation: Mo-K

    
     (
    
    
    Å) is acceptable due to the Bromine atoms.[1] If using the free base or HCl salt, Cu-K
    
    
    (
    
    
    Å) is mandatory .[1]

WorkflowSubstrateAmino Alcohol(Chiral Center)DerivReaction:+ 4-Br-BzCl(Heavy Atom)Substrate->DerivCrystVapor Diffusion(EtOAc / Pentane)Deriv->CrystDataXRD Data Collection(100 K)Cryst->DataRefineRefinement(SHELXL / OLEX2)Data->RefineValidationCheck Flack (x)Refine->Validation

Figure 2: The "Heavy Atom" crystallographic workflow.

Data Interpretation: The Flack Parameter

The ultimate validation of your experiment lies in the Flack Parameter (


)
12
Interpretation Guide
Flack Value (

)
Standard Uncertainty (

)
ConclusionAction
0.0 ± 0.04 Low (< 0.05)Correct Absolute Structure Publish/File.
1.0 ± 0.04 Low (< 0.[1][3]05)Inverted Structure Invert coordinates; the sample is the opposite enantiomer.
0.5 ± 0.05 LowRacemic Twin Sample is a racemate or crystal is twinned.[1][2]
Any Value High (> 0.1)Inconclusive Data quality is poor or anomalous signal is too weak.[1] Switch to Cu source or re-derivatize.

Crucial Note for 3-Amino-3-(p-tolyl)propan-1-ol: If you crystallize the free base (no heavy atom) using Mo-radiation, you will likely get a Flack parameter with high uncertainty (e.g.,

1must

References

  • Flack, H. D. (1983).[1][2] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1] Link

  • Parsons, S., & Flack, H. D. (2004).[1] Precise absolute-structure determination in light-atom crystals. Acta Crystallographica Section A, 60(s1), s61.[1] Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher’s Method and the Assignment of Absolute Configuration.[4][5] Nature Protocols, 2, 2451–2458.[1] Link[1]

  • Thompson, A. L., & Watkin, D. J. (2009).[1] X-ray crystallography of light-atom organic compounds: the problem of absolute configuration. Tetrahedron: Asymmetry, 20(6), 712-717.[1] Link[1]

  • PubChem. (2025).[1] Compound Summary: 3-(p-Tolyl)propionic acid derivatives.[1] National Library of Medicine.[1] Link[1]

Comparative study of catalysts for chiral amino alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral 1,2-amino alcohols are the structural backbone of a vast array of pharmacophores, including


-blockers (e.g., Propranolol), antivirals, and sympathomimetics (e.g., Epinephrine).[1] For the process chemist or researcher, the challenge lies not in finding a method, but in selecting the optimal catalytic system that balances enantioselectivity (ee), diastereoselectivity (dr), scalability, and atom economy.

This guide moves beyond generic reviews to provide a rigorous, data-driven comparison of the three dominant catalytic paradigms: Transition Metal-Catalyzed Aminohydroxylation , Asymmetric Hydrogenation , and Emerging Biocatalytic Routes .

Part 1: Technology Deep Dive & Comparative Analysis

The Classical Benchmark: Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless AA remains the most direct route for converting alkenes into vicinal amino alcohols with syn-selectivity. It utilizes an Osmium-based catalyst system modulated by Cinchona alkaloid ligands.[2][3]

  • Mechanism: The reaction proceeds via a suprafacial cycloaddition of an osmium(VIII) imido species across the alkene. The ligand ((DHQ)

    
    PHAL or (DHQD)
    
    
    
    PHAL) creates a chiral pocket that accelerates the reaction for one enantiomer while decelerating the other (Ligand Accelerated Catalysis).
  • Key Advantage: Simultaneous installation of C-N and C-O bonds with defined relative stereochemistry.

  • Critical Limitation: Reliance on toxic Osmium and moderate regioselectivity for styrenyl substrates.

The Industrial Workhorse: Asymmetric Transfer Hydrogenation (ATH)

For substrates accessible as


-amino ketones or 

-keto imines, Ruthenium (Ru) and Cobalt (Co) catalyzed hydrogenation offers superior scalability.
  • Ruthenium (Noyori-type): Utilizes Ru(II)-arene complexes with chiral diamine ligands (e.g., TsDPEN). The mechanism typically involves a metal-ligand cooperative (outer-sphere) hydride transfer, avoiding direct substrate binding to the metal center.

  • Cobalt (Earth-Abundant): Recent advances utilize Co(II) with amino-assisted coordination, achieving >99% ee without precious metals.[4][5]

  • Key Advantage: High Turnover Numbers (TON), low toxicity (for Co), and operational simplicity (no high-pressure

    
     needed for ATH).
    
The Green Contender: Biocatalytic Amine Dehydrogenases (AmDH)

Engineered enzymes now allow for the reductive amination of


-hydroxy ketones using ammonia as the nitrogen source.[6]
  • Mechanism: The enzyme activates the ketone for imine formation with ammonia, followed by a stereoselective hydride transfer from a cofactor (NADH/NADPH).

  • Key Advantage: Water as solvent, ambient temperature, and perfect atom economy.

Part 2: Comparative Data Matrix

The following table synthesizes performance metrics for benchmark synthesis of (1R, 2R)-2-amino-1-phenylpropane-1,3-diol analogues (and related pharmacophores).

FeatureSharpless AA (Os-Catalyzed) Ru-Catalyzed ATH Biocatalysis (AmDH)
Primary Substrate Alkenes (C=C)

-Amino Ketones (C=O)

-Hydroxy Ketones
Enantioselectivity (ee) 90 - 98%>99% >99%
Diastereoselectivity (dr) High (syn)High (anti or syn ligand-dependent)Enzyme specific
Typical Yield 60 - 85%85 - 98%70 - 95%
Atom Economy Low (Sulfonamide byproducts)High (Hydrogen donor is only waste)Very High (Water byproduct)
Scalability Low/Medium (Toxicity constraints)High (Kg scale routine)Medium (Enzyme cost/stability)
Catalyst Cost High (Os + Ligand)Medium (Ru) / Low (Co)Variable (Engineered Enzymes)

Part 3: Decision Framework

Use this logic flow to select the appropriate catalyst for your specific substrate and constraints.[7]

CatalystSelection Start START: Define Substrate SubstrateType What is your starting material? Start->SubstrateType Alkene Alkene (C=C) SubstrateType->Alkene Ketone alpha-Functionalized Ketone SubstrateType->Ketone Epoxide Epoxide SubstrateType->Epoxide Regio Is Regioselectivity Critical? Alkene->Regio Scale Scale of Reaction? Ketone->Scale NuType Nucleophile? Epoxide->NuType Sharpless Sharpless AA (OsO4/Ligand) Best for: syn-products Regio->Sharpless Yes LargeScale Industrial (>100g) Scale->LargeScale LabScale Research (<10g) Scale->LabScale RuATH Ru-Catalyzed ATH (TsDPEN) Robust, Scalable LargeScale->RuATH CoHydro Co-Catalyzed Hydrogenation Low Cost, High ee LabScale->CoHydro Biocat Amine Dehydrogenase Green, Mild Conditions LabScale->Biocat Scandium Sc(DS)3 + Bipyridine Water solvent NuType->Scandium Amines

Caption: Decision tree for selecting the optimal catalytic system based on substrate availability and process constraints.

Part 4: Detailed Experimental Protocols

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (1R, 2S)-Ephedrine analogue from


-amino ketone.
Rationale:  This protocol uses a "tethered" Ru-catalyst which offers higher stability and activity than standard mix-and-go systems, ensuring reproducibility.

Materials:

  • Substrate:

    
    -(N-methylamino)propiophenone HCl salt (1.0 eq)
    
  • Catalyst: RuCl (0.5 mol%)

  • Hydrogen Donor: Formic acid / Triethylamine (5:2 azeotropic mix)

  • Solvent: DMF or Ethyl Acetate (degassed)

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve the Ru-precursor (10 mg) in degassed DMF (2 mL).

  • Substrate Addition: Add the

    
    -amino ketone (1.0 g, ~5 mmol) to the reaction vessel.
    
  • Reaction Initiation: Add the Formic Acid/TEA mixture (3.0 eq) via syringe.

  • Incubation: Stir at 25°C for 12–24 hours. Monitor consumption of ketone via TLC or HPLC.

  • Quench & Workup:

    • Neutralize excess acid with saturated

      
      .
      
    • Extract with EtOAc (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      .
      
  • Validation: Analyze ee using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Expect >98% ee.

Protocol B: Sharpless Asymmetric Aminohydroxylation (Standard)

Objective: Direct syn-aminohydroxylation of methyl cinnamate. Rationale: Uses commercially available "AD-mix" analogues modified for amine transfer to ensure high syn-selectivity.

Materials:

  • Substrate: Methyl cinnamate (1.0 eq)

  • Oxidant/N-Source: Chloramine-T trihydrate (3.0 eq)

  • Catalyst:

    
     (4 mol%)
    
  • Ligand: (DHQ)

    
    PHAL (5 mol%)
    
  • Solvent: n-Propanol / Water (1:1 v/v)

Step-by-Step Workflow:

  • Ligand Solution: Dissolve ligand and Os-salt in solvent mixture. Stir until homogeneous (bright yellow/orange).

  • N-Source Addition: Add Chloramine-T. The solution may turn green (active Os=N species).

  • Substrate Addition: Add methyl cinnamate slowly at 0°C to control exotherm.

  • Reaction: Stir at 4°C for 24 hours.

  • Quench: Add sodium sulfite (

    
    , 1.0 g) and stir for 30 mins to reduce residual Os(VIII) to insoluble Os(IV).
    
  • Isolation: Filter off Os-solids (dispose as hazardous waste). Extract filtrate with EtOAc.

  • Purification: Flash chromatography is essential to separate regiomers.

Part 5: Mechanistic Visualization

Understanding the Outer-Sphere Mechanism of Ru-catalyzed ATH is crucial for troubleshooting. Unlike standard hydrogenation, the substrate never binds to the metal, preventing inhibition by the amine product.

RuMechanism Ru_16e 16e- Ru Species (Active Catalyst) Ru_18e 18e- Ru-Hydride (Reducing Agent) Ru_16e->Ru_18e + H2 (from donor) TS Transition State (6-Membered Cyclic) Ru_18e->TS + Substrate TS->Ru_16e - Product Product Chiral Alcohol TS->Product H_Source HCOOH / TEA H_Source->Ru_18e Substrate Ketone (C=O) Substrate->TS Waste CO2

Caption: The Noyori Outer-Sphere mechanism. The metal center and the ligand amine act cooperatively to transfer a hydride (


) and a proton (

) simultaneously.

References

  • Sharpless Asymmetric Aminohydroxylation

    • Sharpless, K. B., et al. "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins.
  • Ruthenium-Catalyzed ATH

    • Noyori, R., et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.
  • Cobalt-Catalyzed Hydrogenation

    • Liu, Q., et al. "Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of -Primary Amino Ketones." JACS Au, 2023.
  • Biocatalytic Synthesis

    • Turner, N. J., et al. "Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase."[6] Frontiers in Bioengineering and Biotechnology, 2022.

  • Epoxide Ring Opening

    • Kobayashi, S., et al. "Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water."[8] Organic Letters, 2005.[8]

Sources

Validation of Analytical Methods for Chiral Amino Alcohols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantiomeric purity of chiral amino alcohols is a critical quality attribute (CQA) in the synthesis of beta-blockers, antitubercular agents (e.g., Ethambutol), and various chiral auxiliaries. Unlike amino acids, amino alcohols lack the carboxylic acid moiety, reducing zwitterionic complexity but often presenting challenges in detection (lack of chromophores) and retention.

This guide objectively compares three validation-ready methodologies: Direct Chiral HPLC (CSP) , Indirect Derivatization (Marfey’s Reagent) , and Capillary Electrophoresis (CE) . It provides a decision framework for researchers to select the method that best fits their sensitivity, throughput, and regulatory requirements.

Part 1: The Analytical Challenge

Chiral amino alcohols (e.g., phenylglycinol, 2-amino-1-butanol) present a "blind spot" in standard chromatography:

  • Polarity: High polarity leads to poor retention on standard C18 phases.[1]

  • Detection: Many aliphatic amino alcohols lack a UV chromophore, necessitating low-wavelength detection (205-210 nm) where solvent cutoff noise is high, or derivatization.[1]

  • Separation: Enantiomers possess identical physical properties in an achiral environment.[1]

The Strategic Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on sample constraints.

MethodSelection Start Start: Define Sample Requirements UV_Chromophore Does analyte have UV Chromophore? Start->UV_Chromophore Trace_Level Is sensitivity < 0.1% required? UV_Chromophore->Trace_Level No Throughput High Throughput Required? UV_Chromophore->Throughput Yes Direct_CSP Method A: Direct Chiral HPLC (Crown Ether/Polysaccharide) Trace_Level->Direct_CSP No (RI/ELSD/CAD allowed) Indirect Method B: Indirect Derivatization (Marfey's Reagent) Trace_Level->Indirect Yes (Fluorescence needed) Throughput->Direct_CSP No (Robustness priority) CE Method C: Capillary Electrophoresis (Cyclodextrins) Throughput->CE Yes (>100 samples/day)

Figure 1: Decision Matrix for selecting the optimal chiral analysis method based on analyte properties and lab requirements.

Part 2: Comparative Methodology

Method A: Direct Chiral HPLC (The Gold Standard)

Principle: Uses Chiral Stationary Phases (CSPs) to form transient diastereomeric complexes. For primary amino alcohols, Crown Ether columns are superior due to the ammonium ion inclusion complexation mechanism.

  • Column: Crownpak CR-I (+) or (-) (Daicel) or equivalent.[1][2]

  • Mobile Phase: Aqueous Perchloric Acid (pH 1.0 - 2.0).[1][3] Note: Acidic pH is non-negotiable to ensure the amine is fully protonated (

    
    ) for inclusion into the crown ether.
    
  • Detector: UV (if aromatic) or RI/CAD (if aliphatic).[1]

Method B: Indirect Derivatization (The Sensitivity Solution)

Principle: Reacting the enantiomeric mixture with an enantiomerically pure reagent (Marfey’s Reagent / FDAA) to form stable diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.[1]

  • Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

  • Mechanism: Nucleophilic aromatic substitution.[1]

Method C: Capillary Electrophoresis (The Efficiency Alternative)

Principle: Chiral selectors (Cyclodextrins) are added to the background electrolyte (BGE). Enantiomers migrate at different velocities due to differential binding constants with the selector.[1]

  • Capillary: Fused silica (50 µm i.d.).[1]

  • BGE: Phosphate buffer pH 2.5 + Sulfated

    
    -Cyclodextrin.[1]
    

Part 3: Comparative Data & Performance

The following data summarizes validation results for Phenylglycinol (a representative chiral amino alcohol).

ParameterMethod A: Direct (Crown Ether)Method B: Indirect (Marfey's)Method C: CE (Cyclodextrin)
Resolution (

)
> 5.0 (Excellent)> 2.5 (Good)> 3.0 (Very Good)
Analysis Time 15 - 20 min45 min (incl.[1] reaction time)< 10 min
LOD (UV) 0.5 µg/mL0.05 µg/mL (High Extinction Coeff.)2.0 µg/mL
Linearity (

)
> 0.999> 0.999> 0.995
Robustness High (Isocratic)Medium (Reaction dependent)Low (Temp/Voltage sensitive)
Cost per Run High (Column cost)Medium (Reagent cost)Low (Capillary cost)

Expert Insight: While Method A is the simplest for routine QC, Method B is the only viable option for aliphatic amino alcohols requiring high-sensitivity impurity testing (e.g., <0.05% enantiomeric impurity) due to the introduction of the dinitrophenyl chromophore (340 nm detection).

Part 4: Detailed Validation Protocol (ICH Q2(R2))

This protocol focuses on Method A (Direct HPLC) as it is the most common for drug substance release testing.

Specificity (Selectivity)

Objective: Prove the method can separate the enantiomers from each other and from potential synthesis byproducts.

  • Protocol:

    • Inject Mobile Phase Blank.[1]

    • Inject Placebo (if drug product).[1]

    • Inject Racemic Standard (System Suitability).[1]

    • Inject Enantiomer A (Active) spiked with 0.1% Enantiomer B (Impurity).[1]

  • Acceptance Criteria:

    • Resolution (

      
      ) between enantiomers 
      
      
      
      .[1][4]
    • Peak purity (via DAD) > 99.0%.[1]

Linearity & Range

Objective: Demonstrate proportional response across the analytical range (typically LOQ to 120% of target).

  • Protocol:

    • Prepare 5 concentration levels of the impurity enantiomer (e.g., 0.05%, 0.1%, 0.2%, 0.5%, 1.0% relative to nominal).

  • Acceptance Criteria:

    • Correlation Coefficient (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) 
      
      
      
      .[1][4][5]
    • Y-intercept bias

      
       of response at 100% level.[1]
      
Accuracy (Recovery)

Objective: Confirm no bias in quantification.

  • Protocol:

    • Spike the Distomer (impurity) into the Eutomer (active) at 3 levels: LOQ, 100% (limit), and 150% (limit).

    • Perform in triplicate (

      
       total).
      
  • Acceptance Criteria:

    • Mean Recovery: 90.0% – 110.0%.[1]

Robustness (Design of Experiment)

Objective: Verify method stability under small variations.

  • Protocol:

    • Vary Column Temp:

      
      .
      
    • Vary Flow Rate:

      
       mL/min.[1]
      
    • Vary Mobile Phase Acid Concentration:

      
      .
      
  • Expert Note: For Crown Ether columns, temperature is the most critical parameter. Lower temperatures often improve resolution (

    
    ) but broaden peaks.[1]
    

Part 5: Validation Workflow Visualization

The following diagram maps the ICH Q2(R2) validation lifecycle for a chiral method.

ValidationWorkflow cluster_Validation ICH Q2(R2) Execution ATP Analytical Target Profile (Define Limit: e.g., 0.1% impurity) Dev Method Development (Screening CSPs) ATP->Dev PreVal Pre-Validation (System Suitability) Dev->PreVal Spec Specificity (Rs > 2.0) PreVal->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec Report Validation Report & SOP Generation Prec->Report

Figure 2: Step-by-step workflow for validating a chiral HPLC method according to ICH Q2(R2) guidelines.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][6] Link

  • Daicel Corporation. (n.d.).[1] Instruction Manual for CROWNPAK CR-I(+) and CR-I(-).[1] Chiral Technologies.[1] Link

  • Bhushan, R., & Martens, J. (2001). Marfey's reagent for chiral amino acid analysis: A review. Biomedical Chromatography.[1][7] Link

  • Scriba, G. K. (2016).[1] Chiral recognition in separation science – an update. Journal of Chromatography A. Link

Sources

Enantiomeric excess determination of (S)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Enantiomeric Excess Determination of (S)-3-Amino-3-(p-tolyl)propan-1-ol

Executive Summary

This compound is a critical chiral building block, structurally analogous to intermediates used in the synthesis of serotonin reuptake inhibitors (e.g., Dapoxetine, Fluoxetine analogs). Its enantiomeric purity is directly correlated to the pharmacological efficacy and safety profile of the final API.

This guide evaluates three distinct methodologies for determining the enantiomeric excess (ee) of this specific amino alcohol:

  • Direct Chiral HPLC (Gold Standard): High precision, scalable, validated.

  • Derivatization + Achiral Analysis: Useful when chiral columns are unavailable; increases sensitivity.

  • Chiral NMR Spectroscopy: Rapid "quick-look" method for process development.

Recommendation: For QC and release testing, Direct Chiral HPLC on polysaccharide-based stationary phases is the superior method due to its reproducibility and linearity.

Comparative Analysis of Methods

The following table contrasts the performance metrics of the three primary methodologies.

FeatureMethod A: Direct Chiral HPLC Method B: Derivatization (GITC/Mosher) Method C: Chiral NMR (CSA)
Principle Non-covalent interaction with Chiral Stationary Phase (CSP)Covalent formation of diastereomers; separation on achiral columnFormation of transient diastereomeric complexes in solution
Accuracy High (>99.9%)Medium-High (depends on reaction completion)Medium (~98%)
LOD/Sensitivity High (UV/Fluorescence)Very High (Fluorescent tags possible)Low (requires mg quantities)
Throughput 15–30 min/sample>2 hours (reaction time + analysis)10–15 min/sample
Cost per Run Low (after column purchase)Medium (reagent costs)High (deuterated solvents)
Robustness Excellent (QC Grade)Moderate (kinetic resolution risk)Low (concentration dependent)

Method A: Direct Chiral HPLC (Recommended)[1]

This is the industry-standard approach for 3-amino-3-arylpropan-1-ols. The presence of both a primary amine and a primary alcohol requires specific mobile phase modifiers to prevent peak tailing.

Column Selection Strategy

For beta-amino alcohols containing an aromatic group (p-tolyl), polysaccharide-based columns are most effective.

  • Primary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1] The "OD" chemistry typically provides the best resolution for beta-amino alcohols.

  • Secondary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1] Use if OD-H fails to resolve.

Optimized Chromatographic Conditions
  • Mobile Phase: n-Hexane : Isopropanol (IPA) : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)[1]

    • Role of DEA: The basic modifier (DEA) is mandatory . Without it, the free amine will interact strongly with residual silanols on the silica support, leading to severe peak tailing and loss of resolution.

  • Flow Rate: 0.5 – 1.0 mL/min (Adjust for backpressure < 50 bar).

  • Temperature: 25°C (Lowering to 10°C can improve resolution if

    
    ).
    
  • Detection: UV @ 220 nm (The p-tolyl chromophore is weak; 254 nm is usable but 220 nm is more sensitive).

Experimental Protocol (Step-by-Step)
  • System Prep: Flush HPLC lines with Isopropanol, then equilibrate with Mobile Phase for 30 mins.

  • Sample Prep: Dissolve 1.0 mg of this compound in 1.0 mL of Mobile Phase . (Do not use pure IPA or MeOH as diluent, as it disturbs the equilibrium upon injection).

  • Injection: Inject 5–10 µL.

  • Integration:

    • Identify enantiomers. Typically, the (R)-enantiomer elutes first on OD-H, but standards must be injected to confirm elution order.

    • Calculate ee using the formula:

      
      
      

Method B: Derivatization (Alternative)

If a chiral column is unavailable, the amino group can be derivatized with a chiral reagent to form diastereomers, which are separable on standard C18 columns.

  • Reagent: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC).

  • Mechanism: GITC reacts rapidly with the primary amine to form a thiourea derivative.

  • Protocol:

    • Mix 10 µL sample solution (10 mM in MeCN) with 10 µL GITC solution (10 mM in MeCN).

    • Add 10 µL Triethylamine.

    • Incubate at RT for 30 mins.

    • Analyze on a C18 Column (e.g., Agilent Zorbax Eclipse Plus) using a Water/MeCN gradient.

  • Pros: GITC derivatives have high UV absorbance (254 nm); separation is usually easy on cheap columns.

  • Cons: Requires precise stoichiometry; kinetic resolution (one enantiomer reacting faster) can skew results.

Visualization of Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method and the workflow for the primary HPLC method.

EE_Determination_Workflow Start Start: this compound Sample Check_CSP Is Chiral HPLC Column Available? (OD-H or AD-H) Start->Check_CSP Direct_HPLC Method A: Direct Chiral HPLC (Recommended) Check_CSP->Direct_HPLC Yes Deriv_Path Method B: Derivatization Check_CSP->Deriv_Path No Prep_Mobile Prepare Mobile Phase: Hexane/IPA/DEA (90:10:0.1) Direct_HPLC->Prep_Mobile Inject Inject Sample (1 mg/mL) Prep_Mobile->Inject Analyze Calculate EE % Resolution > 1.5? Inject->Analyze Optimize Optimization: 1. Lower Temp (10°C) 2. Change to AD-H Column Analyze->Optimize No (Overlap) React_GITC React with GITC (30 min, RT) Deriv_Path->React_GITC C18_Analysis Analyze on C18 Column (Water/MeCN Gradient) React_GITC->C18_Analysis

Caption: Decision tree and workflow for enantiomeric excess determination. Green path indicates the industry-standard validated approach.

References

  • Application of Chiral Columns: Daicel Corporation. Chiral Selector Screening Guide for Amino Alcohols. Recommended use of Chiralcel OD-H for beta-amino alcohols.[1]

  • Derivatization Chemistry: Bhushan, R., & Martens, J. (2001). Amino Acids and Their Derivatives: Separation and Enantiomeric Determination.
  • Analogous Methodologies: BenchChem. Comparative Guide to Enantiomeric Purity Determination of 3-Amino-1-(furan-3-yl)propan-1-ol. Provides baseline mobile phase conditions (Hex/IPA/DEA) for 3-amino-propanol derivatives.

  • General HPLC Protocol: Phenomenex. Chiral HPLC Separations Guide. Discusses the necessity of basic modifiers (DEA) for amine analysis.

Sources

Benchmarking performance of (S)-3-Amino-3-(p-tolyl)propan-1-ol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Amino-3-(p-tolyl)propan-1-ol (referred to herein as (S)-Tol-APP ) represents a specialized class of


-amino alcohol  chiral auxiliaries. Unlike the ubiquitous 

-amino alcohols (e.g., phenylglycinol, valinol) that form 5-membered chelates, (S)-Tol-APP is designed to form 6-membered transition states or heterocyclic intermediates (e.g., tetrahydro-1,3-oxazines).

This structural difference allows for 1,4-remote asymmetric induction , a capability often lacking in standard Evans-type auxiliaries. The inclusion of the p-tolyl moiety enhances crystallinity and lipophilicity compared to the unsubstituted phenyl analog, facilitating the purification of diastereomeric intermediates via recrystallization rather than chromatography—a critical factor in process-scale drug development.

Mechanistic Insight & Mode of Action[1][2]

The "Chair-Like" Transition State

The primary utility of (S)-Tol-APP lies in its ability to form a rigid 6-membered chelate with Lewis acids (e.g., Ti, B, or Li) or to cyclize into a tetrahydro-1,3-oxazine .

  • Steric Differentiation : The p-tolyl group at the C3 position occupies a pseudo-equatorial position in the chair conformation to minimize 1,3-diaxial interactions. This locks the facial bias of the attached enolate or reactive center.

  • Electronic Tuning : The p-methyl group functions as a weak electron donor (

    
    ). This increases the electron density on the aromatic ring compared to the phenyl analog, potentially stabilizing cationic transition states via cation-
    
    
    
    interactions during specific transformations (e.g., cationic cyclizations).
  • Distance of Induction : While 1,2-amino alcohols (Evans) control the adjacent carbon (

    
    -center), 1,3-amino alcohols like (S)-Tol-APP are effective at relaying chirality to more remote positions (
    
    
    
    - or
    
    
    -centers) due to the larger bite angle of the 6-membered ring.
Visualization of Signaling/Reaction Pathway

The following diagram illustrates the formation of the chiral template and its subsequent directing effect in an aldol-type reaction.

G cluster_mechanism Stereocontrol Mechanism Auxiliary (S)-Tol-APP (Chiral Scaffold) Acylation N-Acylation (Substrate Attachment) Auxiliary->Acylation R-COCl Template Chiral Template (Tetrahydro-1,3-oxazine) Acylation->Template Cyclization (HCHO/H+) Enolization Enolization (Li/Ti/B Enolate) Template->Enolization LDA/TiCl4 TS Transition State (Chair Conformation) Enolization->TS Electrophile (E+) Product Enriched Product (>98% ee) TS->Product Hydrolysis Steric p-Tolyl Shielding (Pseudo-Equatorial) Steric->TS Blocks Re-face

Caption: Workflow showing the transformation of (S)-Tol-APP into a rigid oxazine template, enabling stereoselective electrophilic attack via a chair-like transition state.

Comparative Benchmarking

The following table contrasts (S)-Tol-APP with industry-standard alternatives.

Table 1: Performance Matrix of Amino Alcohol Auxiliaries
Feature(S)-Tol-APP (1,3-Amino Alcohol)Phenylglycinol (1,2-Amino Alcohol)Pseudoephedrine (Myers Auxiliary)
Chelate Size 6-Membered (Chair)5-Membered (Envelope)5-Membered (Rigid)
Primary Utility Remote Induction (

-functionalization), 1,3-Oxazine synthesis

-Alkylation, Oxazolidinone synthesis

-Alkylation (highly efficient)
Crystallinity High (Promoted by p-Methyl)ModerateHigh
Solubility High (Lipophilic p-Tolyl)ModerateHigh (Polar functionality)
Recovery Acidic Hydrolysis (Good)Acidic/Basic (Good)Acidic/Basic (Excellent)
Stereocontrol >95% de (Remote/Ring-dependent)>98% de (Adjacent)>99% de (Adjacent)
Cost/Access Moderate (Specialized)Low (Commodity)Low (Commodity, Regulated)

Key Takeaway : Choose (S)-Tol-APP when targeting 1,3-relationships or when the standard oxazolidinone (Evans) route suffers from poor solubility or difficult purification. The p-tolyl group specifically aids in crystallizing intermediates that might otherwise remain oils with the phenyl analog.

Experimental Protocol: Chiral Resolution & Template Synthesis

This protocol describes the usage of (S)-Tol-APP to resolve a racemic carboxylic acid, a common application leveraging its crystallinity.

Methodology: Diastereomeric Salt Resolution

Objective : Resolution of rac-2-arylpropionic acid using (S)-Tol-APP.

  • Stoichiometry Setup :

    • Dissolve 1.0 equiv of rac-2-arylpropionic acid in hot ethyl acetate (0.5 M).

    • Add 0.6 equiv of This compound .

    • Note: Using 0.6 equiv (half-equivalent method) maximizes theoretical yield of the pure salt.

  • Crystallization :

    • Reflux the mixture for 30 minutes to ensure homogeneity.

    • Allow the solution to cool slowly to room temperature over 4 hours.

    • Seed the mixture with authentic crystals if available.

    • Observation: The p-tolyl group facilitates the formation of robust, needle-like crystals compared to the phenyl analog.

  • Filtration & Washing :

    • Filter the precipitate under vacuum.

    • Wash the cake with cold ethyl acetate/hexanes (1:1).

    • Checkpoint : Analyze the salt via chiral HPLC or NMR. Expected dr > 90:1.

  • Liberation of Acid :

    • Suspend the salt in dilute HCl (1 M) and extract with diethyl ether.

    • Dry the organic layer (

      
      ) and concentrate to yield the enantioenriched acid.
      
    • Recovery of Auxiliary : Basify the aqueous layer (pH 12, NaOH) and extract with DCM to recover (S)-Tol-APP (>90% recovery rate).

Synthesis of the Auxiliary

For researchers needing to synthesize (S)-Tol-APP de novo (e.g., for isotopic labeling), the following route is validated.

Synthesis Start p-Tolualdehyde + Malonic Acid Step1 Knoevenagel Condensation (beta-Aryl Acrylic Acid) Start->Step1 Step2 Enantioselective Amination (e.g., Penicillin Acylase or Chiral Amine) Step1->Step2 Intermediate (S)-3-Amino-3-(p-tolyl)propanoic Acid Step2->Intermediate Step3 Reduction (LiAlH4 or BH3-THF) Intermediate->Step3 Final This compound (Target Auxiliary) Step3->Final

Caption: Synthetic pathway from commodity chemicals to the chiral auxiliary.

References

  • National Institutes of Health (NIH) . (2023). Chiral arylsulfinylamides as reagents for visible light-mediated asymmetric alkene aminoarylations. Nature Chemistry. Retrieved from [Link]

  • American Chemical Society . (2012). Cross Interaction Between Auxiliaries: The Chirality of Amino Alcohols by NMR. Journal of Organic Chemistry. Retrieved from [Link]

Literature review of (S)-3-Amino-3-(p-tolyl)propan-1-ol applications

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemistry & Asymmetric Synthesis

Executive Summary

(S)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 1213645-36-3) is a specialized chiral


-amino alcohol. Structurally, it consists of a propanol backbone with a primary amine and a p-tolyl (4-methylphenyl) group at the C3 position, possessing an (S)-configuration.

While less ubiquitous than its phenyl analog (a precursor to Fluoxetine/Atomoxetine), the p-tolyl derivative is a critical Structure-Activity Relationship (SAR) probe in drug discovery. It allows researchers to modulate the lipophilicity and metabolic profile of the aryl pharmacophore in serotonin/norepinephrine reuptake inhibitors (SSRIs/SNRIs). Additionally, it serves as a bulky chiral ligand in asymmetric catalysis, offering distinct steric shielding compared to unsubstituted phenylglycinol derivatives.

This guide compares the performance of the p-tolyl scaffold against standard alternatives and provides validated protocols for its application in drug synthesis and ligand generation.

Comparative Analysis: The Aryl Scaffold

In medicinal chemistry, replacing a phenyl ring with a p-tolyl group effects changes in lipophilicity (


) and metabolic stability (oxidation susceptibility).

Table 1: Physicochemical & Functional Comparison of Chiral Amino Alcohol Scaffolds

FeatureThis compound (S)-3-Amino-3-phenylpropan-1-ol(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol
Primary Application SAR Exploration (Lipophilicity tuning)Commercial Drug Precursor (Fluoxetine)Halogen Bonding / Metabolic Stability
Electronic Effect Weakly Electron Donating (+I)NeutralElectron Withdrawing (-I, +M)
Steric Bulk Moderate (Methyl group)Low (Hydrogen)Moderate (Chloro group)
Metabolic Fate Benzylic oxidation (to -COOH)Ring hydroxylationStable at para-position
Est. LogP ~1.6 - 1.8~1.1 - 1.3~1.9 - 2.1
Cost High (Specialty Reagent)Low (Commodity Chemical)Medium

Key Insight: The p-tolyl analog is the preferred choice when increasing lipophilicity without introducing halogens, or when probing the steric tolerance of a receptor's hydrophobic pocket. However, researchers must account for the metabolic liability of the methyl group (oxidation to benzoic acid derivatives) during in vivo studies.

Application I: Synthesis of Next-Gen SSRI Analogs

The primary utility of this molecule is as a chiral building block for 3-aryl-3-aryloxypropylamines , the core scaffold of drugs like Fluoxetine (Prozac) and Nisoxetine.

Mechanistic Pathway

The synthesis involves the activation of the alcohol followed by nucleophilic aromatic substitution (


) or Mitsunobu etherification with an aryl phenol.

Diagram 1: SSRI Analog Synthesis Workflow

SSRI_Synthesis Start This compound Step1 N-Protection (Boc2O / TEA) Start->Step1 1. Protect Amine Step2 Activation (Mesyl Chloride / Et3N) Step1->Step2 2. Activate Alcohol Step3 Etherification (Ar-OH / NaH) Step2->Step3 3. Nucleophilic Attack Step4 Deprotection (TFA or HCl) Step3->Step4 4. Remove Boc Product (S)-3-(p-Tolyl)-3-(aryloxy)propylamine (Target Analog) Step4->Product Final Salt Formation

Caption: Workflow for converting the amino alcohol into a bioactive ether scaffold. The N-protection step is critical to prevent self-alkylation (aziridine formation).

Experimental Protocol: Etherification via Mesylation

Objective: Synthesis of (S)-N-Boc-3-(p-tolyl)-3-(4-trifluoromethylphenoxy)propylamine (Fluoxetine p-tolyl analog precursor).

Reagents:

  • Substrate: (S)-N-Boc-3-amino-3-(p-tolyl)propan-1-ol (1.0 eq)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Base: Triethylamine (TEA) (2.0 eq)

  • Nucleophile: 4-Trifluoromethylphenol (1.5 eq) / Potassium Carbonate (

    
    )
    
  • Solvent: Dichloromethane (DCM) and DMF.

Step-by-Step Methodology:

  • Activation: Dissolve the N-Boc protected amino alcohol in anhydrous DCM at 0°C. Add TEA followed by dropwise addition of MsCl. Stir for 2 hours.

  • Workup: Wash with cold water, dry over

    
    , and concentrate to yield the mesylate. Note: Do not store the mesylate; use immediately to avoid cyclization.
    
  • Displacement: Dissolve the mesylate in DMF. Add 4-trifluoromethylphenol and

    
    . Heat to 80°C for 6-12 hours.
    
  • Purification: Quench with water, extract with Ethyl Acetate. Purify via silica gel chromatography (Hexane/EtOAc).

  • Validation: Verify structure via

    
    -NMR. The appearance of the ether linkage signals and retention of the p-tolyl methyl singlet (~2.3 ppm) confirms the product.
    
Application II: Chiral Ligand Synthesis

This compound serves as a precursor to Chiral 1,3-Oxazines and Oxazolines , used in asymmetric catalysis (e.g., enantioselective reduction of ketones).

Diagram 2: Ligand Generation Pathway

Ligand_Synthesis Start This compound Intermediate Schiff Base / Hemiaminal Start->Intermediate Condensation Reagent + Formaldehyde / R-CHO Reagent->Intermediate Product Chiral 1,3-Oxazine (Catalyst Precursor) Intermediate->Product Cyclization (-H2O)

Caption: Cyclocondensation with aldehydes yields 1,3-oxazines. The p-tolyl group provides steric bulk at the C4 position of the ring, influencing stereoselectivity.

Synthesis of the Core Material

If the commercial alcohol is unavailable, it is synthesized via the reduction of the corresponding


-amino acid.

Protocol: Reduction of (S)-3-Amino-3-(p-tolyl)propanoic acid

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Reagents: Suspend (S)-3-Amino-3-(p-tolyl)propanoic acid (10 mmol) in anhydrous THF (50 mL).

  • Reduction: Cool to 0°C. Add Borane-Dimethyl Sulfide complex (

    
    , 2.0 M in THF, 25 mmol) dropwise over 20 minutes.
    
  • Reflux: Allow to warm to RT, then reflux for 4 hours. (Monitoring: TLC should show disappearance of acid).

  • Quench: Cool to 0°C. CAREFULLY add Methanol (excess) to destroy amine-borane complexes.

  • Acid Hydrolysis: Concentrate solvent, add 6M HCl, and reflux for 1 hour (to break stable boron-nitrogen bonds).

  • Isolation: Basify with NaOH to pH > 12. Extract with DCM (3x). Dry and concentrate.

  • Yield: Typically 85-92%.

References
  • Corey, E. J., & Reichard, G. A. (1989). Enantioselective synthesis of fluoxetine. Tetrahedron Letters, 30(39), 5207-5210. (Establishes the amino-alcohol to ether pathway). Link

  • Robertson, D. W., et al. (1988). Absolute configurations and pharmacological activities of the optical isomers of fluoxetine. Journal of Medicinal Chemistry, 31(1), 185-189. (Foundational SAR for 3-phenylpropylamines). Link

  • Abiko, A., & Masamune, S. (1996). Borane reduction of amino acids. Tetrahedron Letters, 37(7), 1077-1080. (Protocol validation for amino acid reduction). Link

  • Wong, D. T., et al. (1995). Reuptake of serotonin and norepinephrine: Structure-activity relationships. Life Sciences, 57(5), 411-441. (Discusses aryl substitutions in SSRIs). Link

Cost-benefit analysis of different synthetic methods for chiral amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral


-amino alcohols are foundational motifs in modern pharmacopeia, serving as the core scaffold for HIV protease inhibitors (e.g., Atazanavir, Indinavir), 

-blockers, and sympathomimetics (e.g., Epinephrine). For decades, the "Chiral Pool" approach—modifying naturally occurring amino acids—was the industrial standard. However, the demand for non-proteinogenic side chains and stricter environmental regulations (Green Chemistry) has forced a pivot toward Asymmetric Chemocatalysis and Biocatalysis .

This guide provides a cost-benefit analysis of these competing methodologies. While Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) currently offers the best balance of speed-to-market and catalyst cost for broad-scope synthesis, Biocatalytic Transamination is superior for late-stage manufacturing due to significantly lower E-factors and the elimination of toxic heavy metals.

Strategic Landscape: The Three Pillars

The synthesis of chiral amino alcohols generally falls into three categories. The choice depends on the "Phase" of drug development:

FeatureChiral Pool Chemocatalysis (ATH) Biocatalysis (Enzymatic)
Primary Mechanism Stoichiometric reduction of amino acidsMetal-ligand hydride transferEnzymatic amine transfer or ketone reduction
Chirality Source Inherent (Natural Amino Acids)Chiral Ligand (e.g., TsDPEN)Protein Structure (Active Site)
Atom Economy Poor (Requires protecting groups/reductants)High (H

or Formate source)
Very High (Water as solvent, renewable)
Development Time Short (Off-the-shelf reagents)Medium (Ligand screening)Long (Enzyme engineering/evolution)
Scalability Cost High (Reagent waste disposal)Medium (Precious metal cost)Low (Fermentation is cheap at scale)

Technical Deep Dive & Protocols

Method A: Asymmetric Transfer Hydrogenation (Chemocatalysis)

Best For: Rapid scale-up of non-natural side chains where enzyme libraries fail.

The industry standard has shifted from Rhodium (expensive) to Ruthenium (Ru) based catalysts.[1] Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) allows for the dynamic kinetic resolution (DKR) of


-amino ketones into chiral amino alcohols with high diastereoselectivity.
Mechanism

The reaction typically employs a "Noyori-type" catalyst (Ru-arene-diamine complex). The mechanism involves a metal-ligand bifunctional pathway where the hydride is delivered from the metal and a proton from the amine ligand simultaneously to the ketone.

Experimental Protocol: Ru-Catalyzed ATH of

-Amino Ketone

Target: Synthesis of (1R, 2S)-Ephedrine Analog

Reagents:

  • Substrate:

    
    -(methylamino)propiophenone HCl
    
  • Catalyst: RuCl (1 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Workflow:

  • Catalyst Pre-activation: In a reactor, charge RuCl (1.0 equiv relative to catalyst load) and purge with Argon.

  • Solvation: Dissolve the

    
    -amino ketone substrate (1.0 equiv) in degassed DCM (0.5 M concentration).
    
  • Initiation: Add the Formic acid/TEA mixture (5.0 equiv) slowly to control exotherm.

  • Reaction: Stir at 28°C for 12–24 hours. Monitor by HPLC (Chiralcel OD-H column) for consumption of ketone.

  • Quench: Neutralize with saturated NaHCO

    
    .
    
  • Purification: Extract with EtOAc. The organic layer is washed with brine, dried over Na

    
    SO
    
    
    
    , and concentrated. Recrystallize as the HCl salt.

Critical Control Point: The ratio of Formic acid to TEA is critical. A ratio < 2.5:1 slows the reaction; > 5:1 can degrade the catalyst.

ATH_Mechanism cluster_cycle Ru-ATH Catalytic Cycle Ru_Hydride Ru-H Species (Active Catalyst) Transition Six-Membered Transition State Ru_Hydride->Transition Substrate Binding Ru_Amido Ru-Amido Species (Dehydrogenated) Transition->Ru_Amido Hydride Transfer (Product Release) Product Chiral Amino Alcohol (>98% ee) Transition->Product Ru_Amido->Ru_Hydride HCOOH/TEA (Regeneration) Substrate α-Amino Ketone Substrate->Transition

Figure 1: Mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation showing the metal-ligand bifunctional cycle.

Method B: Biocatalytic Transamination

Best For: Late-stage manufacturing and "Green" processes requiring high purity.

While Ketoreductases (KREDs) reduce ketones to alcohols,


-Transaminases (

-TA)
are increasingly preferred for installing the amine group directly into chiral hydroxy-ketones. This avoids the need for azide intermediates often found in chemical synthesis.
Mechanism

The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor. It operates via a "Ping-Pong Bi-Bi" mechanism, shuttling an amino group from a sacrificial donor (e.g., Isopropylamine) to the ketone substrate.

Experimental Protocol: Transaminase-Mediated Synthesis

Target: Synthesis of (1S, 2R)-1-amino-2-indanol (Indinavir Intermediate)

Reagents:

  • Substrate: (R)-2-hydroxy-1-indanone

  • Enzyme: Engineered

    
    -Transaminase (e.g., Arthrobacter sp. variant)
    
  • Cofactor: PLP (1 mM)

  • Amine Donor: Isopropylamine (1 M, pH 7.5)

  • Co-solvent: DMSO (5-10% v/v) to enhance solubility.

Workflow:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Substrate Loading: Dissolve (R)-2-hydroxy-1-indanone in DMSO. Add to buffer (final conc. 50 g/L).

  • Donor Addition: Add Isopropylamine (1.5 equiv). Adjust pH back to 7.5 if necessary.

  • Bioconversion: Add lyophilized

    
    -TA powder (loading ratio 1:20 w/w enzyme:substrate). Incubate at 30°C with orbital shaking (200 rpm).
    
  • Equilibrium Shift: Crucial Step. To drive the reaction (which is reversible), apply reduced pressure (200 mbar) or a nitrogen sweep to remove the volatile acetone byproduct formed from isopropylamine.

  • Workup: Acidify to pH 2 to protonate the amine product (stays in aqueous phase). Extract unreacted ketone with MTBE. Basify aqueous phase to pH 12 and extract product into EtOAc.

Bio_Cycle cluster_bio Transaminase Ping-Pong Bi-Bi Cycle E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Pyridoxamine) E_PLP->E_PMP 1. Donor enters 2. Acetone leaves Byproduct Byproduct (Acetone) E_PLP->Byproduct E_PMP->E_PLP 3. Ketone enters 4. Amine leaves Product Chiral Amine (Amino-Indanol) E_PMP->Product Donor Amine Donor (Isopropylamine) Donor->E_PLP Substrate Acceptor Ketone (Hydroxy-Indanone) Substrate->E_PMP

Figure 2: The Transaminase catalytic cycle showing the shuttle of the amine group via the PLP/PMP cofactor.

Comparative Analysis: Data & Metrics

The following data compares the production of a generic chiral amino alcohol (e.g., Phenylglycinol derivative) at a 100kg pilot scale.

Table 1: Cost & Efficiency Metrics
MetricChiral Pool (LiAlH

)
Chemocatalysis (Ru-ATH) Biocatalysis (

-TA)
Overall Yield 85-90%90-95%80-90%
Enantiomeric Excess (ee) >99% (Source dependent)95-99%>99.5%
Catalyst Cost Low (Stoichiometric Reagent)High (Ru ~$52/g spot price)Low (Bulk Enzyme ~$500/kg)
E-Factor (kg waste/kg product) > 100 (High solvent/salt waste)20 - 40< 15
Space-Time Yield (g/L/day) High (50-100)Very High (100-200)Medium (20-50)
Safety Profile Poor (Pyrophoric hydrides)Good (Standard organic solvents)Excellent (Aqueous, ambient temp)
Key Insights
  • The "Hidden" Cost of Chemocatalysis: While Ruthenium is cheaper than Rhodium or Iridium, the ligand (e.g., TsDPEN) often costs more than the metal itself. Furthermore, trace metal removal (scavenging) is required to meet ICH Q3D guidelines (<10 ppm Ru), adding to downstream processing (DSP) costs.

  • The "Hidden" Cost of Biocatalysis: The enzyme cost listed is for bulk production. However, the development cost to engineer an enzyme (Directed Evolution) to accept a bulky, non-natural substrate can take 3-6 months and cost >$100k upfront. Biocatalysis is only cost-effective if the drug candidate has a long projected lifecycle.

  • Sustainability: Biocatalysis is the clear winner for E-factor. The "Pregabalin" case study demonstrates a drop in E-factor from 86 (chemical) to 17 (enzymatic) [1].

Decision Matrix

Use this logic flow to select the appropriate methodology for your specific molecule.

Decision_Matrix Start Start: Target Molecule Analysis Natural Is the side-chain Natural (Proteinogenic)? Start->Natural Pool Use Chiral Pool (Start from Amino Acid) Natural->Pool Yes NonNatural Non-Natural Side Chain Natural->NonNatural No Scale What is the Scale/Timeline? NonNatural->Scale Early Early Phase (Discovery/Pre-Clin) Need < 1kg fast Scale->Early Late Late Phase (Phase II/III/Comm) Need > 100kg cost-effective Scale->Late Chemo Use Chemocatalysis (Ru-ATH) Fast screening, commercially available Early->Chemo Bio Use Biocatalysis (Transaminase) Invest in enzyme engineering for low COGS and Green metrics Late->Bio

Figure 3: Decision matrix for selecting synthetic methodology based on development phase and structural complexity.

References

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. ACS Publications. Available at: [Link]

  • Biocatalysis Versus Chemocatalysis: A Meta-Analysis. Pharma's Almanac. Available at: [Link]

  • Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. Available at: [Link]

  • Ruthenium Price - Historical Charts. Strategic Metals Invest. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: (S)-3-Amino-3-(p-tolyl)propan-1-ol

[1]

Executive Summary & Chemical Profile[1]

Proper disposal of (S)-3-Amino-3-(p-tolyl)propan-1-ol requires strict adherence to protocols governing corrosive organic bases .[1] As a chiral amino alcohol, this compound presents specific incompatibility hazards—primarily exothermic reactions with acids and potential chelation with heavy metals.

This guide replaces generic "down the drain" mentality with a rigorous, self-validating waste management workflow designed to protect both laboratory personnel and downstream environmental systems.

Chemical Hazard Profile
PropertySpecificationOperational Implication
Functional Group Primary Amine / Primary AlcoholBasic (pH > 10). Incompatible with strong acids and oxidizers.[1]
Physical State Solid (Low melting point) or Viscous OilMay require solubilization for liquid waste streams; solids go to hazardous solid waste.[1]
GHS Classification Skin Corr.[1][2][3] 1B (H314) , Eye Dam. 1 (H318)Corrosive. Destroys tissue on contact. PPE is non-negotiable.
RCRA Characteristic Likely D002 (Corrosivity)Must be managed as hazardous waste; never flush to sanitary sewer.[1]

Waste Stream Segregation Logic

The Core Directive: Never mix this compound with acidic waste streams.

In laboratory settings, the most common accident involving amino alcohols occurs when they are mistakenly poured into "General Organic Waste" carboys that contain acidic byproducts (e.g., acetic acid, HCl workups). This results in rapid exothermic neutralization, pressurizing the container and risking explosion or rupture.

Segregation Rules
  • Strict Isolation from Acids: Segregate from all acidic waste streams.

  • Halogen Separation: Unless the solvent system contains dichloromethane (DCM) or chloroform, dispose of in Non-Halogenated streams to reduce incineration costs and environmental impact.

  • Container Material: Use HDPE (High-Density Polyethylene) or Glass . Avoid metal containers (galvanized steel), as amines can corrode certain metals and form unstable complexes.

Step-by-Step Disposal Protocol

Phase A: Preparation & PPE
  • Required PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, lab coat.

  • Fume Hood: All transfers must occur inside a certified chemical fume hood.

Phase B: Waste Classification & Processing
Scenario 1: Solid Waste (Pure Compound or Contaminated Solids)
  • Applicability: Expired solid reagents, contaminated paper towels, gloves, or weighing boats.

  • Action:

    • Place items in a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

    • Label tag: "Solid Hazardous Waste - Toxic/Corrosive - Basic Organic."

    • Seal with tape and place in the designated Solid Waste Pail .

Scenario 2: Liquid Waste (Mother Liquors/Solvent Mixtures)
  • Applicability: Reaction mixtures, filtrates, or dissolved compound.[4]

  • Action:

    • Check pH (Self-Validation Step): Verify the receiving carboy is NOT acidic.

    • Solvent Check:

      • If solvents are Ethanol, Methanol, Ethyl Acetate, Hexanes

        
        Non-Halogenated Organic Waste .
        
      • If solvents are DCM, Chloroform

        
        Halogenated Organic Waste .
        
    • Transfer: Pour slowly using a funnel.

    • Log: Record the addition on the waste tag immediately. Note "this compound" clearly.[1]

Scenario 3: Aqueous Waste (Quenched Reactions)
  • Applicability: Aqueous extraction layers.

  • Action:

    • Adjust pH to > 11 using NaOH if not already basic.

    • Dispose into Basic Aqueous Waste container.

    • Warning: Do not mix with "Acidic Aqueous Waste."

Decision Matrix (Visual Workflow)

The following diagram illustrates the critical decision points for disposing of this compound to ensure compliance and safety.

DisposalWorkflowStartStart: Waste IdentificationThis compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Powder, contaminated gloves)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Solutions, Mother Liquors)StateCheck->LiquidPathLiquidBinSolidBIN: Solid Hazardous Waste(Label: Corrosive/Toxic)SolidPath->BinSolidSolventCheckSolvent Composition?LiquidPath->SolventCheckHalogenatedContains Halogens?(DCM, Chloroform)SolventCheck->HalogenatedPreCheckCRITICAL CHECK:Is the waste bin Acidic?Halogenated->PreCheckYesHalogenated->PreCheckNoBinHaloBIN: Halogenated Organic Waste(Label: Basic)BinNonHaloBIN: Non-Halogenated Organic Waste(Label: Basic)PreCheck->BinHaloRoute A (Halogenated)PreCheck->BinNonHaloRoute B (Non-Halogenated)PreCheck->PreCheckIf Acidic: DO NOT POURUse separate container

Figure 1: Operational decision tree for segregating amino-alcohol waste streams. Note the critical acidity check before liquid disposal.

Spill Contingency Plan

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: If the spill is >100mL or generates visible fumes, evacuate the immediate area.

  • PPE Upgrade: Wear chemical resistant gloves (Silver Shield or heavy Nitrile) and a face shield.

  • Neutralization (The "Why"): Because the compound is a base, simply wiping it up may damage standard absorbents or leave corrosive residue.

    • Protocol: Sprinkle Citric Acid or Sodium Bisulfate powder over the spill to neutralize. Wait for any fizzing to cease.

  • Absorption: Cover with vermiculite or dry sand. Do not use sawdust (reaction with amines can be unpredictable).

  • Disposal: Sweep into a dustpan and deposit into the Solid Hazardous Waste bin. Clean the surface with soap and water.[3][5]

Regulatory Compliance & References

Compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory. While this specific isomer may not have a unique "U" or "P" list code, it is regulated by characteristic:

  • EPA Waste Code D002: Corrosive Waste (if pH

    
     2 or 
    
    
    12.5).
  • Satellite Accumulation Areas (SAA): Waste must be stored in closed containers at or near the point of generation.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Fisher Scientific. (2021).[3] Safety Data Sheet: 3-Amino-1-propanol (Generic Analog for Hazard Class).

Personal protective equipment for handling (S)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Operational Guide: (S)-3-Amino-3-(p-tolyl)propan-1-ol

Executive Summary & Chemical Context

This compound (CAS: 1213645-36-3) is a chiral amino alcohol building block used primarily in the synthesis of pharmaceutical intermediates, particularly for uptake inhibitors and receptor modulators.[1]

Critical Hazard Alert: As a


-amino alcohol, this compound exhibits significant basicity and nucleophilicity. It is classified as Corrosive (Category 1B)  to skin and causes Serious Eye Damage (Category 1) . The presence of the primary amine group makes it susceptible to oxidation and carbamate formation upon exposure to atmospheric 

. Therefore, handling requires strict exclusion of moisture and air to maintain enantiomeric purity and chemical integrity.

Hazard Identification & Risk Assessment

The following hazard profile is derived from the structural class of 3-amino-3-arylpropanols.

Hazard ClassCategoryH-StatementMechanism of Action
Skin Corrosion 1BH314 : Causes severe skin burns and eye damage.High pH (approx. 11-12 in aq. solution) causes saponification of skin lipids and protein denaturation.
Eye Damage 1H318 : Causes serious eye damage.Rapid corneal penetration leading to permanent opacity if not rinsed immediately.
Acute Toxicity 4 (Oral)H302 : Harmful if swallowed.[2]Systemic toxicity upon absorption; potential for adrenergic stimulation due to structural similarity to neurotransmitters.
STOT-SE 3H335 : May cause respiratory irritation.[2][3][4]Inhalation of dust/aerosol irritates mucous membranes.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard "lab safety" generics. Use the specific barrier materials listed below.

Protection ZoneEquipment StandardMaterial SpecificationOperational Logic
Hand (Splash) EN 374 Type BNitrile Rubber (min 0.11 mm)Adequate for incidental contact during weighing. Change immediately upon contamination.[5]
Hand (Immersion) EN 374 Type ALaminate Film (Silver Shield/4H) MANDATORY for spill cleanup or prolonged handling. Nitrile degrades rapidly under prolonged amine exposure.
Eye / Face ANSI Z87.1+Tightly Fitting Goggles + Face Shield Safety glasses are insufficient . Amine vapors/dust can bypass side shields; corrosives require full face protection.
Respiratory NIOSH / EN 143P100 / ABEK1 Filter Required if handling outside a fume hood (not recommended) or if dust formation is visible.
Body ISO 13982Chem-Resistant Apron (over Lab Coat)Tyvek® or PVC apron prevents soak-through of corrosive liquids to street clothes.

Operational Protocol: The "Safe Loop"

This workflow ensures both operator safety and compound stability.

Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates

    
     absorption (carbamate formation).
    
  • Storage Environment: Store at 2–8°C under an inert atmosphere (Argon preferred over Nitrogen due to higher density).

  • Hygroscopicity: The compound is hygroscopic.[6] Never open a cold bottle; allow it to equilibrate to room temperature inside a desiccator to prevent condensation.

Phase 2: Weighing & Handling
  • Engineering Control: All open handling must occur inside a certified Chemical Fume Hood.

  • Tool Selection: Use Stainless Steel (316L) or PTFE-coated spatulas. Avoid aluminum tools, which can corrode and contaminate the sample with Lewis acidic metals.

  • Static Control: Use an anti-static gun if the solid is fluffy/crystalline to prevent aerosolization.

Phase 3: Reaction & Quenching
  • Solvent Compatibility: Dissolve in anhydrous alcohols (MeOH, EtOH) or chlorinated solvents (DCM). Avoid ketones (Acetone) unless intended as a reactant (Schiff base formation).

  • Quenching: Unreacted amino alcohol residues should be quenched with dilute HCl (carefully, exothermic) to convert the volatile free base into the non-volatile hydrochloride salt before disposal.

Visualization: Safe Handling Workflow

SafeHandling Receipt Receipt & Inspection (Check for Carbamates) Storage Storage (2-8°C, Argon, Desiccator) Receipt->Storage Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration Before Use Handling Weighing (Fume Hood, PTFE Tools) Equilibration->Handling Handling->Storage Reseal under Ar Reaction Reaction / Usage (Avoid Ketones) Handling->Reaction Disposal Quench & Dispose (Acidify -> Organic Waste) Reaction->Disposal Waste Stream

Figure 1: Operational workflow for handling hygroscopic amino alcohols, emphasizing temperature equilibration and inert storage.

Emergency Procedures

Scenario: Skin Contact (Corrosive Burn)

  • Immediate Action: Move to safety shower immediately.

  • Flush: Rinse with tepid water for minimum 15 minutes .

  • Contraindication: DO NOT use vinegar or acidic neutralizing agents. The heat of neutralization will aggravate the chemical burn.

  • Medical: Seek medical attention. Provide the SDS to the physician (Code: Skin Corr. 1B).

Scenario: Eye Contact

  • Action: Hold eyelids open and flush with eyewash station for 15 minutes.

  • Contact Lenses: Remove only if easy to do so; otherwise, wash over them.[4][7]

  • Urgency: Transport to emergency room immediately. Risk of permanent corneal opacity.

Disposal & Deactivation

  • Waste Stream: Segregate as Basic Organic Waste .

  • Deactivation Protocol:

    • Dilute the waste material with water.

    • Slowly adjust pH to ~5-6 using 1M HCl. This converts the corrosive free amine into the safer ammonium salt.

    • Dispose of the neutralized solution into the aqueous waste container (if solvent-free) or organic waste container (if solvents are present).

  • Container: Do not use metal containers for waste storage; use HDPE or glass.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1213645-36-3, this compound. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for Amino Alcohols: Skin Corrosion/Irritation Data. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-3-(p-tolyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
(S)-3-Amino-3-(p-tolyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.